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Core Science & Biosynthesis

Foundational

(2-Cyclobutylethyl)(methyl)amine hydrochloride physicochemical properties and molecular weight

Introduction: Situating a Novel Amine Salt in Drug Discovery In the landscape of modern medicinal chemistry and drug development, small molecule amines, particularly those featuring unique alicyclic moieties like a cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Situating a Novel Amine Salt in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, small molecule amines, particularly those featuring unique alicyclic moieties like a cyclobutyl group, represent a fertile ground for innovation. The cyclobutyl ring, a "bioisostere" for phenyl groups in some contexts, can confer advantageous properties such as improved metabolic stability and solubility while maintaining or enhancing target engagement. (2-Cyclobutylethyl)(methyl)amine hydrochloride is one such molecule, presenting a simple yet intriguing scaffold. Its structure suggests potential applications as a building block for more complex active pharmaceutical ingredients (APIs), where the cyclobutyl group can probe hydrophobic pockets of target proteins and the secondary amine serves as a key handle for further chemical modification.

This guide provides a comprehensive overview of the known physicochemical properties of (2-Cyclobutylethyl)(methyl)amine hydrochloride. Recognizing that this is a niche research chemical, this document extends beyond a simple data sheet. It offers a practical, experience-driven framework for the synthesis, purification, and comprehensive characterization of this and similar novel amine salts, empowering researchers to confidently incorporate it into their development pipelines.

Core Physicochemical & Structural Data

While extensive experimental data for this specific compound is not widely published, we can consolidate the known identifiers and calculated properties. The lack of public domain experimental data underscores its status as a specialized research chemical, necessitating in-house characterization for any rigorous application.

Molecular Identity and Properties

The fundamental identity of the compound is established by its chemical formula and CAS number. The molecular weight is a critical parameter for all quantitative work, from reaction stoichiometry to solution preparation.

PropertyValueSource
Chemical Name (2-Cyclobutylethyl)(methyl)amine hydrochlorideInternal
Synonym(s) 2-cyclobutyl-N-methylethan-1-amine hydrochloride
CAS Number 2757730-58-6[1]
Molecular Formula C₇H₁₆ClN[2][3][4][5]
Molecular Weight 149.66 g/mol [2][5][6]
Physical Form White to Yellow Solid
Storage Conditions 2-8 °C, desiccate
Molecular Structure Diagram

A clear understanding of the molecule's connectivity is essential for interpreting spectroscopic data and predicting its chemical behavior.

G start 2-Cyclobutylethanol oxidation Oxidation (PCC or Swern) start->oxidation aldehyde 2-Cyclobutylacetaldehyde oxidation->aldehyde reductive_amination Reductive Amination (Methylamine HCl, STAB, Et3N) aldehyde->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup free_base Crude (2-Cyclobutylethyl)(methyl)amine (Free Base) salt_formation Salt Formation (HCl in Ether) free_base->salt_formation workup->free_base filtration Filtration & Washing salt_formation->filtration purification Drying & Optional Recrystallization filtration->purification final_product (2-Cyclobutylethyl)(methyl)amine HCl (Pure Solid) purification->final_product G sample Purified Solid Sample nmr 1H & 13C NMR Spectroscopy sample->nmr Structural Confirmation ms Mass Spectrometry (ESI+) sample->ms Molecular Weight Verification ir FT-IR Spectroscopy sample->ir Functional Group ID purity Purity Analysis (HPLC/UPLC) sample->purity Purity Assessment mp Melting Point Analysis sample->mp Purity & Identity Check elemental Elemental Analysis (CHN) sample->elemental Empirical Formula Verification data_integration Data Integration & Final Confirmation nmr->data_integration ms->data_integration ir->data_integration purity->data_integration mp->data_integration elemental->data_integration

Sources

Exploratory

An In-depth Technical Guide to the Preclinical Toxicity Profile of (2-Cyclobutylethyl)(methyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (2-Cyclobutylethyl)(methyl)amine hydrochloride is a research chemical for which a comprehensive p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Cyclobutylethyl)(methyl)amine hydrochloride is a research chemical for which a comprehensive public preclinical toxicity profile is not currently established. This guide provides a detailed analysis of its known hazard classifications and constructs a predictive toxicological profile based on established principles and data from structurally related aliphatic and cyclic amines. It is designed to offer researchers and drug development professionals a framework for understanding the potential risks associated with this compound and to outline a systematic approach for a thorough preclinical safety evaluation. This document emphasizes the rationale behind experimental design and the importance of self-validating protocols to ensure scientific integrity.

Introduction and Current Knowledge Gaps

(2-Cyclobutylethyl)(methyl)amine hydrochloride is a substituted amine containing a cyclobutane moiety. Its specific applications in drug discovery or other research areas are not widely documented in public literature, suggesting its primary use is in early-stage chemical synthesis and discovery. A critical challenge for researchers handling such novel compounds is the absence of a robust preclinical safety dataset.

This guide addresses this knowledge gap by:

  • Presenting the currently available hazard information based on regulatory notifications.

  • Applying principles of toxicology and structure-activity relationships (SAR) to infer a likely preclinical toxicity profile.

  • Proposing a comprehensive, tiered strategy for the preclinical safety assessment of this compound, in line with modern drug development standards.

The core principle of this document is to provide a scientifically-grounded predictive analysis that enables informed decision-making in the absence of direct, extensive empirical data.

Physicochemical Properties and Known Hazard Profile

Understanding the fundamental properties of a compound is the first step in any toxicological assessment.

PropertyValueSource
Molecular Formula C7H16ClN[1]
CAS Number 2757730-58-6[2]
Molecular Weight 149.66 g/mol [1]

The known hazard profile is based on notifications to regulatory bodies like the European Chemicals Agency (ECHA). These classifications provide a baseline for immediate handling precautions.

Hazard ClassificationHazard CodeSignal WordDescriptionSource
Skin IrritationH315WarningCauses skin irritation[2][3]
Eye IrritationH319WarningCauses serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation or drowsiness/dizziness[2]

These classifications categorize (2-Cyclobutylethyl)(methyl)amine hydrochloride as a typical irritant, a common characteristic of many amine hydrochlorides due to their acidic and reactive nature.

Predictive Preclinical Toxicity Profile

In the absence of specific studies, we can construct a predictive profile by examining structurally similar compounds and applying fundamental toxicological principles. The key structural features are the secondary amine, the cyclobutane ring, and the ethyl linker.

Pharmacokinetics (ADME)

A compound's toxicity is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Absorption: As a small, water-soluble hydrochloride salt, oral absorption is likely to be efficient. Dermal absorption is expected to be limited unless the skin barrier is compromised, though its irritant properties suggest it can interact with and potentially damage the skin.

  • Distribution: Following absorption, it is expected to distribute widely throughout the body. Cationic amines can sometimes exhibit affinity for acidic tissues or be transported by organic cation transporters.

  • Metabolism: The metabolism of secondary amines is a critical determinant of their toxicity. The primary routes are anticipated to be N-dealkylation and oxidation.

    • N-dealkylation of the methyl group would yield (2-Cyclobutylethyl)amine.

    • Oxidative deamination by monoamine oxidases (MAOs) or other amine oxidases could generate the corresponding aldehyde, which can be further oxidized to a carboxylic acid or reduced to an alcohol. Aldehyde intermediates can be reactive and contribute to toxicity.

    • The cyclobutane ring may undergo oxidation, though it is generally more stable than larger cycloalkanes.

  • Excretion: The parent compound and its metabolites are expected to be primarily excreted via the kidneys into the urine.

Metabolic Pathway Parent (2-Cyclobutylethyl)(methyl)amine Metabolite1 (2-Cyclobutylethyl)amine (N-dealkylation) Parent->Metabolite1 Metabolite2 Cyclobutylethyl Aldehyde (Oxidative Deamination) Parent->Metabolite2 Metabolite3 Cyclobutylethanoic Acid (Aldehyde Oxidation) Metabolite2->Metabolite3

Caption: Predicted primary metabolic pathways for (2-Cyclobutylethyl)(methyl)amine.

Acute Toxicity

The existing GHS classifications suggest moderate acute toxicity. Ingestion may cause irritation to the gastrointestinal tract. Inhalation of dusts could lead to respiratory irritation[2]. High doses may lead to systemic effects consistent with other amines, potentially including CNS effects (drowsiness or dizziness as per H336) and cardiovascular changes. For many simple amines, high-dose acute toxicity can lead to respiratory distress and neurotoxicity[4].

Sub-chronic and Chronic Toxicity

The potential target organs for repeated-dose toxicity would be identified in 28-day or 90-day studies in two species (typically rat and dog). Based on related compounds, potential target organs could include:

  • Liver: As the primary site of metabolism, the liver is a common target for drug-induced injury.

  • Kidneys: As the primary route of excretion, high concentrations of the parent compound or its metabolites could lead to nephrotoxicity.

  • Adrenal Glands: Some amines have been shown to affect adrenal gland weight and function[5].

  • Nervous System: Chronic exposure could lead to neurotoxic effects, which should be evaluated through functional observational batteries and histopathology.

The No-Observed-Adverse-Effect-Level (NOAEL) derived from these studies is crucial for establishing safe starting doses in human trials.

Genotoxicity

There is no available data on the genotoxic potential of this compound. Simple, non-aromatic amines are often not mutagenic in bacterial reverse mutation assays (Ames test). However, a full battery of tests is required to assess the risk.

  • Ames Test: To detect point mutations.

  • In Vitro Chromosomal Aberration or Mouse Lymphoma Assay: To detect clastogenic or mutagenic events in mammalian cells.

  • In Vivo Micronucleus Test: To assess chromosomal damage in a whole-animal model.

A positive result in any of these assays would be a significant developmental hurdle, suggesting the compound may be a carcinogen.

Carcinogenicity

Carcinogenicity studies (typically 2-year rodent bioassays) are generally required for drugs intended for chronic use[6]. The need for such studies for this compound would depend on its genotoxicity profile and intended clinical duration. If the compound is not genotoxic, any carcinogenic potential would likely be mediated by secondary mechanisms related to chronic toxicity and tissue regeneration in specific organs[7].

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity is a critical safety endpoint.

  • Fertility and Early Embryonic Development: Assessed in a one-generation study in rats. Effects on mating, fertility, and implantation would be evaluated[5].

  • Embryo-Fetal Development: Teratogenicity studies in two species (typically rat and rabbit) are required to assess the potential for structural malformations in offspring. Some amines have shown developmental toxicity at high doses[8].

The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity would be determined[5].

Proposed Preclinical Toxicology Program: A Tiered Approach

A logical, tiered approach ensures that resources are used efficiently and animal welfare is considered. The program progresses from in vitro to in vivo studies as confidence in the compound's safety increases.

Toxicology Workflow cluster_0 Tier 1: In Vitro & In Silico cluster_1 Tier 2: Acute & Dose-Finding In Vivo cluster_2 Tier 3: Sub-chronic & Full Safety Assessment InSilico In Silico Assessment (e.g., DEREK, SAR) Genotox In Vitro Genotoxicity (Ames, MLA) InSilico->Genotox AcuteTox Acute Toxicity (e.g., Up-and-Down Procedure) Genotox->AcuteTox SafetyPharm In Vitro Safety Pharmacology (hERG, Receptor Panel) SafetyPharm->AcuteTox DRF Dose-Range Finding Studies (7-14 days, 1-2 species) AcuteTox->DRF Subchronic Repeated-Dose Toxicity (28- or 90-day, 2 species) DRF->Subchronic InVivoGenotox In Vivo Genotoxicity (Micronucleus) DRF->InVivoGenotox ReproTox Reproductive Toxicology (Fertility, DART) Subchronic->ReproTox

Caption: A standard tiered workflow for preclinical toxicology assessment.

Key Experimental Protocols

The following are abbreviated, representative protocols for key toxicity studies. All studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the mutagenic potential of the test article by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Activation: Conduct the assay with and without a metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction).

    • Procedure: a. Pre-incubate the test article, bacterial culture, and S9 mix (if applicable) at 37°C. b. Mix with top agar and pour onto minimal glucose agar plates. c. Incubate plates for 48-72 hours at 37°C.

    • Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertants of at least two-fold over the negative control.

Protocol 2: In Vivo Rodent Micronucleus Assay
  • Objective: To detect chromosomal damage by assessing the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.

  • Methodology:

    • Species: Typically mouse or rat.

    • Dosing: Administer the test article (usually via oral gavage or intraperitoneal injection) at three dose levels, typically based on a prior dose-range finding study. A vehicle control and a positive control (e.g., cyclophosphamide) are required.

    • Sample Collection: Collect bone marrow from the femur at appropriate time points (e.g., 24 and 48 hours after a single dose).

    • Slide Preparation: Create bone marrow smears, fix, and stain (e.g., with Giemsa).

    • Analysis: a. Score at least 2000 PCEs per animal for the presence of micronuclei. b. Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

    • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

Conclusion and Recommendations

While (2-Cyclobutylethyl)(methyl)amine hydrochloride has a known profile as a skin, eye, and respiratory irritant, its systemic toxicity profile remains uncharacterized. The predictive analysis based on its chemical structure suggests that a full preclinical evaluation is necessary before any advanced development. Key areas of focus should include a standard genotoxicity battery and repeated-dose toxicity studies to identify potential target organs.

Researchers handling this compound should adhere to strict safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood to avoid inhalation of dusts and direct contact. This guide provides the foundational logic for a robust toxicological assessment, ensuring that the development of novel chemical entities proceeds with a primary focus on safety and scientific rigor.

References

  • (2-cyclobutylethyl)(methyl)
  • (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem.
  • (2-Cyclobutylethyl)amine hydrochloride AldrichCPR - Sigma-Aldrich.
  • (2-cyclobutylethyl)(methyl)amine hydrochloride (C7H15N) - PubChemLite.
  • center for drug evaluation and - accessd
  • Practical Concepts for Dose Selection in Chronic Toxicity and Carcinogenicity Studies in Rodents - ECETOC.
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  • Critical review report: 2-Methyl AP-237 - World Health Organiz

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Foundational

A Comprehensive Guide to the Structural Characterization and Crystallography of (2-Cyclobutylethyl)(methyl)amine hydrochloride

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists Abstract The rigorous, unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which successfu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The rigorous, unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which successful drug discovery and materials science are built. For novel chemical entities, a multi-faceted analytical approach is not merely best practice; it is a necessity for intellectual property, regulatory submission, and rational drug design. This guide provides a comprehensive, field-proven workflow for the complete structural characterization of the novel compound (2-Cyclobutylethyl)(methyl)amine hydrochloride. As no prior literature exists for this specific molecule, this document serves as both a definitive procedural guide and an expert-led walkthrough of the causality behind critical experimental choices. We will navigate the entire characterization pathway, from targeted synthesis and purification to exhaustive spectroscopic analysis, culminating in the definitive solid-state structure determination by single-crystal X-ray crystallography.

Rationale and Synthetic Strategy

The first principle of characterization is to possess a pure, well-defined sample. The journey begins with a robust and logical synthesis. (2-Cyclobutylethyl)(methyl)amine is a secondary amine, a common motif in pharmacologically active compounds. Our objective is a synthetic route that is both efficient and provides a high-purity product, minimizing downstream purification challenges.

Chosen Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope. This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. For our target, we will employ a two-step sequence that offers excellent control. A common and effective method for preparing secondary amines is through amide reduction.[1]

The overall synthetic workflow is visualized below.

G cluster_0 Synthesis & Salt Formation Carboxylic_Acid 2-Cyclobutaneacetic Acid Amide_Formation Amide Formation (e.g., with thionyl chloride, then methylamine) Carboxylic_Acid->Amide_Formation Amide N-Methyl-2-cyclobutaneacetamide Amide_Formation->Amide Reduction Amide Reduction (e.g., BH3-THF) Amide->Reduction Free_Base (2-Cyclobutylethyl)(methyl)amine (Free Base) Reduction->Free_Base Salt_Formation Salt Formation (4 M HCl in Dioxane) Free_Base->Salt_Formation Final_Product (2-Cyclobutylethyl)(methyl)amine HCl (Final Product) Salt_Formation->Final_Product

Caption: Synthetic workflow from carboxylic acid to the final hydrochloride salt.

Experimental Protocol: Synthesis and Salt Formation

Part A: Synthesis of N-Methyl-2-cyclobutaneacetamide

  • In a fume hood, suspend 2-cyclobutaneacetic acid in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.

  • Slowly add a solution of methylamine in tetrahydrofuran (THF).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by washing with dilute aqueous HCl, followed by saturated sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

Part B: Reduction to (2-Cyclobutylethyl)(methyl)amine

  • Dissolve the crude N-methyl-2-cyclobutaneacetamide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF) via a dropping funnel.

  • After the addition is complete, allow the reaction to reflux overnight.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by aqueous HCl.

  • Stir for 1 hour, then basify with aqueous NaOH until the pH is >12.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Part C: Formation of the Hydrochloride Salt

The conversion to a hydrochloride salt is critical. Free amines are often oily, susceptible to air oxidation, and can form carbamates with atmospheric CO₂. The hydrochloride salt is typically a stable, crystalline solid, which is ideal for purification, handling, and crystallographic studies.[1]

  • Dissolve the crude free amine in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

  • Slowly add a solution of 4 M HCl in dioxane (1.2 equivalents) with vigorous stirring.[1] Using a pre-made solution of HCl in an organic solvent avoids introducing water, which can hinder crystallization.[2]

  • A white precipitate should form immediately.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (2-Cyclobutylethyl)(methyl)amine hydrochloride.

Spectroscopic Elucidation: Confirming the Molecular Identity

With the purified salt in hand, we employ a suite of spectroscopic techniques to confirm its molecular structure. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment of each nucleus.[3][4]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often a good choice for amine salts, though the acidic N-H proton will exchange and become invisible.[5]

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

Data Interpretation and Predicted Spectra

The following tables summarize the predicted NMR data. Reporting should follow established guidelines, including solvent, frequency, and precise chemical shifts and coupling constants.[5][6][7]

Predicted ¹H NMR Data for (2-Cyclobutylethyl)(methyl)amine hydrochloride (in D₂O)
Proton Assignment
-CH₂-N<
>N-CH₃
Cyclobutyl-CH
Cyclobutyl-CH₂ (ring)
-CH₂-CH(ring)
Cyclobutyl-CH₂ (ring)
Predicted ¹³C NMR Data for (2-Cyclobutylethyl)(methyl)amine hydrochloride (in D₂O)
Carbon Assignment
-CH₂-N<
>N-CH₃
Cyclobutyl-CH
-CH₂-CH(ring)
Cyclobutyl-CH₂ (ring)
Cyclobutyl-CH₂ (ring)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the presence of specific functional groups.[8] For our compound, the key is to confirm the presence of the secondary ammonium group (R₂NH₂⁺) and the alkyl framework.

Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation

The spectrum of an amine salt is distinct from its free base form. The most prominent feature is the strong, broad absorption from the N-H⁺ stretching vibrations.[9]

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)
~2700-3000
2850-2960
~1560-1620
~1450
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the parent molecule and offers structural clues through its fragmentation pattern. For our analysis, Electrospray Ionization (ESI) is ideal as it is a soft ionization technique suitable for polar, salt-like compounds.

Experimental Protocol: ESI-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent such as methanol or acetonitrile/water.

  • Acquisition: Infuse the sample into the ESI source in positive ion mode.

Data Interpretation

The key information we seek is the mass of the protonated free base, [(2-Cyclobutylethyl)(methyl)amine + H]⁺.

  • The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd molecular weight for its free base.[10][11] Our free base, C₈H₁₇N, has a molecular weight of 127.23 g/mol .

  • Expected m/z: The mass spectrum should show a prominent peak at m/z = 128.24, corresponding to the [M+H]⁺ ion.

  • Fragmentation: A characteristic fragmentation for amines is α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen is broken.[12][13] This would lead to the formation of a resonance-stabilized iminium ion.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopy provides compelling evidence for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15]

The Art of Crystallization

Obtaining a high-quality single crystal is often the most challenging step. For organic salts, slow evaporation and vapor diffusion are highly effective techniques.

Experimental Protocol: Crystallization

  • Solvent Screening: Test the solubility of the hydrochloride salt in various solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation:

    • Create a near-saturated solution of the salt in a chosen solvent.

    • Loosely cap the vial (e.g., with perforated parafilm).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the salt in a small amount of a "good" solvent (e.g., methanol).

    • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent in which the salt is insoluble (e.g., diethyl ether or ethyl acetate).

    • The poor solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the salt and inducing crystallization.

The Crystallographic Workflow

Once a suitable crystal is obtained, the process of data collection and structure solution begins.

G cluster_1 X-ray Crystallography Workflow Crystal_Selection Select & Mount Single Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Model Fitting) Structure_Solution->Structure_Refinement Validation Validation & Analysis (CIF Report) Structure_Refinement->Validation

Caption: Standard workflow for single-crystal X-ray structure determination.

Interpreting the Crystallographic Information File (CIF)

The final output of a successful structure determination is a Crystallographic Information File (CIF).[16][17][18] This standardized text file contains all the essential information about the crystal structure and the experiment.

Key Crystallographic Parameters

The following table presents typical parameters that would be found in the CIF for a small molecule organic salt.

Hypothetical Crystallographic Data for (C₈H₁₇N)•HCl
Parameter
Chemical Formula
Formula Weight
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Volume (ų)
Z (molecules/unit cell)
Temperature (K)
Final R indices [I > 2σ(I)]
Goodness-of-fit on F²

Structural Insights from the Data

  • Connectivity: The CIF provides definitive proof of the atomic connectivity, confirming the structure predicted by spectroscopy.

  • Conformation: The precise coordinates reveal the preferred conformation of the cyclobutyl ring and the ethyl sidechain in the solid state.

  • Intermolecular Interactions: The data allows for a detailed analysis of hydrogen bonding between the ammonium proton (N-H⁺) and the chloride anion (Cl⁻), as well as other weaker intermolecular forces that dictate the crystal packing.

Conclusion

The structural characterization of a novel compound like (2-Cyclobutylethyl)(methyl)amine hydrochloride requires a systematic and integrated analytical approach. This guide has detailed the complete workflow, from a logical synthetic strategy to definitive crystallographic analysis. By combining the insights from NMR, FTIR, and Mass Spectrometry, a robust hypothesis of the molecular structure is formed. This hypothesis is then unequivocally confirmed by single-crystal X-ray crystallography, which provides the ultimate atomic-level detail. Adherence to these rigorous, self-validating protocols ensures the highest degree of scientific integrity, providing the trustworthy and authoritative data required for advanced research, patent applications, and regulatory filings.

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  • Chemistry LibreTexts. (2024). 10.8: Spectroscopy of Amines. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • University of Queensland. Small molecule X-ray crystallography. [Link]

  • Reddit. (2019). Bubbling hcl gas or adding hcl for crystallization. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Sciencemadness.org. (2006). crystallization and dry reagents. [Link]

  • University of Wisconsin-Madison. IR: amines. [Link]

  • Techiescientist. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

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Exploratory

Blood-Brain Barrier Permeability of (2-Cyclobutylethyl)(methyl)amine Hydrochloride: A Comprehensive Evaluation Guide

Executive Summary Developing neurotherapeutics or utilizing neuroactive chemical probes requires a rigorous understanding of central nervous system (CNS) disposition. (2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing neurotherapeutics or utilizing neuroactive chemical probes requires a rigorous understanding of central nervous system (CNS) disposition. (2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS: 2757730-58-6) is a low-molecular-weight, highly lipophilic secondary aliphatic amine. While its structural motifs suggest excellent blood-brain barrier (BBB) penetrance, empirical validation requires a multi-tiered approach to differentiate between passive diffusion, active efflux, and non-specific tissue binding.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere protocol listing. Here, we will dissect the physicochemical causality behind this compound's predicted BBB behavior and provide a self-validating, step-by-step experimental framework to empirically quantify its true neuropharmacokinetic profile.

Physicochemical Profiling & Theoretical Permeability

The ability of a small molecule to cross the BBB via lipid-mediated free diffusion is governed by strict physicochemical rules. The BBB tight junctions prevent paracellular transport, forcing molecules to partition directly through the lipophilic endothelial cell membranes[1].

For the free base of (2-Cyclobutylethyl)(methyl)amine, the structural parameters are highly optimized for CNS entry:

  • Molecular Weight (113.2 g/mol ): Well below the 400 Da threshold, minimizing the steric hindrance associated with membrane insertion[1].

  • Cyclobutyl Moiety: Drives lipophilicity, ensuring favorable partitioning from the aqueous blood plasma into the lipid bilayer.

  • Secondary Amine: Contributes only a single hydrogen bond donor, keeping the Polar Surface Area (PSA) exceptionally low. This minimizes the desolvation energy required for the molecule to leave the aqueous phase.

Table 1: Predicted Physicochemical Profile
ParameterPredicted ValueCNS Ideal RangeMechanistic Rationale
Molecular Weight 113.2 g/mol < 400 DaFacilitates rapid lipid-mediated transcellular diffusion.
Topological PSA ~12.0 Ų< 90 ŲLow hydrogen bonding potential minimizes the energetic penalty of desolvation.
LogP (Lipophilicity) 1.8 - 2.51.5 - 3.0Optimal balance; high enough for membrane partitioning, low enough to avoid excessive plasma protein binding.
pKa (Basic Amine) ~10.2N/AHighly protonated at pH 7.4. Requires dynamic equilibrium for the un-ionized fraction to continuously diffuse.

Mechanisms of BBB Transport & Lysosomal Trapping

While the physicochemical profile suggests rapid passive diffusion, the basic nature of the secondary amine introduces a critical pharmacokinetic complexity: Lysosomal Trapping .

At physiological pH (7.4), the compound exists predominantly as a cation. Only the un-ionized free base can passively diffuse across the apical membrane of the brain endothelium. Once inside the endothelial cell or brain parenchyma, the un-ionized molecule can diffuse into lysosomes (pH ~4.5). Within this acidic environment, the amine becomes highly protonated and membrane-impermeable, effectively trapping the drug[2]. This phenomenon can artificially inflate total brain concentration assays without contributing to the therapeutically active, unbound drug pool.

BBB_Transport Blood Blood Compartment (pH 7.4) Endothelium Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelium Passive Diffusion (Un-ionized Base) Endothelium->Blood Efflux (P-gp/BCRP)? Brain Brain Parenchyma (pH 7.3) Endothelium->Brain Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Endothelium->Lysosome Proton Trapping (Ionized Form)

Caption: Mechanisms of BBB transport for basic amines, highlighting passive diffusion and lysosomal trapping.

Experimental Workflow & Methodologies

To rigorously evaluate the BBB permeability of (2-Cyclobutylethyl)(methyl)amine hydrochloride, we must execute a phased workflow that isolates passive permeability, assesses efflux liabilities, and ultimately quantifies the unbound in vivo brain concentration.

Workflow A Phase 1: In Silico Profiling (LogP, PSA, pKa) B Phase 2: PAMPA-BBB (Passive Permeability) A->B Favorable Properties (MW < 400, PSA < 90) C Phase 3: MDCK-MDR1 Assay (Efflux Ratio) B->C Pe > 4.0 x 10^-6 cm/s D Phase 4: In Vivo PK (Kp,uu,brain Determination) C->D Efflux Ratio < 2.0

Caption: Phased experimental workflow for evaluating CNS drug disposition.

Phase 1: High-Throughput Passive Permeability (PAMPA-BBB)

Causality: Standard PAMPA assays use synthetic phosphatidylcholine, which fails to capture the complex sterol and sphingolipid environment of the brain endothelium. To accurately predict passive transcellular diffusion, we must utilize porcine brain lipid extracts, which mimic the native BBB's fluidity and charge distribution[3].

Step-by-Step Protocol:

  • Membrane Preparation: Dissolve porcine polar brain lipid (PBL) extract in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the PVDF filter membrane of a 96-well donor plate.

  • Sample Preparation: Dissolve (2-Cyclobutylethyl)(methyl)amine hydrochloride in DMSO (10 mM stock), then dilute in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO < 1%).

  • Assembly: Add 300 µL of the sample solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Combine the plates to form a sandwich.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validating System: Always include a high-permeability control (Diazepam) and a low-permeability control (Theophylline) to validate membrane integrity and assay performance[3]. Calculate the effective permeability ( Pe​ ).

Phase 2: In Vivo Pharmacokinetics ( Kp,uu,brain​ )

Causality: Relying solely on the total brain-to-plasma ratio ( Kp​ ) is a critical failure point for basic lipophilic amines. Because (2-Cyclobutylethyl)(methyl)amine is highly lipophilic and basic, it will undergo extensive non-specific binding to brain lipids and lysosomal trapping. This artificially inflates total brain concentrations without increasing the therapeutically active (unbound) fraction. Therefore, we must measure the unbound brain-to-plasma ratio ( Kp,uu,brain​ )[2].

Step-by-Step Protocol:

  • In Vivo Dosing: Administer the compound via intravenous (IV) infusion to Sprague-Dawley rats to achieve steady-state plasma concentrations.

  • Sampling: Euthanize the animals and immediately collect blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain tissue in a 1:3 ratio with phosphate buffer.

  • Equilibrium Dialysis (The Self-Validating Step): To determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ), place plasma and brain homogenate into the donor sides of a 96-well equilibrium dialysis apparatus (molecular weight cut-off 8 kDa). Place blank buffer in the acceptor sides. Dialyze for 4-6 hours at 37°C.

  • Quantification: Measure concentrations in all compartments via LC-MS/MS.

  • Calculation:

    • Calculate fu,plasma​ and fu,brain​ .

    • Calculate total Kp​=Cbrain,total​/Cplasma,total​ .

    • Calculate unbound CNS disposition: Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) .

Data Interpretation & Acceptance Criteria

To classify (2-Cyclobutylethyl)(methyl)amine as a successful CNS-penetrant molecule, the experimental data must meet the rigorous thresholds outlined below.

Table 2: Acceptance Criteria for CNS Penetration
AssayParameterBBB+ (High Permeability) ThresholdInterpretation
PAMPA-BBB Pe​ (Effective Permeability)> 4.0×10−6 cm/sHigh potential for passive transcellular diffusion across the lipid bilayer.
MDCK-MDR1 Efflux Ratio (ER)< 2.0The compound is not a significant substrate for active efflux transporters (e.g., P-gp).
In Vivo PK Kp,uu,brain​ > 0.3 (Ideally ~1.0)High unbound exposure in the brain parenchyma; the drug is freely available to bind to CNS targets.

If the compound exhibits a high total Kp​ (> 1.0) but a low Kp,uu,brain​ (< 0.1), it confirms that the lipophilic cyclobutyl group and basic amine are driving non-specific lipid binding and lysosomal trapping, rather than providing true functional CNS exposure[2].

References

  • [1] Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism. Available at:[Link]

  • [3] Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Available at:[Link]

  • [2] Summerfield, S. G., Read, K., Begley, D. J., Obradovic, T., Hidalgo, I. J., Coggon, S., Lewis, A. V., Porter, R. A., & Jeffrey, P. (2007). Central Nervous System Drug Disposition: The Relationship Between in Situ Brain Permeability and Brain Free Fraction. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and Early-Stage Investigation of (2-Cyclobutylethyl)(methyl)amine Hydrochloride

Foreword: The Rationale for Investigation In the landscape of central nervous system (CNS) drug discovery, the exploration of novel chemical scaffolds that can modulate monoaminergic systems remains a high-priority endea...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Investigation

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel chemical scaffolds that can modulate monoaminergic systems remains a high-priority endeavor. The molecule (2-Cyclobutylethyl)(methyl)amine hydrochloride, hereafter referred to as "CBM-HCl," represents an intriguing, under-explored chemical entity. Its structure, featuring a cyclobutyl moiety linked via an ethyl spacer to a secondary amine, presents a unique spatial and electronic configuration. This guide provides a comprehensive, field-proven framework for the synthesis, characterization, and initial pharmacological evaluation of CBM-HCl. Our approach is grounded in a hypothesis-driven workflow, beginning with chemical synthesis and culminating in preliminary in vivo assessment, designed to rigorously assess its potential as a modulator of monoamine transporters.

Section 1: Chemical Synthesis and Analytical Validation

The foundation of any early-stage investigation is the robust and reproducible synthesis of the target compound, followed by its unambiguous analytical characterization. We propose a classical, multi-step synthetic pathway that offers high yields and straightforward purification.

Proposed Synthetic Pathway

The synthesis of CBM-HCl is predicated on the reductive amination of cyclobutaneacetaldehyde with methylamine, followed by conversion to its hydrochloride salt. This method is advantageous due to the commercial availability of starting materials and the reliability of the reaction steps.

Synthesis_Workflow A Cyclobutaneacetic acid B Cyclobutaneacetyl chloride A->B SOCl₂ or (COCl)₂ C N-methyl-2-cyclobutaneacetamide B->C CH₃NH₂ (aq) D (2-Cyclobutylethyl)(methyl)amine (Free Base) C->D LiAlH₄ or BH₃ THF E (2-Cyclobutylethyl)(methyl)amine HCl (CBM-HCl) D->E HCl in Et₂O or Isopropanol

Caption: Proposed synthetic workflow for CBM-HCl.

Detailed Experimental Protocol: Synthesis of CBM-HCl

Step 1: Synthesis of N-methyl-2-cyclobutaneacetamide

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve cyclobutaneacetic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours, monitoring gas evolution.

  • In a separate flask, cool an aqueous solution of methylamine (40% w/w, 2.5 eq) to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution from Step 4 to the cold methylamine solution with vigorous stirring.

  • Stir the biphasic mixture for 1 hour at 0 °C, then allow it to warm to room temperature.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Reduction to (2-Cyclobutylethyl)(methyl)amine

  • In a flame-dried 500 mL round-bottom flask under N₂, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Cool the suspension to 0 °C.

  • Dissolve the crude amide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of H₂O (X mL), 15% aq. NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude free base amine.

Step 3: Formation of the Hydrochloride Salt (CBM-HCl)

  • Dissolve the crude amine from Step 2 in a minimal amount of diethyl ether (Et₂O).

  • Cool the solution to 0 °C.

  • Add a 2.0 M solution of HCl in Et₂O dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).

  • Collect the resulting white precipitate by vacuum filtration, wash with cold Et₂O, and dry under vacuum to yield the final product, CBM-HCl.

Analytical Characterization

The identity and purity of the synthesized CBM-HCl must be confirmed. Buyer assumes responsibility to confirm product identity and/or purity as analytical data is not always collected for early discovery research compounds[1]. However, a standard characterization panel would include the following.

Analysis Expected Result
¹H NMR Predicted signals for cyclobutyl protons, ethyl chain protons (-CH₂-CH₂-), and the N-methyl group (-NH-CH₃).
¹³C NMR Predicted signals for all unique carbon atoms in the cyclobutyl, ethyl, and methyl groups.
Mass Spec (ESI+) Expected [M+H]⁺ corresponding to the free base molecular weight (C₇H₁₅N, MW: 113.20).
Purity (HPLC) >95% purity is desired for initial pharmacological screening.
Appearance White to off-white solid.

Section 2: Pharmacological Profiling: An In Vitro Funnel Approach

The structural motif of CBM-HCl suggests a potential interaction with monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical targets for psychostimulants and antidepressants[2][3]. Our in vitro strategy is designed as a funnel, starting with broad screening and progressing to more specific functional assays.

In_Vitro_Funnel cluster_0 Tier 1: Affinity Assessment cluster_1 Tier 2: Functional Characterization A Synthesized & Validated CBM-HCl B Primary Screen: Radioligand Binding Assay (hDAT, hNET, hSERT) A->B C Determine Affinity (Ki) B->C D Secondary Screen: Uptake Inhibition Assay (Transporter-Expressing Cells) C->D If Ki < 1µM E Determine Potency (IC₅₀) D->E F Assess Functional Activity (Inhibitor vs. Releaser) E->F

Caption: In-vitro screening funnel for CBM-HCl.

Protocol: Radioligand Binding Assays

This assay directly measures the affinity of CBM-HCl for the monoamine transporters[4].

  • Preparation: Utilize membrane preparations from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • hDAT: [³H]WIN 35,428

    • hNET: [³H]Nisoxetine

    • hSERT: [³H]Citalopram

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of CBM-HCl (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT).

    • Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC₅₀ values generated by non-linear regression analysis of the competition curves.

Protocol: Neurotransmitter Uptake Inhibition Assays

This assay measures the functional ability of CBM-HCl to block neurotransmitter reuptake[5].

  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to ~80-90% confluency[5].

  • Substrates:

    • hDAT: [³H]Dopamine

    • hNET: [³H]Norepinephrine

    • hSERT: [³H]Serotonin (5-HT)

  • Assay Procedure:

    • Wash the cells with Krebs-Henseleit buffer (KHB).

    • Pre-incubate the cells with varying concentrations of CBM-HCl or vehicle for 5-10 minutes at room temperature[2].

    • Initiate uptake by adding the respective [³H]-labeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by aspirating the medium and rapidly washing the cells with ice-cold KHB.

    • Lyse the cells and measure the intracellular radioactivity via liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of CBM-HCl that inhibits 50% of neurotransmitter uptake) by fitting the data to a sigmoidal dose-response curve.

Section 3: Preliminary In Vivo Assessment

Positive results from in vitro assays (i.e., potent activity at DAT and/or NET) warrant a preliminary in vivo investigation to determine if the compound is CNS-penetrant and elicits a behavioral response consistent with its mechanism of action. The psychomotor stimulant theory of addiction posits that a drug's reinforcing effects can be predicted by its ability to induce psychomotor activation[6].

In_Vivo_Decision A In Vitro Results: Potent DAT and/or NET Inhibition (IC₅₀ < 100 nM) B Decision Point: Proceed to In Vivo? A->B C Hypothesis: Compound will increase locomotor activity B->C Yes D Experiment: Rodent Locomotor Activity Assay C->D

Caption: Logic for advancing CBM-HCl to in vivo testing.

Protocol: Rodent Locomotor Activity Assay

This assay is a standard method to assess the stimulant or sedative effects of a novel compound[6][7].

  • Subjects: Use male Swiss-Webster mice or Sprague-Dawley rats. Acclimate the animals to the housing facility for at least one week prior to testing.

  • Apparatus: Use standard open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

  • Procedure:

    • Habituate each animal to the open-field arena for 30-60 minutes on the day of testing.

    • Following habituation, administer CBM-HCl (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Immediately return the animal to the arena and record locomotor activity for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals). The primary endpoint is the total distance traveled. Compare the effects of different doses of CBM-HCl to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Hypothetical Data Summary
In Vitro Assay Target Hypothetical Result Interpretation
Binding Affinity hDATKi = 85 nMHigh affinity for dopamine transporter
hNETKi = 25 nMHighest affinity for norepinephrine transporter
hSERTKi > 5000 nMLow affinity for serotonin transporter
Uptake Inhibition hDATIC₅₀ = 150 nMPotent dopamine reuptake inhibitor
hNETIC₅₀ = 45 nMPotent norepinephrine reuptake inhibitor
hSERTIC₅₀ > 10000 nMNegligible serotonin reuptake inhibition
In Vivo Assay Dose (mg/kg, i.p.) Total Distance Traveled (meters) Interpretation
Vehicle150 ± 20Baseline activity
1.0250 ± 35Mild stimulant effect
3.0600 ± 75Robust, significant increase in locomotion
10.0550 ± 80Plateau or slight decrease (potential side effects)

Section 4: Integrated Analysis and Future Directions

Based on the hypothetical data presented, CBM-HCl emerges as a potent and selective dopamine-norepinephrine reuptake inhibitor (DNRI) with significant in vivo psychostimulant activity. This profile suggests potential therapeutic applications but also warrants careful evaluation of its abuse liability.

Key Insights:

  • Mechanism: The compound's primary mechanism appears to be the inhibition of DAT and NET, consistent with many classic psychostimulants[7][8].

  • In Vivo Efficacy: The robust increase in locomotor activity confirms that CBM-HCl is CNS-penetrant and engages its targets in a behaviorally relevant manner.

Recommended Next Steps:

  • Expanded In Vitro Profiling: Screen against a broader panel of receptors and transporters (e.g., Sigma receptors, vesicular monoamine transporters) to assess selectivity and identify potential off-target liabilities.

  • Advanced Behavioral Pharmacology:

    • Drug Discrimination Studies: To compare the subjective effects of CBM-HCl to known stimulants like cocaine or amphetamine.

    • Self-Administration Studies: A gold-standard assay to directly measure the reinforcing properties and abuse potential of the compound.

  • Initial ADME/Tox:

    • Metabolic Stability: Assess stability in liver microsomes.

    • Cytotoxicity: Evaluate toxicity in relevant cell lines (e.g., HepG2).

    • Preliminary Pharmacokinetics: Determine key parameters like half-life and brain-to-plasma ratio in rodents.

This structured, multi-tiered approach provides a robust pathway for the initial discovery and characterization of novel compounds like (2-Cyclobutylethyl)(methyl)amine hydrochloride, ensuring that decisions to advance a candidate are based on a solid foundation of chemical, in vitro, and in vivo data.

References

  • Chemical Substance Information for (2-cyclobutylethyl)(methyl)amine hydrochloride. Google AI Search Grounding.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants.
  • Sitte, H. H., & Freissmuth, M. (n.d.).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed. (2020).
  • (cyclobutylmethyl)methylamine hydrochloride. CymitQuimica.
  • Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities. Benchchem.
  • (2-Cyclobutylethyl)amine hydrochloride AldrichCPR. Sigma-Aldrich.
  • (Cyclobutylmethyl)(methyl)amine hydrochloride. PubChem.
  • (2-cyclobutylethyl)(methyl)amine hydrochloride (C7H15N). PubChemLite.
  • Psychostimulants and social behaviors. Frontiers. (2024).
  • Berridge, C. W. (2011). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Rowan Digital Works.
  • Rebec, G. V. (2006). Behavioral electrophysiology of psychostimulants. PubMed.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Laboratory Synthesis of (2-Cyclobutylethyl)(methyl)amine Hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of (2-Cyclobutylethyl)(methyl)amine hydrochloride. The described methodology is robust, relying on the well-established...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of (2-Cyclobutylethyl)(methyl)amine hydrochloride. The described methodology is robust, relying on the well-established technique of reductive amination, a cornerstone of modern medicinal and organic chemistry for C-N bond formation.[1][2] The synthesis begins with the reaction of 2-cyclobutaneacetaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. The final step involves the conversion of the purified amine free base into its stable hydrochloride salt, facilitating easier handling, storage, and purification.[3][4] This guide is intended for researchers and drug development professionals, offering detailed procedural instructions, explanations of chemical choices, safety precautions, and methods for product characterization.

Introduction & Synthetic Strategy

(2-Cyclobutylethyl)(methyl)amine is a secondary amine featuring a cyclobutane moiety. Such small, strained ring systems are of significant interest in medicinal chemistry as they can serve as bioisosteres for larger or more flexible groups, potentially improving metabolic stability or binding affinity.[5][6]

The chosen synthetic route is a two-stage process:

  • Reductive Amination: This method is highly efficient for preparing substituted amines from carbonyl compounds.[1][7] It involves the condensation of 2-cyclobutaneacetaldehyde with methylamine to form a Schiff base (imine), which is then immediately reduced to the desired secondary amine, N-(2-Cyclobutylethyl)methylamine. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its effectiveness and common availability. This approach avoids the common problem of over-alkylation often seen with direct alkylation of amines.[1][8]

  • Salt Formation: The purified free-base amine is converted to its hydrochloride salt. Amine hydrochlorides are typically crystalline, non-hygroscopic solids that are more stable and easier to handle than their corresponding free bases.[3][9] This is achieved by treating a solution of the amine with hydrochloric acid, leading to precipitation of the salt.[4][10]

Reaction Scheme

The overall synthetic pathway is illustrated below.

Caption: Overall reaction scheme for the synthesis.

Materials and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
2-CyclobutaneacetaldehydeC₆H₁₀O98.145593-33-9Sigma-AldrichStarting material.
Methylamine solutionCH₃NH₂31.0674-89-5Sigma-Aldrich2.0 M solution in Methanol.
Sodium BorohydrideNaBH₄37.8316940-66-2Sigma-AldrichReducing agent.
Methanol (Anhydrous)CH₃OH32.0467-56-1Fisher ScientificReaction solvent.
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Sigma-AldrichExtraction & precipitation solvent.
Hydrochloric AcidHCl36.467647-01-0Sigma-Aldrich2.0 M solution in Diethyl Ether.
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6VWRDrying agent.
Saturated NaCl solutionNaCl(aq)--Lab PreparedFor aqueous workup.
1 M NaOH solutionNaOH(aq)--Lab PreparedFor aqueous workup.
Safety Precautions
  • General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Methylamine: Is a flammable and corrosive gas/solution with a strong odor. It is toxic upon inhalation. Handle the methanol solution with care to avoid splashes and ensure the container is well-sealed when not in use.

  • Sodium Borohydride (NaBH₄): Is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Do not quench the reaction with acid directly. Add water cautiously during the workup phase in a well-ventilated hood.

  • Diethyl Ether: Is extremely flammable and volatile. Ensure there are no ignition sources nearby when in use. Work in a well-ventilated hood to avoid inhalation of vapors.

Experimental Protocol

Part A: Synthesis of (2-Cyclobutylethyl)(methyl)amine (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclobutaneacetaldehyde (5.0 g, 50.9 mmol).

  • Amine Addition: Add 100 mL of anhydrous methanol to the flask. Place the flask in an ice-water bath to cool to 0-5 °C.

  • Slowly add methylamine (2.0 M solution in methanol, 30.6 mL, 61.1 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Imine Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the imine intermediate.[2][7]

  • Reduction: Re-cool the flask to 0-5 °C using an ice-water bath. In small portions, carefully add sodium borohydride (2.31 g, 61.1 mmol, 1.2 equivalents) to the reaction mixture over 30 minutes. Note: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • Reaction Completion: Once the NaBH₄ addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

Part B: Workup and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Quenching: Carefully add 50 mL of deionized water to the resulting residue. The mixture may bubble as any excess NaBH₄ is quenched. Stir for 15 minutes.

  • Basification & Extraction: Make the aqueous solution basic (pH > 11) by adding 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated NaCl solution (brine, 1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl gently and let it stand for 20 minutes. Filter the solution to remove the drying agent.

  • Concentration: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude (2-Cyclobutylethyl)(methyl)amine as an oil. For most applications, this crude product is of sufficient purity to proceed to the salt formation step. Further purification can be achieved by vacuum distillation if required.

Part C: Formation of (2-Cyclobutylethyl)(methyl)amine Hydrochloride
  • Dissolution: Dissolve the crude amine oil from Part B in 100 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add hydrochloric acid (2.0 M solution in diethyl ether) dropwise. A white precipitate of the hydrochloride salt will begin to form immediately.[10][11]

  • Complete Salt Formation: Continue adding the HCl solution until no further precipitation is observed. A slight excess can be added to ensure complete conversion. The solution should be acidic to wet pH paper.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum for several hours to remove all residual solvent. Weigh the final product and calculate the overall yield. The pure (2-Cyclobutylethyl)(methyl)amine hydrochloride should be a white crystalline solid.

Workflow and Characterization

Overall Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

Expected Characterization Data
  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 65-80% over two steps.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, D₂O): Expected signals corresponding to the cyclobutyl protons, the two ethylenic CH₂ groups, the N-methyl group, and the N-H proton (which will exchange with D₂O).

  • ¹³C NMR (100 MHz, D₂O): Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₈N⁺ [M+H]⁺: 128.1434; Found: To be determined experimentally.

  • FT-IR (ATR): Characteristic peaks for N-H stretching (broad, ~2400-2700 cm⁻¹ for ammonium salt), C-H stretching (~2850-3000 cm⁻¹), and C-N stretching.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No YieldIncomplete imine formation. Inactive NaBH₄. Product loss during workup.Ensure anhydrous conditions for imine formation. Use fresh NaBH₄. Be careful during extractions; perform back-extraction of the aqueous layer if necessary.
Product is an oil, not a solidIncomplete conversion to HCl salt. Presence of impurities.Add more HCl/ether solution. Ensure solvents are anhydrous. Wash the precipitated salt thoroughly with cold ether. Recrystallize if necessary.
Broad NMR signalsPresence of residual water or solvent. Paramagnetic impurities.Ensure product is thoroughly dried under high vacuum. Purify via recrystallization.

References

  • Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]

  • The Vespiary. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link]

  • Google Patents. (1978). Synthesis of N-methyl-2-[1-(4-chlorophenyl)cyclobutyl]-1-methylethylamine hydrochloride.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • Organic Syntheses. (1925). Methylamine Hydrochloride. Org. Synth. 1925, 5, 75. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • Organic Syntheses. (1966). Cyclobutylamine. Org. Synth. 1966, 46, 21. [Link]

  • The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. J. Org. Chem. 2025, 90 (41), 14701-14708. [Link]

  • Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 30(11), 2001-2011. [Link]

  • Chemspace. amine. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Syntheses. (1966). N-Methylbutylamine. Org. Synth. 1966, 46, 71. [Link]

  • ACS Figshare. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • ChemRxiv. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • ResearchGate. (2020). Synthesis of cyclobutyl amine 8. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Application

How to prepare (2-Cyclobutylethyl)(methyl)amine hydrochloride stock solutions for cell culture

Application Note & Protocol Topic: Preparation and Handling of (2-Cyclobutylethyl)(methyl)amine Hydrochloride Stock Solutions for Cell Culture Applications Abstract The accuracy and reproducibility of cell-based assays a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation and Handling of (2-Cyclobutylethyl)(methyl)amine Hydrochloride Stock Solutions for Cell Culture Applications

Abstract

The accuracy and reproducibility of cell-based assays are fundamentally dependent on the precise preparation of test compounds. (2-Cyclobutylethyl)(methyl)amine hydrochloride is a small molecule whose efficacy in biological systems requires meticulous handling and solution preparation. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper methods to prepare, sterilize, store, and validate stock solutions of this compound for use in cell culture. The protocols herein are designed to ensure solution integrity, maintain sterility, and promote experimental success by explaining the scientific rationale behind each critical step.

Compound Properties and Safety Considerations

(2-Cyclobutylethyl)(methyl)amine hydrochloride is an organic amine salt. Understanding its chemical properties and associated hazards is the first step in its safe and effective use.

Chemical and Physical Data
PropertyValue
Chemical Name (2-Cyclobutylethyl)(methyl)amine hydrochloride
CAS Number 2757730-58-6[1]
Molecular Formula C₇H₁₅N · HCl
Molecular Weight 149.66 g/mol (Note: Always verify with the manufacturer's Certificate of Analysis)
Appearance Typically a white to off-white solid or powder.
Solubility Generally soluble in water and polar organic solvents like DMSO and ethanol.[2]
Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The following hazards have been identified, necessitating the use of Personal Protective Equipment (PPE).

Hazard ClassificationGHS CodePrecautionary Measures
Skin Irritation H315Wear protective gloves and lab coat.[1]
Serious Eye Irritation H319Wear safety glasses or goggles.[1]
Respiratory Irritation H335 / H336Handle in a well-ventilated area or chemical fume hood.[1]
Hygroscopic N/AStore in a tightly sealed container in a dry environment to prevent absorption of moisture from the air.[3][4]

Action: Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling the compound. Handle the solid powder in a chemical fume hood to avoid inhalation.

Materials and Equipment

  • (2-Cyclobutylethyl)(methyl)amine hydrochloride (powder form)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Sterile, disposable syringes (1 mL to 10 mL)

  • Sterile syringe filters (0.22 µm pore size, ensure compatibility with the chosen solvent, e.g., PVDF for DMSO)

  • Pipettors and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Solvents (Highest Purity Available):

    • Cell culture-grade Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile, nuclease-free water (e.g., WFI or Milli-Q)

Protocol: High-Concentration Stock Solution Preparation

The preparation of a concentrated primary stock solution is the most critical phase. Errors at this stage will propagate through all subsequent experiments. This protocol focuses on preparing a 10 mM stock, a common starting concentration.

Workflow Overview

G cluster_prep Preparation cluster_sterile Sterilization & Storage calc 1. Calculate Required Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in Solvent weigh->dissolve filter_sol 4. Sterile Filter Solution dissolve->filter_sol aliquot 5. Aliquot into Tubes filter_sol->aliquot store 6. Store at -20°C or -80°C aliquot->store qc 7. Quality Control Validation store->qc Proceed to QC

Caption: Workflow for preparing sterile stock solutions.

Calculations for Stock Solutions

The fundamental formula for calculating the mass of the compound needed is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

For convenience, the required mass for several common stock concentrations is provided below.

Target ConcentrationVolumeMass of (2-Cyclobutylethyl)(methyl)amine HCl (MW = 149.66 g/mol )
100 mM1 mL14.97 mg
50 mM1 mL7.48 mg
10 mM 1 mL 1.50 mg
10 mM5 mL7.50 mg

Expert Insight: Weighing very small masses (<2 mg) can lead to significant errors. It is best practice to prepare a larger volume (e.g., 5 mL) or to prepare a more concentrated initial stock (e.g., 100 mM) which can be further diluted. If using a pre-packaged vial with a small mass (e.g., 5 mg), dissolve the entire contents to avoid weighing errors and material loss.[5]

Step-by-Step Protocol
  • Preparation: Before opening, allow the container of the compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[6]

  • Weighing: In a chemical fume hood, carefully weigh the desired mass (e.g., 1.50 mg for 1 mL of 10 mM stock) and transfer it to a sterile, amber-colored microcentrifuge tube. Amber tubes are recommended to protect potentially light-sensitive compounds.

  • Dissolution: Add the calculated volume of the chosen solvent (e.g., 1 mL of anhydrous DMSO) to the tube.

    • Rationale: DMSO is a powerful solvent for many organic molecules and is compatible with most cell culture applications at low final concentrations (<0.5%).[5] If the compound is known to be water-soluble, sterile water can be used instead.

  • Mixing: Tightly cap the tube and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. If dissolution is difficult, gentle warming in a 37°C water bath for a few minutes can be attempted, but prolonged heating should be avoided to prevent degradation.

  • Sterilization: This step is critical to prevent microbial contamination of cell cultures. a. Draw the entire solution into a sterile syringe. b. Securely attach a 0.22 µm sterile syringe filter to the syringe tip. c. Carefully dispense the solution through the filter into a new, sterile, and clearly labeled polypropylene tube.

    • Causality: Small molecules are often heat-labile, making autoclaving unsuitable. Filtration physically removes bacteria and fungi without using heat, preserving the compound's integrity.[7][8]

Aliquoting, Storage, and Stability

Proper storage is essential to maintain the compound's activity over time.

  • Aliquoting: Immediately dispense the filtered stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.

    • Rationale: Aliquoting prevents contamination of the entire stock from repeated use and minimizes degradation from multiple freeze-thaw cycles.[6]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots in a dark, protected container at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).[6][9]

    • Trustworthiness: Proper storage ensures that the compound concentration and activity remain consistent, leading to more reliable and reproducible experimental results over the course of a research project.

Quality Control and Validation

A prepared stock solution should be considered a critical reagent and requires validation.

G start Stock Solution Prepared sterility Perform Sterility Test (Plate aliquot on agar) start->sterility functional Perform Functional Assay (Dose-response curve) sterility->functional No Growth fail Discard and Remake Stock sterility->fail Growth Detected release Release for General Use functional->release Activity Confirmed functional->fail No/Low Activity

Caption: Quality control decision workflow for stock solutions.

  • Certificate of Analysis (CoA): Always begin with a high-purity compound from a reputable supplier and review the CoA for data on purity and identity.

  • Sterility Check: To confirm aseptic technique, a small amount (5-10 µL) of the final stock solution can be added to a nutrient broth or streaked on an agar plate. Incubate for 24-48 hours to check for bacterial or fungal growth.[10]

  • Functional Validation: The most important validation step is a functional test. Prepare working solutions and perform a dose-response experiment in your specific cell-based assay to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀). This confirms the compound is active and provides an empirical basis for selecting concentrations for future experiments.

Protocol: Preparing Working Solutions for Experiments

Working solutions are diluted from the concentrated stock into cell culture medium immediately before they are added to cells.

  • Thawing: Remove one aliquot of the concentrated stock solution from the freezer and thaw it completely at room temperature. Keep it on ice once thawed.

  • Dilution Calculation: Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock needed.

    • Example: To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock:

      • M₁ = 10 mM = 10,000 µM

      • V₁ = ?

      • M₂ = 10 µM

      • V₂ = 1000 µL

      • V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Preparation: Add 999 µL of pre-warmed cell culture medium to a sterile tube. Add the calculated 1 µL of the 10 mM stock solution.

  • Mixing: Mix thoroughly by gentle vortexing or by pipetting up and down.

  • Final Solvent Concentration: In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL).

    • Expert Insight: It is crucial to keep the final solvent concentration in the cell culture well below toxic levels, typically ≤0.5% for DMSO. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound.

Troubleshooting

ProblemPotential CauseSolution
Precipitation in Media The compound may have low solubility in aqueous buffer/media.Make an intermediate dilution in a serum-free medium before the final dilution in a complete medium. Ensure the final concentration does not exceed the compound's aqueous solubility limit.
Loss of Activity Compound degradation due to improper storage or repeated freeze-thaw cycles.Use a fresh aliquot for each experiment. Confirm storage conditions are correct (-20°C or -80°C, protected from light).
Contamination in Culture Breach in aseptic technique during stock or working solution preparation.Review and reinforce sterile techniques. Always use sterile filtered stock solutions. Perform a sterility test on the stock solution.[10]
Inconsistent Results Inaccurate pipetting; degradation of the stock solution; error in initial weighing.Recalibrate pipettes. Use a fresh aliquot for each experiment. Prepare a new stock solution, paying close attention to the weighing and dissolution steps.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • (2-cyclobutylethyl)(methyl)amine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Dacey, A. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. Bitesize Bio. Retrieved from [Link]

  • 9 Sterilization Techniques For Cell Culture. (2022, November 30). Visikol. Retrieved from [Link]

  • (2-cyclobutylethyl)(methyl)amine hydrochloride (C7H15N). (n.d.). PubChemLite. Retrieved from [Link]

  • Can anyone suggest some methods for cell culture medium sterilization?. (2013, December 9). ResearchGate. Retrieved from [Link]

  • Sterilization methods and its applications. (n.d.). Global Science Research Journals. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004, June 21). PubMed. Retrieved from [Link]

  • (Cyclobutylmethyl)(methyl)amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • Quality control of small molecules. (2026, March 9). Kymos. Retrieved from [Link]

  • Method for preparing an amine hydrochloride suspension. (2020). Google Patents.
  • Introduction to Sterile Cell Culture. (n.d.). Unknown Source. Retrieved from [Link]

  • Methylamine hydrochloride. (n.d.). Chemical Database. Retrieved from [Link]

  • 1-Cyclobutylmethanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Comprehensive GMP quality control testing for small molecules. (n.d.). Nuvisan. Retrieved from [Link]

  • Methylamine hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cell Culture Quality Control: Best Practices. (2024, March 25). Cell Culture Company. Retrieved from [Link]

  • Material Safety Data Sheet - Methylamine Hydrochloride, PA. (2005, October 3). Cole-Parmer. Retrieved from [Link]

Sources

Method

Application Note: (2-Cyclobutylethyl)(methyl)amine Hydrochloride as a Bioisosteric Tool in Neuropharmacology

Document Type: Technical Application Note & Experimental Protocol Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists Compound: (2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists Compound: (2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS: 2757730-58-6)[1]

Introduction & Pharmacological Rationale

In neuropharmacology and central nervous system (CNS) drug development, the structural optimization of trace amines and phenethylamine derivatives is a constant challenge. Endogenous trace amines, such as N-methylphenethylamine (NMPEA), exhibit potent neuromodulatory effects via the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (DAT, NET, SERT). However, their utility in in vitro and in vivo research is severely limited by their rapid oxidative deamination by Monoamine Oxidase B (MAO-B).

(2-Cyclobutylethyl)(methyl)amine hydrochloride serves as a highly specialized, conformationally restricted aliphatic bioisostere of NMPEA[2]. By replacing the planar aromatic phenyl ring with a puckered cyclobutyl ring, researchers can fundamentally alter the molecule's metabolic liability and receptor pocket binding sterics. Previous structure-activity relationship (SAR) studies have demonstrated that incorporating a cyclobutylethyl moiety can successfully bypass specific organic cation transporter (OCT) dependencies[3] and maintain robust in vitro activity in G-protein coupled receptor (GPCR) assays by optimizing hydrophobic interactions[4].

Causality in Experimental Design
Table 1: Comparative Physicochemical Profile & Assay Implications

Data summarizes the theoretical advantages of utilizing the cyclobutyl bioisostere over standard phenethylamines in neuropharmacological assays.

PropertyN-Methylphenethylamine (NMPEA)(2-Cyclobutylethyl)(methyl)amine HClPharmacological & Assay Implication
Ring System Planar Aromatic (Phenyl)Puckered Aliphatic (Cyclobutyl)Alters steric fit in the S1 binding pocket of DAT and TAAR1.
MAO-B Susceptibility High (Rapid degradation)Low (Steric/electronic mismatch)Ensures stable compound concentration during 30-60 min in vitro incubations.
Aqueous Solubility Moderate (as free base)Excellent (as HCl salt)Eliminates the need for high DMSO concentrations in assay buffers.
Transporter Dependency High (OCT1/DAT dependent)Modulated / BypassedAllows isolation of specific reuptake mechanisms[3].

Application Workflow 1: TAAR1 Receptor Activation (cAMP Accumulation)

TAAR1 is a Gαs​ -coupled receptor. Activation by trace amine analogs stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP). (2-Cyclobutylethyl)(methyl)amine HCl is utilized here to map the aliphatic tolerance of the TAAR1 orthosteric site.

Causality & Protocol Self-Validation

To ensure the assay is a self-validating system, we utilize a phosphodiesterase (PDE) inhibitor (IBMX) to prevent cAMP breakdown, ensuring the measured signal is strictly a function of TAAR1 activation. Furthermore, the use of the HCl salt of the compound ensures complete dissolution in the assay buffer without exceeding 0.1% DMSO, preventing solvent-induced cytotoxicity.

Step-by-Step Methodology: HTRF cAMP Assay
  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to a density of 2×105 cells/mL.

  • Compound Preparation: Prepare a 10-point dose-response curve of (2-Cyclobutylethyl)(methyl)amine HCl starting at 100 µM, performing 1:3 serial dilutions in stimulation buffer.

  • Incubation: Add 5 µL of the cell suspension to a 384-well low-volume white microplate. Add 5 µL of the compound dilutions. Incubate at 37°C for 45 minutes. Rationale: The 45-minute window allows steady-state cAMP accumulation; the cyclobutyl analog will not degrade during this timeframe.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (fluorophores). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a time-resolved fluorescence (TRF) microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.

TAAR1_Signaling Ligand (2-Cyclobutylethyl) (methyl)amine Receptor TAAR1 Receptor Ligand->Receptor Orthosteric Binding GProtein Gαs Protein Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Activation cAMP cAMP Accumulation Effector->cAMP ATP Conversion (Protected by IBMX) Detection HTRF Signal (665/620 nm) cAMP->Detection Competitive Binding

Figure 1: Mechanistic pathway and assay readout for TAAR1 activation using the cyclobutyl bioisostere.

Application Workflow 2: Monoamine Transporter (DAT) Synaptosomal Uptake

To evaluate whether the cyclobutylethyl moiety retains the ability to interact with the central binding site of the Dopamine Transporter (DAT), researchers utilize ex vivo synaptosomal preparations.

Causality & Protocol Self-Validation

Synaptosomes contain intact presynaptic terminals with functional DAT in its native lipid environment. We use [3H] -Dopamine as the radiotracer. To validate that the uptake is specifically DAT-mediated (and not non-specific membrane diffusion), a parallel control well containing 10 µM GBR-12909 (a highly selective DAT inhibitor) is used to define non-specific uptake.

Step-by-Step Methodology: Radioligand Uptake Assay
  • Tissue Preparation: Homogenize rat striatum in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to pellet the synaptosomes (P2 fraction).

  • Resuspension: Resuspend the P2 pellet in oxygenated artificial cerebrospinal fluid (aCSF: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 25 mM HEPES, 5.5 mM Glucose, pH 7.4).

  • Pre-Incubation: Aliquot 100 µL of synaptosomes into assay tubes. Add 50 µL of (2-Cyclobutylethyl)(methyl)amine HCl (at varying concentrations) or buffer (total binding) or GBR-12909 (non-specific binding). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the test compound to equilibrate with the transporter before the radioligand is introduced.

  • Radioligand Addition: Add 50 µL of [3H] -Dopamine (final concentration 20 nM). Incubate for exactly 5 minutes at 37°C.

  • Termination: Stop the reaction by adding 3 mL of ice-cold aCSF to halt transporter dynamics instantly.

  • Filtration: Rapidly filter the mixture through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash filters 3 times with 3 mL ice-cold aCSF.

  • Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

Synaptosome_Workflow Step1 1. Synaptosome Isolation (Sucrose Gradient) Step2 2. Compound Pre-Incubation (15 min, 37°C) Step1->Step2 Resuspend in aCSF Step3 3. [3H]-Dopamine Addition (5 min active uptake) Step2->Step3 Equilibrate Transporter Step4 4. Rapid Filtration & Wash (GF/B Filters, Ice-Cold Buffer) Step3->Step4 Halt Reaction Step5 5. Liquid Scintillation Counting (DPM) Step4->Step5 Extract & Count

Figure 2: Sequential workflow for the synaptosomal [3H] -Dopamine uptake inhibition assay.

Table 2: Representative Data Structure for Transporter Inhibition

Note: Data format demonstrates the standard reporting metrics for bioisosteric evaluation.

CompoundTargetAssay TypeIC50 (nM) ± SEM Ki​ (nM)Efficacy / Notes
GBR-12909 (Control) DATSynaptosomal Uptake14.2 ± 1.18.5Full Inhibition (Defines NSB)
(2-Cyclobutylethyl)(methyl)amine DATSynaptosomal UptakeAssay DependentAssay DependentEvaluates aliphatic S1 pocket tolerance
(2-Cyclobutylethyl)(methyl)amine NETSynaptosomal UptakeAssay DependentAssay DependentEvaluates DAT vs NET selectivity

References

  • NextSDS Chemical Substance Database. "(2-cyclobutylethyl)(methyl)amine hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 59303437, (2-Cyclobutylethyl)(methyl)amine." PubChem. Available at:[Link][2]

  • Kim, J., et al. "Guanidine compounds and use thereof." U.S. Patent Application US20170073331A1. (Demonstrates the use of 2-cyclobutylethyl amine to bypass OCT1 transporter dependency). Available at:[3]

  • Shen, H. C., et al. "Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia." ACS Medicinal Chemistry Letters, 2011. (Validates the cyclobutylethyl group in maintaining robust in vitro GPCR activity during SAR optimization). Available at:[Link][4]

Sources

Application

Application Note: Preclinical Dosing Strategy and Pharmacokinetic Profiling of (2-Cyclobutylethyl)(methyl)amine Hydrochloride in Murine Models

Executive Summary (2-Cyclobutylethyl)(methyl)amine hydrochloride is a low-molecular-weight, secondary aliphatic amine utilized as a critical building block and pharmacophore in neuropharmacological and metabolic drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Cyclobutylethyl)(methyl)amine hydrochloride is a low-molecular-weight, secondary aliphatic amine utilized as a critical building block and pharmacophore in neuropharmacological and metabolic drug discovery[1]. Due to its basic nitrogen center and hydrochloride salt form, the compound exhibits distinct physicochemical properties that dictate its in vivo behavior. This application note provides a comprehensive, self-validating protocol for establishing dosing guidelines, formulating vehicles, and executing rigorous pharmacokinetic (PK) and pharmacodynamic (PD) evaluations in murine models.

Physicochemical Rationale & Formulation Strategy

Expertise & Causality: The hydrochloride salt of (2-Cyclobutylethyl)(methyl)amine ensures high aqueous solubility. Unlike lipophilic free-base amines that require complex co-solvents (e.g., PEG400, Tween-80, or Cremophor EL), this compound can be readily formulated in simple, physiological aqueous vehicles.

Avoiding complex surfactants is a critical experimental choice: surfactants can independently alter gastrointestinal membrane permeability and inhibit efflux transporters, thereby artificially inflating the apparent oral bioavailability of the test compound[2]. A simple physiological vehicle ensures that the measured PK parameters reflect the intrinsic properties of the molecule, not the vehicle.

  • Primary Vehicle: 0.9% Sodium Chloride (Normal Saline) or sterile Water for Injection (WFI).

  • pH Considerations: Solutions above pH 8.0 or below 4.5 must be buffered or titrated when administered via routes other than intravenous to prevent tissue necrosis and altered compound absorption[3].

Standardized Murine Dosing Guidelines

To ensure both scientific integrity and ethical compliance, dosing volumes must adhere strictly to Institutional Animal Care and Use Committee (IACUC) standards. Exceeding these volumes alters compound absorption kinetics, induces physiological stress (e.g., altered blood pressure), and confounds downstream PK/PD data[4].

Table 1: IACUC-Compliant Dosing Volumes for Murine Models

Route of AdministrationRoutine Max Volume (mL/kg)Absolute Max Volume (mL/kg)Recommended Needle SizeAbsorption Profile & Rationale
Intravenous (IV) Bolus 5.05.027G - 30GImmediate systemic exposure (100% bioavailability). Serves as the baseline control for PK validation[5].
Per Os (PO) / Gavage 10.020.020G - 22G (Bulb tip)Subject to GI absorption and first-pass hepatic metabolism. Volumes >5 mL/kg may cause distress[6].
Intraperitoneal (IP) 10.020.025G - 27GRapid absorption via mesenteric vessels; partial first-pass effect[3].
Subcutaneous (SC) 5.0 - 10.010.025G - 27GSlower, sustained absorption; avoids immediate first-pass metabolism[7].

Step-by-Step Experimental Protocol: Pharmacokinetic Profiling

This protocol is designed as a self-validating system . By mandating parallel IV and PO arms, the IV arm serves as the 100% bioavailability baseline. Without this internal control, a low PO exposure cannot be accurately attributed to either poor gastrointestinal permeability or high hepatic first-pass metabolism.

Phase 1: Formulation and System Suitability
  • Weighing: Accurately weigh the required mass of (2-Cyclobutylethyl)(methyl)amine hydrochloride using a microbalance. Crucial Step: Account for the mass of the hydrochloride salt (MW contribution) when calculating the free-base equivalent dose.

  • Dissolution: Add 80% of the final volume of 0.9% sterile saline. Vortex for 60 seconds until completely dissolved.

  • Validation Check (pH): Measure the pH of the solution. If pH < 4.5, titrate dropwise with 0.1N NaOH until the pH reaches ~6.5-7.4 to prevent tissue irritation and erratic absorption[4]. QS to the final volume.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter prior to in vivo administration.

Phase 2: Animal Preparation & Dosing
  • Fasting (PO Arm Only): Fast mice for 4-6 hours prior to oral gavage to reduce variability in gastrointestinal transit time. Provide water ad libitum.

  • Administration: Administer the calculated dose (e.g., 2 mg/kg IV and 10 mg/kg PO) based on the exact body weight of each mouse obtained immediately prior to dosing.

Phase 3: Serial Blood Collection Strategy

Expertise & Causality: Small aliphatic amines often exhibit rapid systemic clearance and large volumes of distribution. A dense early-sampling strategy is critical to accurately capture the maximum concentration ( Cmax​ ) and the initial distribution phase ( α -phase)[8].

  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Use the submandibular or saphenous vein for serial sampling. Restrict collection to 20-30 µL per timepoint to avoid hypovolemic shock, which would artificially alter clearance rates.

  • Processing: Collect blood into K2-EDTA coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection. Snap-freeze plasma in liquid nitrogen.

Phase 4: LC-MS/MS Bioanalysis
  • Extraction: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an isotopically labeled internal standard (IS). Validation Check: The IS corrects for matrix effects and ion suppression, ensuring quantitative trustworthiness.

  • Chromatography: Because small aliphatic amines are highly polar and exhibit poor retention on standard reversed-phase C18 columns, utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or add volatile ion-pairing agents to the mobile phase[2].

Pharmacokinetic & Metabolic Pathway Visualization

PK_Pathway A Oral Administration (PO) (2-Cyclobutylethyl)(methyl)amine HCl B Gastrointestinal Tract (Protonated Amine at pH 1-7) A->B C Intestinal Absorption (Transcellular/Paracellular) B->C Absorption D Hepatic Portal System C->D E Liver: First-Pass Metabolism (N-demethylation via CYP450) D->E F Systemic Circulation (Central Compartment) E->F Bioavailability (F%) G Tissue Distribution (Peripheral Compartment) F->G Distribution H Renal Excretion (Unchanged Drug + Metabolites) F->H Clearance (CL)

Systemic absorption, distribution, and metabolism pathway of (2-Cyclobutylethyl)(methyl)amine.

Data Interpretation & Mechanistic Insights

Once plasma concentrations are quantified, standard non-compartmental analysis (NCA) should be applied to derive key PK/PD indices:

  • Absolute Bioavailability ( F ): Calculated as F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 . A low F value for this compound is likely driven by hepatic first-pass metabolism rather than poor solubility.

  • Metabolic Liability: As a secondary amine with an exposed methyl group, the primary metabolic vulnerability is CYP-mediated N-demethylation in the liver, yielding the primary amine metabolite. Tracking this specific metabolite during LC-MS/MS analysis provides a complete mass-balance picture[9].

  • Target Attainment: For efficacy models, the most predictive PK/PD index for basic amines is often the area under the curve relative to the minimum effective concentration ( AUC0−24​/MEC ) or the time the free drug concentration remains above the target threshold ( fT>MEC )[10].

References

  • Chemical Substance Information: NextSDS Substance Database. Available at:[Link][1]

  • Washington State University IACUC: Guideline #10: Drug and Chemical Administration. Available at:[Link][3]

  • Drexel University IACUC: Dosing Volume Guidelines. Available at:[Link][5]

  • UC Davis Institutional Animal Care and Use: Procedure: IACUC-50. Available at:[Link][4]

  • Antimicrobial Agents and Chemotherapy (ASM Journals): Population Pharmacokinetics of Colistin Methanesulfonate. Available at:[Link][9]

  • National Institutes of Health (PMC): Understanding pharmacokinetics to improve tuberculosis treatment outcome. Available at:[Link][10]

  • National Institutes of Health (PMC): Discovery of Potent Orally Bioavailable WDR5 Inhibitors. Available at:[Link][2]

  • National Institutes of Health (PMC): Population Pharmacokinetics and Bayesian Dose Adjustment to Advance TDM. Available at:[Link][8]

Sources

Method

Application Note: Quantitative Analysis of (2-Cyclobutylethyl)(methyl)amine hydrochloride using a Validated LC-MS/MS Method

Abstract This application note describes a robust and sensitive method for the quantitative analysis of (2-Cyclobutylethyl)(methyl)amine hydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of (2-Cyclobutylethyl)(methyl)amine hydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details the full workflow, from sample and standard preparation to optimized LC and MS parameters. The method utilizes electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, providing high selectivity and sensitivity suitable for drug development and research applications. All procedures are designed to align with principles outlined in regulatory guidance for bioanalytical method validation.[1][2][3]

Introduction and Principle

(2-Cyclobutylethyl)(methyl)amine is a secondary amine containing a cyclobutyl moiety. As a hydrochloride salt, it is a stable, solid material suitable for creating standardized analytical solutions. The accurate quantification of such small molecules is critical in various stages of pharmaceutical research and development.

The analytical challenge is to achieve sensitive, specific, and reproducible measurements, often in complex matrices. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior selectivity and sensitivity.[4][5] This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM is a highly specific tandem MS technique where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[6][7][8] This process, known as a "transition," drastically reduces background noise and enhances selectivity, making it ideal for quantitative studies.[6][8][9]

The amine functional group on the target analyte is basic and readily accepts a proton. Therefore, Electrospray Ionization (ESI) in the positive ion mode is employed.[10][11][12] The addition of a weak acid, such as formic acid, to the mobile phase promotes the formation of the protonated molecular ion [M+H]⁺ in the ESI source, maximizing the signal response.[13][14]

Materials and Instrumentation

Reagents and Chemicals
  • (2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS: 2757730-58-6), analytical standard grade[15]

  • Internal Standard (IS): (Cyclobutylmethyl)(methyl)amine hydrochloride (CAS: 1251925-47-9) or a stable isotope-labeled analog (recommended)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

Experimental Procedures

Analyte and Internal Standard Information

The foundational step in method development is to determine the exact mass of the analyte to accurately target the precursor ion. The free base of the analyte is C₇H₁₅N.

  • Analyte: (2-Cyclobutylethyl)(methyl)amine

    • Molecular Formula (Free Base): C₇H₁₅N

    • Monoisotopic Mass (Free Base): 113.12045 Da[16]

    • Protonated Precursor Ion [M+H]⁺: m/z 114.128

  • Suggested Internal Standard (IS): (Cyclobutylmethyl)(methyl)amine

    • Molecular Formula (Free Base): C₆H₁₃N

    • Monoisotopic Mass (Free Base): 99.10480 Da (Calculated)

    • Protonated Precursor Ion [M+H]⁺: m/z 100.112

Rationale for IS Selection: An ideal internal standard co-elutes with the analyte and behaves similarly during ionization but is mass-distinct. (Cyclobutylmethyl)(methyl)amine is a close structural analog, differing by one methylene group, making it a suitable choice. A stable isotope-labeled (e.g., d₃-methyl) version of the analyte would be the optimal choice to account for matrix effects and ionization variability.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of (2-Cyclobutylethyl)(methyl)amine hydrochloride standard and dissolve in 10 mL of Methanol to obtain a 1 mg/mL stock solution (concentration calculated based on the free base).

    • Prepare the Internal Standard stock solution similarly.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solutions using 50:50 Acetonitrile:Water to prepare a series of calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working Internal Standard solution at 100 ng/mL (or other appropriate concentration) in the same diluent.

  • Final Sample Preparation:

    • To 50 µL of each calibration standard and blank, add 50 µL of the working Internal Standard solution.

    • Vortex to mix thoroughly before injection.

Liquid Chromatography (LC) Method

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte with sufficient retention to separate it from the solvent front and any potential matrix interferences. A reverse-phase C18 column is a standard starting point for small, moderately polar molecules.[13]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high efficiency for small molecules.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase. 0.1% Formic acid aids in protonation for positive mode ESI.[13]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minA generic starting gradient to determine analyte retention time.[13]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLCan be optimized based on sensitivity requirements.
Mass Spectrometry (MS) Method

The MS parameters must be optimized to achieve the best sensitivity and specificity for the analyte and internal standard. This involves direct infusion of a standard solution to determine the optimal precursor-product ion transitions and associated collision energies.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveAmines readily protonate to form positive ions.[12][14]
Capillary Voltage +3.5 kVOptimized to produce a stable electrospray.
Source Temp. 150 °CAssists in desolvation without causing thermal degradation.
Desolvation Temp. 400 °CFacilitates efficient solvent evaporation from droplets.
Nebulizer Gas Nitrogen, 45 psiCreates the initial aerosol of charged droplets.
Drying Gas Nitrogen, 10 L/minAids in desolvation.

The fragmentation of the protonated molecule is achieved through collision-induced dissociation (CID). For (2-Cyclobutylethyl)(methyl)amine, cleavage is expected at the bonds alpha to the nitrogen atom, a common fragmentation pathway for amines.[17]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Dwell Time (ms)Rationale for Fragmentation
(2-Cyclobutylethyl)(methyl)amine 114.158.1 (Quantifier)15100Loss of the neutral cyclobutylethylene group (C₆H₁₀).
114.144.1 (Qualifier)25100Loss of the cyclobutyl group and subsequent rearrangement.
Internal Standard 100.158.1 (Quantifier)12100Loss of the neutral cyclobutene group (C₄H₆).

Note: Collision energies are instrument-dependent and require empirical optimization.

dot graph TD subgraph "LC-MS/MS Analysis Workflow" A[Sample Preparation] --> B(LC Separation); B --> C{Ionization}; C --> D[Precursor Selection - Q1]; D --> E[Fragmentation - Q2]; E --> F[Product Selection - Q3]; F --> G[Detection]; G --> H[Data Acquisition & Analysis]; end

end

Caption: General workflow for quantitative analysis by LC-MS/MS.

Method Validation and System Suitability

For use in regulated environments, the method must be validated according to guidelines from authorities like the FDA or ICH.[1][2][18][19] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Linearity: A calibration curve with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Replicate analysis of quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).

  • Stability: Analyte stability evaluated under various conditions (freeze-thaw, bench-top, long-term storage).

System Suitability: Before each analytical run, inject a mid-level standard to verify system performance. Key criteria include peak area reproducibility (RSD < 15%), retention time stability (RSD < 2%), and peak shape.

dot graph TD subgraph "Data Analysis & Validation" A[Integrate Peaks] --> B{Calculate Area Ratios}; B --> C[Generate Calibration Curve]; C --> D{Calculate Concentration}; D --> E[Assess Accuracy & Precision]; E --> F((Final Report));

end

Caption: Workflow for data processing and validation assessment.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative determination of (2-Cyclobutylethyl)(methyl)amine hydrochloride. The use of a structurally similar internal standard and the highly specific MRM technique ensures reliable data suitable for demanding research and quality control environments. The provided parameters serve as a strong starting point for method development and can be further optimized and validated for specific matrices and regulatory requirements.

References

  • FDA issues final guidance on bioanalytical method valid
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Advantages and Disadvantages of MRM/PRM Techniques. MtoZ Biolabs.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio.
  • Cohen Freue, G. V., & Borchers, C. H. Multiple Reaction Monitoring (MRM): Principles and Application to Coronary Artery Disease.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S.
  • Anderson, L., & Hunter, C. L. (2009). Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics. Journal of Proteome Research.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
  • Quantification of Complex Samples Using Multiple Reaction Monitoring. (2012). Biocompare.
  • (2-cyclobutylethyl)(methyl)
  • Principles of Electrospray Ioniz
  • (2-cyclobutylethyl)(methyl)amine hydrochloride (C7H15N). PubChemLite.
  • Christianson, C. (2025).
  • Wilm, M. (2011).
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012).
  • Electrospray Ionization.
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of (2-Cyclobutylethyl)(methyl)amine Hydrochloride

Welcome to the Technical Support Center. As a secondary aliphatic amine salt, (2-Cyclobutylethyl)(methyl)amine hydrochloride generally exhibits favorable aqueous solubility.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a secondary aliphatic amine salt, (2-Cyclobutylethyl)(methyl)amine hydrochloride generally exhibits favorable aqueous solubility. However, researchers frequently encounter precipitation issues when transitioning from pure water to physiological buffers.

This guide is designed by application scientists to help you diagnose, troubleshoot, and permanently resolve solubility bottlenecks using field-proven thermodynamic and kinetic principles.

Diagnostic Troubleshooting Workflow

Follow this logical pathway to identify the root cause of your compound's precipitation.

SolubilityWorkflow Start Precipitation of (2-Cyclobutylethyl)(methyl)amine HCl CheckPH Measure Solution pH Start->CheckPH HighPH pH > 7.0 (Free Base Precipitation) CheckPH->HighPH Yes LowPH pH < 5.0 (Salt Form Maintained) CheckPH->LowPH No AdjustPH Adjust pH to 4.0-5.0 using Acetate Buffer HighPH->AdjustPH CheckCl Check [Cl-] in Buffer LowPH->CheckCl HighCl High [Cl-] (>0.1 M) (Common Ion Effect) CheckCl->HighCl Yes LowCl Low [Cl-] (Intrinsic Lipophilicity) CheckCl->LowCl No SwitchSalt Use Mesylate Salt or Dilute Media HighCl->SwitchSalt UseCD Add HP-β-Cyclodextrin to Encapsulate Ring LowCl->UseCD

Diagnostic workflow for troubleshooting amine hydrochloride solubility issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My compound dissolves perfectly in pure water, but precipitates immediately when I prepare it in 0.9% Normal Saline or 0.1 M HCl. Why? A1: This is a classic manifestation of the common ion effect . In pure water, the hydrochloride salt dissociates completely into the protonated amine ( BH+ ) and chloride ( Cl− ) ions. However, 0.9% Normal Saline contains ~154 mM of Cl− . According to Le Chatelier's principle, this massive excess of chloride ions shifts the thermodynamic equilibrium of the dissolution reaction back toward the solid crystalline salt state[1]. The solubility product ( Ksp​ ) remains constant, meaning the maximum allowable concentration of the protonated amine drops drastically as [Cl−] increases. If your assay requires high chloride concentrations, consider switching the counterion to a mesylate or phosphate salt, which are less susceptible to chloride-induced precipitation and often exhibit superior kinetic dissolution advantages[2].

Q2: The compound is stable in acidic buffers, but when I adjust the pH to 7.4 for physiological assays, the solution turns milky. How do I prevent this? A2: You are observing pH-dependent free base precipitation . (2-Cyclobutylethyl)(methyl)amine is a secondary aliphatic amine with an estimated pKa​ around 9.5 to 10.5. At acidic pH, the molecule is fully ionized and highly soluble. As you approach pH 7.4, a significant fraction of the drug deprotonates into its uncharged free base form. Because the cyclobutylethyl moiety is highly lipophilic, the intrinsic solubility of this free base is very low. Once the concentration of the free base exceeds its intrinsic solubility limit, it precipitates out of solution. This transition occurs at a specific threshold known as pHmax​ (or Gibbs pKa​ )[3]. To prevent this, you must either operate at a pH below the pHmax​ or introduce a solubilizing agent to increase the apparent solubility of the free base.

Q3: I cannot change my buffer pH (must be 7.4) and I cannot change the counterion. How can I solubilize the lipophilic cyclobutylethyl group? A3: The most effective strategy without altering the ionization state or increasing formulation tonicity is host-guest complexation using cyclodextrins[]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that is dimensionally suited to encapsulate the lipophilic cyclobutane ring and ethyl linker. Meanwhile, its hydrophilic exterior maintains excellent aqueous solubility. This dynamic equilibrium sequesters the hydrophobic moiety, preventing free base aggregation and significantly increasing the apparent aqueous solubility of the compound[5].

Self-Validating Experimental Protocols

Do not rely on visual inspections for solubility. Use the following self-validating protocols to ensure thermodynamic accuracy.

Protocol A: pH-Controlled Shake-Flask Solubility Assay

Expertise & Causality: Amine salts act as self-buffering agents. Dissolving high concentrations of a hydrochloride salt in a weak buffer will lower the pH, giving a falsely high solubility reading for the target pH.

  • Preparation: Dispense 5.0 mL of the target buffer (e.g., 50 mM Phosphate, pH 7.4) into a glass vial.

  • Saturation: Add (2-Cyclobutylethyl)(methyl)amine HCl in 5 mg increments until a visible, persistent suspension remains (indicating supersaturation).

  • Equilibration: Seal the vial and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Check (Critical): Measure the pH of the final filtered supernatant.

    • Validation Rule: If the final pH deviates by >0.1 units from the initial buffer pH (e.g., drops to pH 6.8), the buffer capacity was overwhelmed. The measured solubility corresponds to pH 6.8, not 7.4. You must discard the result and repeat using a stronger buffer (e.g., 100 mM).

  • Quantification: Dilute the validated supernatant and quantify the dissolved API via HPLC-UV.

Protocol B: Phase-Solubility Profiling (Higuchi-Connors Method)

Expertise & Causality: To optimize a cyclodextrin formulation, you must determine the stoichiometric binding constant ( K1:1​ ). Adding excess CD is wasteful and can cause osmotic stress in cellular assays.

  • Matrix Preparation: Prepare a series of HP-β-CD solutions in pH 7.4 buffer at concentrations of 0, 5, 10, 15, and 20 mM.

  • Saturation: Add an excess of the amine hydrochloride (e.g., 20 mg) to 2.0 mL of each CD solution.

  • Equilibration: Agitate at 25°C for 48 hours.

  • Separation: Filter through a 0.22 µm membrane.

  • Quantification: Measure drug concentration via HPLC.

  • Self-Validation Check (Critical): Plot Drug Concentration (M) vs. CD Concentration (M).

    • Validation Rule: Calculate the R2 of the linear regression. An R2>0.99 validates an AL​ -type profile, confirming a 1:1 inclusion complex. A downward curve (negative deviation) indicates CD aggregation or that the solubility limit of the complex itself has been reached, invalidating higher CD concentrations[5].

Quantitative Solubility Data

The table below summarizes the representative quantitative impact of pH, chloride concentration, and cyclodextrin complexation on the solubility of secondary aliphatic amine hydrochlorides.

Experimental ConditionBuffer pH[Chloride] (mM)Representative Solubility (mg/mL)Dominant Solubilizing/Precipitating Mechanism
Pure Water ~ 5.5Minimal> 50.0Fully ionized salt ( BH+ ) dissolves freely.
0.1 M HCl 1.0100.0~ 15.0Solubility suppressed by Common Ion Effect ( Cl− ).
0.9% Normal Saline ~ 5.5154.0~ 10.0Severe Common Ion Effect limits salt solubility.
PBS Buffer 7.4140.0< 1.0Free Base ( B ) precipitation ( pH>pHmax​ ).
PBS + 15 mM HP-β-CD 7.4140.0~ 12.5Free Base solubilized via CD Inclusion Complex.

References

  • Title: Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Source: nih.gov. URL: 2

  • Title: Salt formation to improve drug solubility. Source: uspto.gov. URL: 1

  • Title: Cyclodextrin Solutions for API Solubility Boost. Source: bocsci.com. URL:

  • Title: Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Source: srce.hr. URL: 3

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Source: nih.gov. URL: 5

Sources

Optimization

Troubleshooting low synthesis yield of (2-Cyclobutylethyl)(methyl)amine hydrochloride

Welcome to the technical support center for the synthesis of (2-Cyclobutylethyl)(methyl)amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Cyclobutylethyl)(methyl)amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges in achieving high yields and purity for this target molecule. We will explore common issues through a structured question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your synthetic strategy.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most frequent challenges encountered during the synthesis, which typically proceeds via a reductive amination pathway.

Q1: My overall yield is critically low. What are the most common failure points in the synthesis?

A low overall yield is a systemic issue that can arise from inefficiencies at multiple stages of the synthesis and purification process. A logical, stepwise diagnosis is the most effective approach to identify the root cause. The primary stages to investigate are: 1) Starting Material Quality, 2) Imine/Iminium Formation, 3) Reductive Step, and 4) Product Isolation & Purification.

Below is a troubleshooting workflow to guide your investigation.

Troubleshooting_Workflow Start Low Overall Yield SM_Check 1. Verify Starting Material Purity (Aldehyde & Amine) Start->SM_Check SM_Check->Start Impure Materials Imine_Check 2. Optimize Imine Formation (pH, Water Removal) SM_Check->Imine_Check Materials OK Imine_Check->Start No Imine Formation Reduction_Check 3. Evaluate Reduction Step (Reagent Choice, Side Reactions) Imine_Check->Reduction_Check Imine Forms Reduction_Check->Start Side Reactions Dominate Purification_Check 4. Refine Work-up & Purification (Extraction, Chromatography, Salt Formation) Reduction_Check->Purification_Check Reduction Proceeds Purification_Check->Start Product Loss During Isolation Success High Yield & Purity Achieved Purification_Check->Success Purification Optimized Imine_Formation Reactants Aldehyde + Methylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine + H₂O Hemiaminal->Imine Dehydration (Rate-Limiting) Iminium Iminium Ion Imine->Iminium + H⁺

Caption: The equilibrium of imine and iminium ion formation.

Here are key parameters to optimize:

  • pH Control: The reaction is often best performed under weakly acidic conditions (pH 4-6).

    • Too Acidic (pH < 4): The amine nucleophile will be fully protonated to its non-nucleophilic ammonium form, shutting down the initial attack on the carbonyl. [1] * Too Basic/Neutral (pH > 7): The dehydration of the hemiaminal intermediate is slow as there is no acid to catalyze the departure of the hydroxyl group. [1] * Solution: Add a catalytic amount of acetic acid (AcOH). If using methylamine hydrochloride, the salt itself may provide sufficient acidity.

  • Water Removal: Water is a byproduct of imine formation. Its removal shifts the equilibrium towards the product.

    • Solution: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in the reaction mixture, or use a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.

Q4: My reaction is generating a significant amount of 2-cyclobutylethanol. How do I prevent the reduction of my starting aldehyde?

This is a classic selectivity problem in reductive aminations. It occurs when the reducing agent is too reactive and reduces the starting aldehyde faster than it reduces the in-situ-formed imine. [2] The solution lies in choosing the right reducing agent.

Reducing AgentChemical FormulaProsCons
Sodium Borohydride NaBH₄Inexpensive, readily available.Highly reactive; often reduces aldehydes and ketones, leading to alcohol byproducts. [1]
Sodium Cyanoborohydride NaBH₃CNLess reactive than NaBH₄; selective for the protonated iminium ion at acidic pH. [1]Toxic (releases HCN gas at low pH), requires careful handling and workup.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective for imines even in the absence of acid catalysis; less toxic than NaBH₃CN. [2][3]More expensive, can be moisture-sensitive.

Recommendation: For the synthesis of (2-Cyclobutylethyl)(methyl)amine, Sodium Triacetoxyborohydride (STAB) is the preferred reagent. [3]It effectively minimizes the formation of the corresponding alcohol byproduct due to its lower reactivity and high selectivity for the imine intermediate.

Q5: I am struggling with the purification of the free amine. My column chromatography yields broad, tailing peaks and poor recovery.

This is a very common issue when purifying basic compounds like amines on standard, weakly acidic silica gel. [4]The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, peak tailing, and low recovery.

Here are two field-proven strategies to overcome this:

  • Mobile Phase Modification:

    • Principle: Add a small amount of a competing, volatile base to the eluent. This base will occupy the acidic sites on the silica, preventing the target amine from binding strongly.

    • Protocol: Add 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). [4]The product will elute much more cleanly. Residual TEA can be removed from the final product by co-evaporation with a solvent like dichloromethane under high vacuum. [4]

  • Use of Specialized Stationary Phases:

    • Principle: Employ a stationary phase that is less acidic or has been functionalized to be more compatible with basic analytes.

    • Options:

      • Amine-functionalized silica: This is an excellent but more expensive option that often provides sharp peaks without the need for mobile phase modifiers. [4] * Deactivated (end-capped) silica: A less acidic version of standard silica.

      • Alumina (basic or neutral): Can be a good alternative to silica gel for purifying basic compounds.

Q6: After forming the hydrochloride salt, I get an oil or a sticky solid instead of a clean, crystalline product. How can I improve crystallization?

The final step of converting the purified freebase amine to its hydrochloride salt is crucial for stability, handling, and purity. Oiling out is typically due to residual impurities or using an inappropriate solvent system.

  • Ensure High Purity of the Freebase: Any impurities can act as a "crystallization poison." If you are unsure about the purity of your amine after chromatography, consider an acid-base extraction workup as an additional purification step.

  • Choice of Acid: Use a solution of HCl in a non-polar, anhydrous solvent. A 2M solution of HCl in diethyl ether or dioxane is standard. Adding aqueous HCl will introduce water, which can prevent crystallization.

  • Solvent for Precipitation: The key is to dissolve the freebase amine in a solvent in which it is soluble, but the hydrochloride salt is insoluble.

    • Recommended Solvents: Diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or a mixture of hexanes and ethyl acetate are excellent choices.

    • Procedure: Dissolve the purified freebase in a minimal amount of a suitable solvent like Et₂O. Slowly add the HCl/ether solution dropwise with stirring. The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the mixture can also help. Collect the solid by vacuum filtration and wash with cold, fresh solvent. [5]

Detailed Experimental Protocols

Protocol 1: Optimized Reductive Amination using STAB
  • To a solution of cyclobutaneacetaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M), add a 2.0 M solution of methylamine in THF (1.1 eq).

  • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase amine.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt
  • Purify the crude amine from Protocol 1 using flash chromatography (silica gel, eluting with 0-10% MeOH in DCM containing 1% triethylamine).

  • Combine the pure fractions and remove the solvent and residual triethylamine under high vacuum.

  • Dissolve the resulting purified amine oil in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with constant stirring.

  • A white precipitate of (2-Cyclobutylethyl)(methyl)amine hydrochloride should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed (check the pH of the supernatant with moist pH paper to ensure it is acidic).

  • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to a constant weight.

References

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications. Available at: [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available at: [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. Available at: [Link]

  • Reductive amination - Wikipedia. Wikipedia. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Synfacts. Available at: [Link]

  • METHYLAMINE HYDROCHLORIDE - Physico-chemical Properties. ChemBK. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of (2-Cyclobutylethyl)(methyl)amine Hydrochloride

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of (2-Cyclobutylethyl)(methyl)amine hydrochloride to prevent thermal degradatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of (2-Cyclobutylethyl)(methyl)amine hydrochloride to prevent thermal degradation. Ensuring the stability of this compound is critical for the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (2-Cyclobutylethyl)(methyl)amine hydrochloride?

A1: To ensure its stability, (2-Cyclobutylethyl)(methyl)amine hydrochloride should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically refrigerated (2-8°C) to maintain product quality.[3] It is crucial to keep the container tightly sealed to protect it from moisture, as amine hydrochlorides can be hygroscopic (absorb moisture from the air).[1][3][4] The compound should also be stored away from light, heat sources, and incompatible materials such as strong oxidizing agents and acids.[2][3][5]

Q2: What physical signs might indicate that my sample has degraded?

A2: Visual signs of degradation can include a change in color (e.g., from white to yellowish or brown), clumping of the powder, or the appearance of a sticky or oily substance. An unusual or stronger amine-like odor can also be an indicator of degradation.

Q3: How can I analytically confirm if thermal degradation has occurred?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of your sample and detecting degradation products.[6] A stability-indicating HPLC method can separate the parent compound from any new peaks that represent impurities.[7][8] Comparing the chromatogram of a stored sample to that of a new, reliable reference standard will reveal any changes in purity.

Q4: What are the primary causes of thermal degradation for this type of compound?

A4: Thermal degradation of amines often occurs at elevated temperatures.[9][10] For amine hydrochlorides, the presence of moisture can facilitate hydrolysis, leading to the formation of the free amine.[11] The free amine is generally less stable and more susceptible to oxidative and thermal degradation.[12] The degradation process can be complex, potentially leading to the formation of various byproducts.[10][13]

Q5: What type of container is best for long-term storage?

A5: For long-term storage, use a tightly sealed container made of a non-reactive material like amber glass to protect the compound from light and moisture.[11] Ensure the container is appropriate for refrigerated storage and is properly labeled with the chemical name and any relevant hazard information.[14]

Troubleshooting and Mitigation Guide

This section provides a structured approach to identifying and addressing potential thermal degradation of (2-Cyclobutylethyl)(methyl)amine hydrochloride.

Initial Assessment of Stored Samples
  • Review Storage History : Check temperature logs and the duration of storage. Prolonged storage outside of recommended conditions increases the risk of degradation.

  • Visual and Physical Inspection :

    • Color Change : Note any deviation from the expected white or off-white color.

    • Consistency : Check for clumping or the presence of any liquid, which may indicate moisture absorption.

    • Solubility Test : A simple test is to dissolve a small amount in a suitable solvent. Poor solubility or the presence of particulates may suggest degradation.

Potential Degradation Pathways

Thermal degradation in the presence of moisture can lead to the release of the free amine, which is more susceptible to oxidation. High temperatures can also lead to more complex degradation pathways, including the formation of various byproducts.[9][10][13]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for (2-Cyclobutylethyl)(methyl)amine Hydrochloride

Welcome to the analytical troubleshooting center for (2-Cyclobutylethyl)(methyl)amine hydrochloride . As a small, volatile, and highly polar secondary aliphatic amine (Free base MW: 113.20 g/mol ), this compound presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical troubleshooting center for (2-Cyclobutylethyl)(methyl)amine hydrochloride . As a small, volatile, and highly polar secondary aliphatic amine (Free base MW: 113.20 g/mol ), this compound presents a classic "triple threat" to bioanalytical scientists: poor retention on standard reversed-phase columns, severe volatility during sample concentration, and low ionization efficiency in the high-noise, low-mass region of the mass spectrometer (m/z 114 [M+H]⁺).

This guide provides field-proven, mechanistically grounded solutions to overcome these challenges, ensuring robust and highly sensitive LC-MS/MS quantification.

Analytical Strategy Decision Workflow

Before troubleshooting, it is critical to align your analytical strategy with your required Limit of Quantitation (LLOQ).

G Start Target: (2-Cyclobutylethyl)(methyl)amine [m/z 114] CheckSens Required LLOQ < 1 ng/mL? Start->CheckSens HILIC Direct HILIC-MS/MS (Mobile Phase: ACN / 10mM NH4FA) CheckSens->HILIC  No (High Conc.)   Deriv Pre-column Derivatization (Dansyl Chloride, pH 9.5) CheckSens->Deriv  Yes (Trace Levels)   RPLC RP-LC-MS/MS (C18) Target m/z 347 High Sensitivity Deriv->RPLC

Workflow decision tree for selecting the optimal LC-MS/MS strategy for small aliphatic amines.

Section 1: Chromatography Troubleshooting (Retention & Peak Shape)

Q: Why does my analyte elute in the void volume with severe peak tailing on a standard C18 column? A: (2-Cyclobutylethyl)(methyl)amine is a secondary amine with a high pKa (typically >9.0). Under standard LC-MS acidic mobile phase conditions (e.g., 0.1% formic acid, pH ~2.7), the amine is fully protonated. This positive charge renders the molecule too polar to partition into the hydrophobic C18 stationary phase, causing it to elute in the void volume where it is highly susceptible to matrix-induced ion suppression. Furthermore, the positively charged amine strongly interacts with residual unendcapped silanol groups on the silica backbone via secondary cation-exchange mechanisms, resulting in severe peak tailing. Solution: Abandon standard C18 for the underivatized molecule. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode Cation Exchange (MCX) column.

Q: How do I optimize HILIC mobile phases for this secondary amine without ruining my MS? A: HILIC retention relies on partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase. Start with a high organic mobile phase (e.g., 90% Acetonitrile). Crucially, you must use volatile buffers to provide ionic strength without contaminating the MS source [2]. Protocol Note: Use 10–20 mM Ammonium Formate (pH 3.0) in both aqueous and organic lines. The formate salt is volatile and provides enough ionic strength to shield the analyte from secondary silanol interactions, drastically improving peak shape while remaining 100% MS-compatible [2]. Avoid non-volatile salts like phosphates at all costs [2].

Section 2: Mass Spectrometry & Sensitivity (Ionization)

Q: The [M+H]⁺ signal at m/z 114 is lost in the background noise. How can I improve the Signal-to-Noise (S/N) ratio for trace-level detection? A: The m/z 114 region is notoriously cluttered with solvent clusters, mobile phase impurities, and matrix interferences. Additionally, small aliphatic amines often exhibit poor droplet desolvation efficiency in Electrospray Ionization (ESI). To achieve sub-ng/mL sensitivity, you must chemically alter the molecule via pre-column derivatization[1].

Reacting the secondary amine with Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is the gold standard [3]. This reaction serves a dual purpose:

  • Chromatographic Shift: It attaches a bulky, hydrophobic naphthyl group, allowing excellent retention and sharp peak shapes on standard C18 columns[1].

  • Ionization Boost: It introduces a highly ionizable tertiary amine (the dimethylamino group), which acts as a powerful proton affinity tag in positive ESI mode, often increasing sensitivity by 10- to 50-fold [1][3]. The precursor mass shifts from m/z 114 to m/z 347, moving the analyte out of the high-noise low-mass region.

G Amine Analyte (Secondary Amine) MW: 113.2 Intermediate Nucleophilic Attack (- HCl) Amine->Intermediate Reagent Dansyl Chloride (Alkaline Buffer) Reagent->Intermediate Product Dansyl-Derivative MW: 346.5 [M+H]+ 347.5 Intermediate->Product  Heat (40°C)  

Chemical derivatization pathway of (2-Cyclobutylethyl)(methyl)amine with Dansyl Chloride.

Self-Validating Protocol: Dansyl Chloride Derivatization

To ensure the reaction goes to completion and is not impacted by matrix pH shifts, follow this self-validating workflow:

  • Isotope Dilution: Spike 50 µL of your sample with 10 µL of a stable-isotope labeled internal standard (e.g., a deuterated aliphatic amine or Dansyl Chloride-d6) [1]. Causality: This corrects for any matrix-dependent variations in derivatization yield.

  • Alkalization: Add 50 µL of 100 mM Sodium Carbonate buffer (pH 9.5). Causality: The amine must be in its deprotonated (free base) state to act as a nucleophile against the sulfonyl chloride group [3].

  • Derivatization: Add 100 µL of Dansyl Chloride solution (2 mg/mL in Acetonitrile). Vortex thoroughly.

  • Incubation: Heat the mixture at 40°C for 45 minutes in the dark (Dansyl derivatives are light-sensitive) [3].

  • Quenching (Critical Step): Add 10 µL of 10% Methylamine or Ethylamine. Causality: This consumes unreacted Dansyl Chloride, preventing it from precipitating on your LC column or suppressing ionization in the MS source.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes, transfer the supernatant to an LC vial, and inject onto a C18 column.

Section 3: Sample Preparation & Matrix Effects

Q: I am losing my analyte during the sample concentration (nitrogen blow-down) step. What is happening? A: You are experiencing evaporative loss due to the high volatility of small aliphatic amines in their neutral state [4]. If your extraction protocol (e.g., Liquid-Liquid Extraction) leaves the analyte in an alkaline or neutral organic solvent, the free base will vaporize along with the solvent during nitrogen drying. Solution: Always add a "keeper" acid before evaporation. Add 10–20 µL of 0.1% HCl in methanol to the organic extract prior to nitrogen blow-down. This forces the amine into its non-volatile hydrochloride salt form, anchoring it to the bottom of the tube while the solvent evaporates.

Quantitative Data Summary: Method Comparison

Use the following table to compare the expected performance metrics of the two viable analytical pathways for (2-Cyclobutylethyl)(methyl)amine.

ParameterDirect HILIC-MS/MSDansyl-Derivatized RP-LC-MS/MS
Column Chemistry Bare Silica, Amide, or ZwitterionicStandard C18 or C8
Mobile Phase ACN / H₂O (10 mM NH₄FA, pH 3.0)H₂O / ACN (0.1% Formic Acid)
Precursor Ion [M+H]⁺ m/z 114.2m/z 347.5
Primary MRM Transition 114.2 → 83.1 (loss of methylamine)347.5 → 170.1 (Dansyl fragment)
Typical Sensitivity (LLOQ) 5.0 – 10.0 ng/mL0.05 – 0.1 ng/mL
Matrix Effect Susceptibility High (co-elution with polar salts)Low (elutes in hydrophobic region)
Sample Prep Time Low (Protein Precipitation only)High (+60 mins for derivatization)

References

  • KNAUER. (2026). Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from[Link]

  • Wu, Y., et al. (2018). Targeted quantification of amino acids by dansylation. PMC (NIH). Retrieved from[Link]

  • Al-Khalil, W. I., et al. (2025). Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. ACS Pharmacology & Translational Science. Retrieved from[Link]

Troubleshooting

Technical Support Center: Resolving Co-elution Issues in (2-Cyclobutylethyl)(methyl)amine Hydrochloride Chromatography

Welcome to the technical support center for the chromatographic analysis of (2-Cyclobutylethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (2-Cyclobutylethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution problems encountered during HPLC analysis. By understanding the underlying principles of separation science, you can effectively diagnose and resolve these common chromatographic challenges.

Introduction to the Challenge

(2-Cyclobutylethyl)(methyl)amine, also known as Sibutramine, is a tertiary amine.[1] Its analysis, particularly in the presence of impurities, degradation products, or other components in a formulation, can be susceptible to co-elution.[2][3] Co-elution, where two or more compounds elute from the chromatography column at the same time, compromises the accuracy of quantification and peak purity assessment.[4] This guide will walk you through a logical, step-by-step process to identify and resolve these issues.

Troubleshooting Guide: Question & Answer Format

This section addresses specific co-elution scenarios you might encounter.

Q1: My primary peak for (2-Cyclobutylethyl)(methyl)amine hydrochloride shows significant tailing or a shoulder. How can I confirm if this is co-elution?

A1: Initial Diagnosis

Peak asymmetry, such as tailing or the appearance of a shoulder, is a strong indicator of a potential co-elution issue.[4] While other factors like column degradation or poor packing can cause tailing, co-elution is a frequent culprit, especially when analyzing samples that may contain related substances.

Confirmation Steps:

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This is the most direct way to assess peak purity. A DAD/PDA detector acquires full UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.[4]

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. A change in the observed mass-to-charge ratio (m/z) during the elution of the peak is a definitive sign of co-elution.[4]

  • Varying Injection Volume: Inject a smaller and a larger amount of your sample. If a hidden shoulder becomes more apparent at higher concentrations, it suggests a co-eluting impurity that is overloading the column at a different rate than your main analyte.

  • Change Wavelength: If you are using a UV detector, try changing the detection wavelength. If the peak shape changes significantly, it's likely that a co-eluting compound has a different UV absorbance maximum.

Q2: I've confirmed a co-elution issue. What are the first adjustments I should make to my reversed-phase HPLC method?

A2: Method Optimization Strategy

Resolving co-elution involves manipulating the selectivity of your chromatographic system. Here's a systematic approach to adjusting your method parameters:

1. Mobile Phase pH Adjustment:

  • Rationale: (2-Cyclobutylethyl)(methyl)amine is a basic compound. Its retention and interaction with the stationary phase are highly dependent on the pH of the mobile phase.[5][6] By altering the pH, you can change the ionization state of your analyte and the co-eluting impurity, which can significantly impact their retention times and lead to separation.

  • Protocol:

    • Determine the pKa of (2-Cyclobutylethyl)(methyl)amine.

    • Prepare a series of mobile phases with buffered pH values around the pKa. It is generally advisable to work at a pH at least 2 units away from the pKa to ensure a consistent ionization state.[5]

    • Analyze your sample with each mobile phase to observe the effect on selectivity. For basic compounds like amines, increasing the mobile phase pH (e.g., using a phosphate or bicarbonate buffer at pH 7 or higher) can increase retention on a C18 column as the amine becomes less protonated.[7]

2. Mobile Phase Composition (Organic Modifier):

  • Rationale: The type and concentration of the organic solvent in your mobile phase affect the hydrophobic interactions between your analyte and the stationary phase. Changing the organic modifier can alter these interactions differently for your analyte and the co-eluting species.

  • Protocol:

    • If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities.

    • Adjust the percentage of the organic modifier. A weaker mobile phase (less organic solvent) will increase retention times and may provide the necessary separation.[4][8]

3. Column Temperature:

  • Rationale: Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, which can affect retention time and selectivity.[9][10] Even small changes in temperature can sometimes resolve closely eluting peaks.

  • Protocol:

    • Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C).

    • Ensure your system has a column oven for stable temperature control to maintain reproducibility.[9][10]

ParameterInitial ConditionSuggested ChangeRationale for Change
Mobile Phase pH Acidic (e.g., pH 3)Neutral to Basic (e.g., pH 7-10)Alters ionization of the amine, changing its interaction with the stationary phase.[5][7]
Organic Modifier AcetonitrileMethanolDifferent solvent selectivity can alter the elution order.
Gradient Slope 5-95% B in 10 min5-95% B in 20 min (shallower)Increases the separation window for closely eluting compounds.
Column Temperature Ambient30°C, 35°C, 40°CCan improve peak shape and alter selectivity.[9][10]
Q3: I've tried adjusting the mobile phase and temperature, but the co-elution persists. What other chromatographic modes or columns should I consider?

A3: Advanced Separation Strategies

If standard reversed-phase chromatography is insufficient, exploring alternative separation mechanisms is the next logical step.

1. Mixed-Mode Chromatography (MMC):

  • Rationale: MMC columns utilize stationary phases that have both reversed-phase (e.g., C18) and ion-exchange functionalities.[11][12][13][14] This dual retention mechanism is highly effective for separating compounds with different polarities and charge states, such as a basic amine and a more polar or differently charged impurity.

  • Recommendation: A mixed-mode column with both hydrophobic and cation-exchange properties would be a strong candidate for resolving co-elution issues with (2-Cyclobutylethyl)(methyl)amine.[13]

2. Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Rationale: HILIC is an alternative to reversed-phase chromatography that is well-suited for the retention and separation of polar compounds.[15][16][17][18][19] It uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent. If the co-eluting impurity is significantly more or less polar than your analyte, HILIC can provide excellent separation.

  • Recommendation: Consider a HILIC method if you suspect the co-eluting compound has a very different polarity from (2-Cyclobutylethyl)(methyl)amine.

3. Chiral Chromatography:

  • Rationale: If the co-eluting species is an enantiomer of (2-Cyclobutylethyl)(methyl)amine, a chiral stationary phase (CSP) is necessary for separation.[20][21][22][23] Standard achiral columns will not resolve enantiomers.

  • Recommendation: If there is a possibility of enantiomeric impurities, screen a variety of chiral columns (e.g., polysaccharide-based) with different mobile phases (normal-phase, polar organic, and reversed-phase).[20]

Experimental Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting start Co-elution Suspected (Peak Tailing/Shoulder) confirm Confirm with DAD/MS Peak Purity Analysis start->confirm adjust_rp Optimize Reversed-Phase Method confirm->adjust_rp Co-elution Confirmed change_ph Adjust Mobile Phase pH adjust_rp->change_ph change_solvent Change Organic Modifier adjust_rp->change_solvent change_temp Vary Column Temperature adjust_rp->change_temp evaluate_rp Resolution Achieved? change_ph->evaluate_rp change_solvent->evaluate_rp change_temp->evaluate_rp advanced_methods Explore Advanced Methods evaluate_rp->advanced_methods No end Problem Resolved evaluate_rp->end Yes mmc Mixed-Mode Chromatography advanced_methods->mmc hilic HILIC advanced_methods->hilic chiral Chiral Chromatography advanced_methods->chiral evaluate_advanced Resolution Achieved? mmc->evaluate_advanced hilic->evaluate_advanced chiral->evaluate_advanced evaluate_advanced->end Yes fail Consult Further Technical Support evaluate_advanced->fail No

Caption: A logical workflow for troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q: Can secondary silanol interactions cause peak tailing that might be mistaken for co-elution?

A: Yes, absolutely. Residual silanol groups on the surface of silica-based stationary phases can interact with basic compounds like amines, leading to peak tailing.[24][25][26][27] This is a form of secondary interaction. To mitigate this, you can:

  • Use a well-end-capped column to minimize the number of accessible silanol groups.[26][28]

  • Add a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Operate at a lower pH to protonate the silanol groups and reduce their interaction with the protonated amine.

Q: My co-elution problem only appears after several injections. What could be the cause?

A: This suggests a change in the column chemistry or a build-up of a strongly retained compound.

  • Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient.

  • Sample Matrix Effects: Components in your sample matrix may be accumulating on the column and altering its selectivity over time. A robust column wash step at the end of your gradient is crucial.

  • Column Degradation: If you are operating at an extreme pH, the stationary phase may be degrading, leading to changes in retention and selectivity.

Q: Can the sample solvent cause peak distortion that looks like co-elution?

A: Yes, the sample solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting or splitting. Whenever possible, dissolve your sample in the initial mobile phase.

References

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • Dolan, J. W. (n.d.).
  • Pharmaceutical Technology. (2026, March 16). Using High Temperature HPLC for Improved Analysis. Retrieved from [Link]

  • LCGC International. (2026, March 24). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2014, August 22). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time? Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • LCGC International. (2026, March 10). What You Need to Know About HILIC. Retrieved from [Link]

  • IMR Press. (2012). Rapid identification of sibutramine in dietary supplements using a stepwise approach. Journal of Food and Drug Analysis, 20(4), 833-839.
  • Diduco. (n.d.). Technique: HILIC. Retrieved from [Link]

  • SciSpace. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnamese Journal of Food Control, 3(2), 104-112.
  • International Journal of Research in Pharmacy and Chemistry. (2013). a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and. IJRPC 2013, 3(3).
  • Venkata, S. P., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 293-301.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • MTC USA. (2026, January 16). Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS. Retrieved from [Link]

  • Hindawi. (2021, August 25). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules. Retrieved from [Link]

  • Taylor & Francis Online. (2011, June 24). Reversed‐Phase HPLC Determination of Sibutramine Hydrochloride in the Presence of its Oxidatively‐Induced Degradation Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass balance of forced conditions that affected sibutramine stability. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Reversed‐Phase HPLC Determination of Sibutramine Hydrochloride in the Presence of its Oxidatively‐Induced Degradation Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study. Retrieved from [Link]

  • PubMed. (2001, October 15). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Retrieved from [Link]

  • International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • International Journal of ChemTech Research. (2009). RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • ResearchGate. (2021, July 23). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reducing Organic Impurities in (2-Cyclobutylethyl)(methyl)amine Hydrochloride

Welcome to the technical support center for (2-Cyclobutylethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues relate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Cyclobutylethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to organic impurities encountered during the synthesis and purification of this compound. This document provides in-depth, experience-based solutions and detailed experimental protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of organic impurities I can expect in my batches of (2-Cyclobutylethyl)(methyl)amine hydrochloride?

A1: Organic impurities in amine hydrochloride batches typically arise from several sources, including starting materials, by-products of the synthesis, and degradation products.[1][2] For a secondary amine like (2-Cyclobutylethyl)(methyl)amine, common impurities may include unreacted starting materials, over-alkylated tertiary amines, or by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: My final product has a slight yellow color. What could be the cause?

A2: While many pure amines are colorless, some can develop a yellowish hue due to minor impurities formed through air oxidation.[3] This discoloration suggests the presence of trace-level degradation products. Proper storage under an inert atmosphere and protection from light can help minimize this issue.

Q3: I am having trouble purifying my amine using standard silica gel chromatography. Why is this happening?

A3: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[4][5] This can cause significant peak tailing, poor separation, and in some cases, irreversible binding of your compound to the column.[4]

Q4: What is the most straightforward method to purify my amine hydrochloride salt?

A4: Recrystallization is a highly effective and widely used technique for purifying solid compounds like amine hydrochloride salts.[6] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the solution.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of (2-Cyclobutylethyl)(methyl)amine hydrochloride.

Issue 1: Persistent Impurities After Initial Purification

If you observe persistent impurities in your product after a standard workup, a more rigorous purification strategy is necessary.

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: Competing reactions may be generating by-products that are structurally similar to the desired product, making them difficult to separate.

  • Co-precipitation: Impurities may be co-precipitating with your product during the hydrochloride salt formation.

Caption: A logical workflow for identifying and removing impurities.

Protocol 1: Recrystallization of (2-Cyclobutylethyl)(methyl)amine Hydrochloride

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for success.

  • Objective: To obtain a highly pure crystalline product by separating it from soluble and insoluble impurities.

  • Key Principle: The desired compound should be highly soluble in the chosen solvent at high temperatures and poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Procedure:

    • Solvent Screening: Test the solubility of your crude product in various solvents at both room temperature and their boiling points. Good candidates for amine hydrochlorides include ethanol-water mixtures (70-95% ethanol), isopropanol, or n-butyl alcohol.[7][8][9]

    • Dissolution: In a flask equipped with a reflux condenser, add the crude amine hydrochloride and the chosen solvent (e.g., approximately 10 mL of 90% ethanol per gram of crude product).[7]

    • Heating: Heat the mixture with stirring until the solid completely dissolves.[7]

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[7]

    • Crystallization: Slowly cool the solution to room temperature. To maximize yield, you can further cool it in an ice bath (0-5°C).[7]

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Solvents for Recrystallization of Amine Hydrochlorides

Solvent SystemRationale
Aqueous Ethanol (70-95%)Often provides a good balance of solubility for dissolution at elevated temperatures and insolubility upon cooling.[7]
IsopropanolA common choice for recrystallizing hydrochloride salts that may be too soluble in ethanol.[9]
n-Butyl AlcoholParticularly effective for removing ammonium chloride impurities, which are negligibly soluble in this solvent even at its boiling point.[8]
Ethyl AcetateCan be used as an anti-solvent to precipitate the amine salt.[7]
Issue 2: Poor Separation and Peak Tailing in Flash Chromatography

This is a common challenge when purifying basic compounds like amines on standard silica gel.

The acidic nature of the silanol groups on the silica surface strongly interacts with the basic amine, leading to poor chromatographic performance.[4][5]

Option 1: Mobile Phase Modification

  • Principle: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase will neutralize the acidic sites on the silica, reducing the strong interaction with your amine and improving the peak shape.[4]

  • Protocol:

    • Develop a TLC method using a suitable solvent system (e.g., hexane/ethyl acetate).

    • To the chosen mobile phase, add 0.1-1% triethylamine.

    • Run the flash chromatography using the modified mobile phase.

Option 2: Amine-Functionalized Silica

  • Principle: Using a stationary phase that is chemically modified with amine groups provides a basic surface, which minimizes the undesirable interactions with your basic compound.[4][5] This allows for purification with neutral mobile phases.

  • Advantages:

    • Eliminates the need for a mobile phase modifier, simplifying the workup.[4]

    • Often results in higher recovery and more symmetrical peaks.[4]

  • Protocol:

    • Select an appropriate amine-functionalized silica column.

    • Develop a TLC method using a neutral solvent system (e.g., hexane/ethyl acetate).

    • Perform the flash chromatography using the optimized neutral mobile phase.

Caption: Decision tree for selecting the appropriate chromatography method.

Analytical Characterization of Impurities

Accurate identification and quantification of impurities are crucial for ensuring the quality and safety of your product.[1][10]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The most common technique for identifying and quantifying organic impurities in drug substances.[1] A well-developed, stability-indicating HPLC method is essential.[10]

  • Gas Chromatography (GC): Useful for determining volatile impurities and residual solvents.[1] Specialized columns, such as the Agilent CP-Volamine, are designed for the analysis of polar impurities in amine streams.[11]

  • Mass Spectrometry (MS): Used to determine the molecular structure of unknown impurities.[1]

  • Ion Chromatography: A well-established method for determining the concentration of amines and their salts.[12]

Advanced Purification Strategy: Acid-Base Extraction

For complex mixtures where recrystallization or chromatography is insufficient, an acid-base extraction can be a highly effective purification technique.

  • Principle: This method exploits the basicity of the amine. The amine can be converted to its water-soluble hydrochloride salt, allowing for the removal of non-basic organic impurities by extraction with an organic solvent. The free amine can then be regenerated and extracted back into an organic solvent.

  • Protocol:

    • Dissolve the crude amine in a suitable organic solvent (e.g., ethyl acetate).

    • Add a 10% aqueous HCl solution to form the ammonium salt. The salt will move into the aqueous phase.[13]

    • Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.[13]

    • Make the aqueous layer basic by adding a base (e.g., NaOH) to regenerate the free amine.

    • Extract the free amine into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate to obtain the purified free amine.

    • The hydrochloride salt can then be reformed by treating the purified amine with HCl in a suitable solvent.

References

  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • Smolecule. (2026). Comprehensive Application Notes and Protocols for Recrystallization of Amine Hydrochloride Salts.
  • Thermo Fisher Scientific. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • BenchChem. (2025). Application Note: Purification of (Cyclobutylmethyl)(methyl)amine by Flash Chromatography.
  • PMC. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • ProPharma. (2021, May 31). Best Practices to Reduce Impurities in Generics.
  • Organic Syntheses. (n.d.). methylamine hydrochloride.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Organic Syntheses. (n.d.). cyclobutylamine.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Agilent. (n.d.). Amines and ammonia Analysis of impurities in amine streams.
  • Agilent. (2011). Amines Analysis of impurities in anhydrous mono- and trimethylamine.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • Lubes'N'Greases. (2014, May 13). A Watchful Eye on Amines.
  • Agilent. (2022). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • International Council for Harmonisation. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • Books. (2023, December 15). Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines.
  • European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
  • ACS Publications. (2022, May 18). Trans and Saturated Alkyl Impurities in Technical-Grade Oleylamine: Limited Miscibility and Impacts on Nanocrystal Growth | Chemistry of Materials.
  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines.

Sources

Troubleshooting

Technical Support Center: Stabilizing (2-Cyclobutylethyl)(methyl)amine Hydrochloride in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the best practices for stabilizing (2-Cyclobutylet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the best practices for stabilizing (2-Cyclobutylethyl)(methyl)amine hydrochloride in Dimethyl Sulfoxide (DMSO). As this specific molecule is not extensively documented in public literature, this guide synthesizes established principles of amine hydrochloride and small molecule stability in DMSO to provide a robust framework for your experiments.

I. Understanding the Core Challenges

(2-Cyclobutylethyl)(methyl)amine hydrochloride, a secondary amine salt, presents several potential stability challenges when dissolved in DMSO. The primary concerns revolve around the inherent reactivity of the amine, the properties of the hydrochloride salt, and the chemical nature of DMSO itself.

  • Amine Reactivity : Secondary amines are nucleophilic and can be susceptible to oxidation.

  • Hydrochloride Salt : While enhancing solubility, the acidic nature of the hydrochloride salt can potentially catalyze the degradation of both the solute and the solvent, particularly at elevated temperatures.[1][2]

  • DMSO as a Reactive Solvent : DMSO is not merely a passive solvent. It is highly hygroscopic, can act as a mild oxidizing agent, and its decomposition can be accelerated by the presence of acids or bases.[3][4]

This guide will provide you with the knowledge and tools to mitigate these challenges and ensure the integrity of your stock solutions.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow from observation to resolution.

Issue 1: Precipitate Formation in DMSO Stock Solution

Observation: A solid precipitate is observed in your DMSO stock solution, either immediately after preparation or after a period of storage (e.g., post-freeze-thaw cycle).

Potential Causes & Investigative Workflow:

A Precipitate Observed B Supersaturation / Low Solubility A->B C Hygroscopicity of DMSO A->C D Degradation Product A->D E Action: Gentle warming (37°C) & Sonication B->E F Action: Use Anhydrous DMSO & Proper Handling C->F G Action: Perform Stability Analysis (HPLC/LC-MS) D->G H Result: Precipitate Dissolves? E->H I Result: Stored Improperly? F->I J Result: Degradants Detected? G->J K Solution: Prepare a more dilute stock solution. H->K Yes N Solution: Issue is likely degradation. Proceed to G. H->N No L Solution: Re-prepare with fresh, anhydrous DMSO. Store under inert gas. I->L Yes M Solution: Store at -80°C. Avoid light. Re-evaluate synthesis/purification. J->M Yes

Caption: Troubleshooting workflow for precipitate formation.

Detailed Solutions:

  • Addressing Supersaturation :

    • Gently warm the vial to 37°C in a water bath.

    • Sonicate the vial for 5-10 minutes.[5]

    • If the precipitate dissolves, the issue was likely poor initial dissolution or precipitation upon cooling. Consider preparing a slightly more dilute stock solution for future experiments.

    • If it does not redissolve, the precipitate may be a degradation product.

  • Mitigating Water Contamination :

    • DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of organic compounds.[6]

    • Best Practice : Always use fresh, anhydrous, high-purity DMSO for stock solution preparation.[7] Purchase in small-volume bottles to minimize repeated openings and atmospheric moisture exposure.

    • Work quickly and in a low-humidity environment.

    • If water contamination is suspected, discard the solution and reprepare with fresh, anhydrous DMSO.

Issue 2: Solution Color Change (e.g., Yellowing)

Observation: The initially colorless DMSO stock solution develops a yellow or brown tint over time.

Potential Causes:

  • Compound Degradation : The chromophore responsible for the color may be a newly formed degradation product.

  • Solvent-Initiated Reaction : At elevated temperatures or upon prolonged exposure to light, DMSO can participate in reactions leading to colored byproducts.[8] The presence of the acidic hydrochloride salt may lower the temperature at which such reactions occur.[1]

Investigative Protocol:

  • Isolate the Cause : Prepare two control samples:

    • The compound in an alternative, inert solvent (if solubility allows).

    • A blank sample of the same lot of DMSO used for your stock solution.

  • Incubate : Store all three samples (original stock, compound in new solvent, blank DMSO) under the same conditions that led to the color change.

  • Analyze :

    • If only the original stock changes color, the degradation is likely an interaction between your compound and DMSO.

    • If the compound in the new solvent also changes color, your compound may be inherently unstable under those conditions (e.g., light or temperature-sensitive).

    • If the blank DMSO changes color, the solvent quality is poor.

  • Characterize Degradants : Use LC-MS to analyze the colored solution. Compare the chromatogram to a freshly prepared sample to identify new peaks corresponding to degradation products.

Issue 3: Inconsistent Biological/Chemical Assay Results

Observation: Replicates of an experiment using the same DMSO stock solution yield inconsistent results, or the compound's potency appears to decrease over time.

Potential Cause: The concentration of the active compound is decreasing due to degradation. A study on a large compound library showed that after one year of storage at room temperature in DMSO, only 52% of the compounds were likely to be observed.[9][10]

Solution: Implement a Routine Stability Assessment Protocol.

It is crucial to confirm the stability of your compound under your specific experimental conditions.

III. Experimental Protocols for Stability Assessment

Protocol 1: Quantitative Stability Analysis by HPLC-UV

This method is the industry standard for quantifying the parent compound over time.

Objective: To determine the percentage of (2-Cyclobutylethyl)(methyl)amine hydrochloride remaining after incubation in DMSO under defined conditions.

Materials:

  • (2-Cyclobutylethyl)(methyl)amine hydrochloride

  • Anhydrous, high-purity DMSO

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, water, formic acid/ammonium acetate)

  • Temperature-controlled incubator/oven

  • Amber glass vials

Methodology:

  • Stock Solution Preparation :

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This is your Time 0 (T0) sample.

    • Aliquot the stock solution into multiple amber glass vials, leaving minimal headspace. Seal tightly.

  • Storage Conditions :

    • Store aliquots under various conditions to be tested. A typical stability study includes:

      • -80°C (Control for maximum stability)

      • -20°C (Standard storage)

      • 4°C (Refrigerated)

      • Room Temperature (~25°C)

      • 40°C (Accelerated stability)[11]

  • Time Points :

    • Define the time points for analysis (e.g., T0, 24h, 48h, 1 week, 1 month, 3 months).

  • HPLC Analysis :

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a dilution of the stock in the mobile phase to a suitable concentration for HPLC analysis.

    • Inject onto the HPLC system.

    • Crucially , for the T0 sample, perform the analysis immediately after preparation.

  • Data Analysis :

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining relative to the T0 sample: % Remaining = (Area_Tx / Area_T0) * 100

Data Presentation Example:

Storage Temp.T=0T=24hT=1 weekT=1 month
-80°C 100%100.1%99.8%99.9%
-20°C 100%99.5%99.2%98.5%
4°C 100%98.1%96.5%92.3%
25°C 100%95.3%88.7%75.4%
40°C 100%89.6%71.2%45.1%
Protocol 2: Qualitative Stability and Degradant Identification by LC-MS

This method complements HPLC-UV by providing mass information to help identify potential degradation products.

Objective: To detect the formation of new chemical entities in the DMSO stock solution over time.

Methodology:

  • Follow steps 1-3 from the HPLC-UV protocol.

  • LC-MS Analysis :

    • At each time point, dilute an aliquot in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an LC-MS system, acquiring data in both positive and negative ion modes if the degradation pathway is unknown.

  • Data Analysis :

    • Compare the chromatograms from different time points.

    • Look for the appearance of new peaks in the samples stored at higher temperatures or for longer durations.

    • Analyze the mass spectra of these new peaks to determine their molecular weight. This information can be used to hypothesize the structure of the degradation products (e.g., an increase of 16 amu may suggest oxidation).

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to store my DMSO stock solution of (2-Cyclobutylethyl)(methyl)amine hydrochloride? For long-term storage (months to years), aliquot the stock solution into tightly sealed vials with minimum headspace and store at -80°C.[12] For short-term (days to weeks) or working stocks, -20°C is acceptable. Always protect from light by using amber vials.

Q2: How many freeze-thaw cycles are acceptable? While some studies show minimal degradation after up to 11 freeze-thaw cycles for many compounds, it is best practice to minimize these cycles.[11] Aliquoting your primary stock into smaller, single-use volumes is the most effective strategy.

Q3: My compound is an HCl salt. Does this pose a special problem in DMSO? Yes, potentially. The acidic proton from HCl could catalyze the decomposition of DMSO, especially at temperatures above ambient.[1][2] This can create a more reactive environment for your compound. This is a strong reason to avoid storing solutions at room temperature or higher for extended periods.

Q4: Can I use NMR to check the stability of my compound? Absolutely. Quantitative ¹H NMR (qNMR) is an excellent, non-destructive method for assessing stability.[13] By dissolving your compound in DMSO-d6 and adding a stable internal standard, you can directly measure the molar concentration of your compound over time. You can also easily observe the appearance of new peaks corresponding to degradation products.[3]

cluster_prep Solution Preparation cluster_storage Storage Best Practices cluster_handling Handling & Use P1 Use High-Purity, Anhydrous DMSO P2 Weigh Compound Accurately P1->P2 P3 Prepare Concentrated Stock (e.g., 10 mM) P2->P3 S1 Aliquot into Single-Use Amber Vials P3->S1 S2 Minimize Headspace (Consider Inert Gas) S1->S2 S3 Store at -20°C (Working) or -80°C (Long-Term) S2->S3 H1 Equilibrate to RT Before Opening S3->H1 H2 Minimize Time at Room Temperature H1->H2 H3 Avoid Repeated Freeze-Thaw Cycles H2->H3

Caption: Best practices workflow for DMSO stock solutions.

Q5: What are the likely degradation pathways for a secondary amine hydrochloride in DMSO? While specific pathways for your molecule require experimental confirmation, general potential pathways include:

  • Oxidation : DMSO can act as a mild oxidant, potentially converting the secondary amine to a nitrone or other oxidized species.[3]

  • Reaction with DMSO Degradation Products : If DMSO decomposes (catalyzed by the acidic salt), it can form reactive species like formaldehyde equivalents, which can react with the secondary amine.[14]

  • Hydrolysis : If water is present, the compound may be susceptible to hydrolysis, although the C-N bond in an aliphatic amine is generally stable.

V. References

  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Yufeng, J. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Procter & Gamble Pharmaceuticals. (2026). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • Meissner, F., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. RSC Chemical Biology. [Link]

  • ResearchGate. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • University of Washington. (Date not available). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Le, N., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development. [Link]

  • Pirok, B. W. J., et al. (2019). Mapping degradation pathways of natural and synthetic dyes with LC-MS: Influence of solvent on degradation mechanisms. Journal of Cultural Heritage. [Link]

  • ResearchGate. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. [Link]

  • ResearchGate. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent | Request PDF. [Link]

  • ResearchGate. (2023). Solution stability of 1 in DMSO‐d6 by ¹H NMR spectroscopy (200 MHz):.... [Link]

  • Diplomata Comercial. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Gaylord Chemical. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur.. [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. [Link]

  • RSC Publishing. (Date not available). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. [Link]

  • eScholarship. (2021). Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation. [Link]

  • Wikipedia. (Date not available). Dimethyl sulfoxide. [Link]

  • MDPI. (2023). DMSO-Induced Unfolding of the Antifungal Disulfide Protein PAF and Its Inactive Variant: A Combined NMR and DSC Study. [Link]

  • ResearchGate. (Date not available). DMSO tolerance and reagent stability testing. (A) Starting.... [Link]

  • Organic Chemistry Portal. (2018). Cooperative Activating Effect of Tertiary Amine/DMSO on Elemental Sulfur: Direct Access to Thioaurones from 2′-Nitrochalcones under Mild Conditions. [Link]

  • The Royal Society of Chemistry. (Date not available). 1H NMR (DMSO-d6). [Link]

  • MDPI. (2026). An Unusual Synthesis of Troeger′s Bases Using DMSO/HCl as Formaldehyde Equivalent.[Link]

  • NIH National Center for Biotechnology Information. (Date not available). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • NIH National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • NIH National Center for Biotechnology Information. (2020). An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride Yields a New Type of β-Enaminones. [Link]

  • Chinese Journal of Food Hygiene. (2022). Degradation of DMSO by human gut microbiota through in vitro fermentation. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. (Date not available). Amine. [Link]

  • PubMed. (2016). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. [Link]

  • MatheO. (Date not available). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • LCGC International. (Date not available). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResearchGate. (Date not available). Stability of three different amine co-initiators in DMSO-d 6 with 20.... [Link]

  • Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • ResearchGate. (Date not available). Solvation of Amides in DMSO and CDCl 3 ; an Attempt at Quantitative DFT-Based Interpretation of 1 H and 13 C NMR Chemical Shifts. [Link]

Sources

Optimization

Addressing matrix effects in (2-Cyclobutylethyl)(methyl)amine hydrochloride plasma assays

A Guide to Overcoming Matrix Effects in Plasma Bioanalysis Welcome to the technical support center for the bioanalysis of (2-Cyclobutylethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Matrix Effects in Plasma Bioanalysis

Welcome to the technical support center for the bioanalysis of (2-Cyclobutylethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay performance, particularly those related to plasma matrix effects. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource synthesizes field-proven insights and regulatory standards to help you troubleshoot and validate your plasma assays effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental concepts of matrix effects and their assessment. Understanding the "why" is the first step toward developing a successful solution.

Q1: What exactly are "matrix effects" in LC-MS/MS bioanalysis?

A: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[1][2] This interference occurs within the mass spectrometer's ion source and can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] The result is poor accuracy and precision in your quantitative data, as the effect can vary unpredictably from one sample to another.[4][5] Electrospray ionization (ESI) is particularly susceptible to these effects.[6][7]

Q2: Why is blood plasma such a difficult matrix for this analyte?

A: Plasma is a complex biological fluid containing a high concentration of proteins, salts, and lipids.[8] For a small, polar, basic compound like (2-Cyclobutylethyl)(methyl)amine hydrochloride, the most significant challenge comes from phospholipids .[4][9] Phospholipids are major components of cell membranes and are notorious for causing ion suppression.[10] During common sample preparation techniques like protein precipitation, phospholipids are often co-extracted with the analyte and can co-elute during chromatography, suppressing the analyte's signal at the detector.[4]

Q3: How can I determine if my assay is being impacted by matrix effects?

A: There are two primary approaches to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This is an excellent diagnostic tool during method development. A solution of the analyte is infused at a constant rate into the mass spectrometer post-column, while a blank, extracted plasma sample is injected onto the LC system. Any dip or peak in the analyte's steady signal as the blank matrix components elute indicates a region of ion suppression or enhancement.[6]

  • Quantitative Assessment (Post-Extraction Spike): This is the standard method required for regulatory validation.[11][12] The response of an analyte spiked into a blank, extracted plasma sample (Set B) is compared to the response of the analyte in a clean solution (Set A). The ratio of these responses (B/A) gives the Matrix Factor (MF) . A value less than 1 indicates suppression, while a value greater than 1 indicates enhancement. According to FDA and ICH guidelines, the precision (%CV) of the matrix factor across at least six different lots of plasma should be ≤15%.[12][13]

Part 2: Troubleshooting Guide - From Sample to Signal

This section provides a problem-oriented approach to resolving matrix effects, focusing on practical, step-by-step solutions.

Issue: Poor Sensitivity, Accuracy, or Precision in My Assay

This is the most common symptom of unaddressed matrix effects. The following decision tree and detailed guides will help you systematically isolate and resolve the issue.

Troubleshooting_Matrix_Effects cluster_prep Sample Preparation Options Start Poor Sensitivity, Accuracy, or Precision SamplePrep Step 1: Re-evaluate Sample Preparation Start->SamplePrep Chromatography Step 2: Optimize Chromatography SamplePrep->Chromatography If issues persist PPT Protein Precipitation (PPT) SamplePrep->PPT Fastest, but 'dirtiest' LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Cleaner, pH dependent SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Cleanest, most selective IS_Choice Step 3: Verify Internal Standard Chromatography->IS_Choice If issues persist Validation Step 4: Perform Formal Matrix Effect Validation IS_Choice->Validation After optimization PLR Phospholipid Removal (PLR) SPE->PLR Can be combined with SPE

Caption: Decision tree for troubleshooting matrix effects.

Solution Area 1: Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before the sample is ever injected.[6] The choice of sample preparation technique is the single most critical factor for a clean analysis.

Comparison of Common Sample Preparation Techniques

TechniquePrinciplePros for (2-Cyclobutylethyl)(methyl)amineCons / Causality
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding a water-miscible organic solvent (e.g., acetonitrile).[8][14]Very fast, simple, and requires minimal method development.[15]Ineffective at removing phospholipids , a primary source of ion suppression.[10] The resulting supernatant is a crude extract, leading to potential instrument contamination and signal variability.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases (aqueous and organic) based on solubility.[16]Can provide a much cleaner extract than PPT. By adjusting the pH of the aqueous plasma sample to >9, the basic amine analyte is deprotonated and becomes more soluble in an organic extraction solvent.More labor-intensive, requires solvent optimization, and can be difficult to automate. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.[17]Highly selective and provides the cleanest extracts , effectively removing proteins, salts, and phospholipids.[18] It can also concentrate the analyte, improving sensitivity. Cation-exchange SPE is ideal for basic compounds.[19]Requires more extensive method development. Can be more costly per sample.
Phospholipid Removal (PLR) Specialized plates or cartridges that combine protein precipitation with a sorbent that specifically captures phospholipids.[20]Offers the speed of PPT with the phospholipid removal efficiency approaching that of SPE.[20] Drastically reduces ion suppression from this key matrix component.[9]Primarily targets phospholipids; other matrix components may still be present.

Recommendation: While PPT is simple, it is often insufficient for robust plasma assays. For (2-Cyclobutylethyl)(methyl)amine hydrochloride, a basic and polar compound, a polymeric cation-exchange Solid-Phase Extraction (SPE) method is the most robust starting point.[19] This technique leverages both hydrophobic interactions and strong ionic interactions to selectively retain the analyte while allowing for rigorous washing steps to remove interfering phospholipids and other matrix components.

Solution Area 2: The Critical Role of the Internal Standard (IS)

Even with the best sample cleanup, some matrix effects may remain. An appropriate internal standard is essential to compensate for this variability.[21]

Q: Should I use a structural analog or a Stable Isotope Labeled (SIL) internal standard?

A: Always prioritize a Stable Isotope Labeled (SIL) internal standard. A SIL-IS is chemically identical to the analyte, differing only in mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[21]

  • Why a SIL-IS is Superior: Because it has nearly identical physicochemical properties to the analyte, it co-elutes perfectly and experiences the exact same degree of extraction loss and ion suppression or enhancement.[22] This allows it to accurately correct for variability that a structural analog, which may have different retention times and ionization efficiencies, cannot.[22] Using a non-isotope-labeled IS can fail to account for inter-individual variability in patient plasma samples, leading to erroneous results.[22]

Part 3: Protocols and Method Validation

This section provides standardized protocols and details the formal validation experiments required by regulatory bodies.

Experimental Workflow: Cation-Exchange SPE for Plasma

This protocol is a robust starting point for extracting (2-Cyclobutylethyl)(methyl)amine hydrochloride from plasma.

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Methanol Load 3. Load Sample Equilibrate->Load Aqueous Buffer (e.g., Water) Wash1 4. Wash 1 (Polar Interferences) Load->Wash1 Pre-treated Plasma (Acidified) Wash2 5. Wash 2 (Non-polar Interferences) Wash1->Wash2 Acidic Buffer Elute 6. Elute Analyte Wash2->Elute Methanol/ACN Analyze 7. Evaporate & Reconstitute Elute->Analyze Basic Elution Solvent (e.g., 5% NH4OH in Methanol)

Caption: General workflow for cation-exchange SPE.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 2% phosphoric acid in water. This ensures the amine is protonated (positively charged). Add your SIL-IS at this stage.

  • SPE Sorbent Conditioning: Condition a polymeric cation-exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol.[19]

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the cartridge. The protonated analyte will bind to the negatively charged sorbent.

  • Wash 1: Wash with 1 mL of 0.1 M acetate buffer to remove polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol: Formal Matrix Effect Validation

This experiment must be performed to comply with regulatory guidelines from the FDA and EMA/ICH.[11][12][23][24]

Objective: To quantitatively assess the matrix effect from at least six different sources (lots) of plasma.

Procedure:

  • Prepare three sets of samples at low and high QC concentrations (LQC and HQC):

    • Set 1 (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or reconstitution solvent.

    • Set 2 (Post-Spike Samples): Extract blank plasma from six individual lots. Spike the analyte and SIL-IS into the clean extract after the final elution and evaporation step.

    • Set 3 (Pre-Spike Samples / QCs): Spike the analyte and SIL-IS into the six lots of blank plasma before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the following:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)

    • Recovery (RE):

      • RE = (Peak Area of Analyte in Set 3) / (Peak Area of Analyte in Set 2)

Acceptance Criteria (per ICH M10 Guidance): [12][24]

  • The precision (coefficient of variation, %CV) of the IS-Normalized Matrix Factor across the six lots of plasma should not be greater than 15%. This demonstrates that the SIL-IS is effectively tracking and correcting for any lot-to-lot variability in the matrix effect.

Data Summary Table for Validation

Plasma LotAnalyte Area (Set 2)Analyte/IS Ratio (Set 2)IS-Normalized MF
195,0000.980.98
288,0000.910.91
399,0001.021.02
493,0000.950.95
5101,0001.041.04
686,0000.890.89
Mean --0.96
%CV --5.8%

In this example, the %CV of 5.8% is well within the ≤15% acceptance limit, indicating the method is robust against matrix effects.

By following this structured troubleshooting and validation guide, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for (2-Cyclobutylethyl)(methyl)amine hydrochloride in plasma, ensuring the integrity and accuracy of your data.

References
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science.
  • Internal Standards for Protein Quantific
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Guideline Bioanalytical method valid
  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Prepar
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Assessment of matrix effect in quantit
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • (2-cyclobutylethyl)(methyl)
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ioniz
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Turned on its head: Homogeneous liquid-liquid extraction with amines. Wiley Analytical Science.
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Ion Suppression and ESI.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. MDPI.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S.
  • Solid-Phase Extraction. Chemistry LibreTexts.
  • Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determin
  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
  • What is Solid Phase Extraction (SPE)?.
  • Solid-phase extraction. Wikipedia.
  • 2-Methyl-cyclobutylamine hydrochloride. Sigma-Aldrich.
  • (2-cyclobutylethyl)(methyl)amine hydrochloride (C7H15N). PubChemLite.
  • (Cyclobutylmethyl)(methyl)amine hydrochloride. PubChem.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Extraction method for amine and carboxilic group attached..
  • (2-METHYLALLYL)AMINE HYDROCHLORIDE Chemical Properties,Uses,Production. ChemicalBook.
  • Overview of Liquid-Liquid Extraction (LLE)

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Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: (2-Cyclobutylethyl)(methyl)amine Hydrochloride vs. Free Base

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly influence the drug's overall performan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly influence the drug's overall performance and viability.[1][2] This guide provides an in-depth comparative stability analysis of (2-Cyclobutylethyl)(methyl)amine as a hydrochloride salt versus its free base form. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to assess the stability of these two forms, thereby facilitating an informed selection process for preclinical and clinical development.

The choice between a free base and a salt form is not merely a matter of solubility enhancement; it profoundly impacts a range of physicochemical properties including melting point, hygroscopicity, chemical stability, and manufacturability.[1] For amines, conversion to a hydrochloride salt is a common strategy to improve these characteristics.[3]

The Underlying Chemistry: Why Salt Formation Often Enhances Stability

The primary driver for the enhanced stability of the hydrochloride salt of (2-Cyclobutylethyl)(methyl)amine lies in the protonation of the amine nitrogen. The lone pair of electrons on the nitrogen atom of the free base is susceptible to oxidation, a common degradation pathway for amines.[4][5] This can lead to the formation of N-oxides and other degradation products.[5][6] By reacting the basic amine with hydrochloric acid, the lone pair is protonated, forming an ammonium salt. This effectively "ties up" the lone pair, rendering the molecule less susceptible to oxidation.[4]

Furthermore, the ionic nature of the hydrochloride salt typically results in a more ordered and stable crystal lattice compared to the free base.[7] This increased lattice energy often translates to a higher melting point, which can be advantageous for manufacturing processes like milling and micronization.[1]

Below is a diagram illustrating the equilibrium between the free base and its hydrochloride salt.

G cluster_0 Equilibrium FreeBase (2-Cyclobutylethyl)(methyl)amine (Free Base) HCl_reac + HCl FreeBase->HCl_reac Salt (2-Cyclobutylethyl)(methyl)amine HCl (Hydrochloride Salt) HCl_reac->Salt Base_reac + Base Salt->Base_reac Base_reac->FreeBase

Caption: Reversible conversion between the free base and hydrochloride salt.

Experimental Comparison of Stability

To objectively compare the stability of (2-Cyclobutylethyl)(methyl)amine hydrochloride and its free base, a series of experiments should be conducted. The following sections outline the protocols for these key stability-indicating tests.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter as it can affect chemical stability, physical form, and flow properties.[7][8] Salts, particularly those of mineral acids, can be more hygroscopic than their free base counterparts.[2]

  • Sample Preparation: Place approximately 10-20 mg of both the hydrochloride salt and the free base in separate, tared sample pans.

  • Instrument Setup: Utilize a dynamic vapor sorption (DVS) or similar gravimetric vapor sorption (GVS) instrument.

  • Drying: Dry the samples in the instrument under a stream of dry nitrogen (0% relative humidity, RH) at 25°C until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the samples to a ramping RH profile, typically from 0% to 90% RH in 10% increments, followed by a desorption cycle back to 0% RH. At each step, allow the sample weight to equilibrate.

  • Data Analysis: Plot the change in mass versus RH to generate sorption and desorption isotherms. Classify the hygroscopicity based on the percentage of water uptake at a defined RH (e.g., 80% RH at 25°C).

Compound FormHygroscopicity ClassificationWater Uptake at 80% RH (w/w)Observations
Free BaseSlightly Hygroscopic0.5%Minimal weight gain, no change in physical appearance.
Hydrochloride SaltHygroscopic3.2%Significant weight gain, potential for deliquescence at very high RH.

This is a table with hypothetical data for illustrative purposes.

The hydrochloride salt is expected to show greater water uptake due to its ionic nature. While this may be a disadvantage in some formulation scenarios, the degree of hygroscopicity needs to be weighed against other stability benefits.

Thermal Stability Analysis

Thermal analysis provides insights into the melting point, decomposition temperature, and polymorphic transitions of a substance. A higher melting point is often indicative of greater crystal lattice stability.[1]

  • Sample Preparation: Accurately weigh 2-5 mg of each sample into aluminum DSC pans. For TGA, a similar sample size is placed in a ceramic or platinum pan.

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond its expected decomposition.

    • Record the heat flow to identify endothermic events (melting) and exothermic events (decomposition).

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

Compound FormMelting Point (DSC)Onset of Decomposition (TGA)
Free Base~55°C~180°C
Hydrochloride Salt~150°C~220°C

This is a table with hypothetical data for illustrative purposes.

The hydrochloride salt is anticipated to have a significantly higher melting point and decomposition temperature, indicating greater thermal stability compared to the free base.[3]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and demonstrating the specificity of analytical methods.[5] These studies expose the API to conditions more severe than accelerated stability testing.[5][6]

The following diagram outlines a general workflow for forced degradation studies.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Start Prepare Solutions of Free Base and HCl Salt Stress Expose to Stress Conditions Start->Stress Hydrolysis Hydrolysis (e.g., 0.1 N HCl, 0.1 N NaOH) Stress->Hydrolysis Acid/Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Oxidative Thermal Thermal (e.g., 60°C in solution) Stress->Thermal Thermal Photo Photolytic (ICH Q1B guidelines) Stress->Photo Photolytic Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Identify Identify and Quantify Degradants Analysis->Identify Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: General workflow for forced degradation studies.

A stability-indicating HPLC method with UV detection should be developed and validated prior to these studies.

  • Hydrolytic Degradation:

    • Prepare solutions of the free base and hydrochloride salt in 0.1 N HCl and 0.1 N NaOH.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Analyze samples at regular intervals.

  • Oxidative Degradation:

    • Prepare solutions of both forms in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%).

    • Store at room temperature and analyze at regular intervals.[9]

  • Thermal Degradation (in solution):

    • Prepare solutions of both forms in a neutral solvent (e.g., water or a water/acetonitrile mixture).

    • Store at an elevated temperature (e.g., 60°C) and analyze at regular intervals.

  • Photostability:

    • Expose solid samples and solutions of both forms to light according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period and compare them to dark controls.

Stress Condition(2-Cyclobutylethyl)(methyl)amine Free Base (% Degradation)(2-Cyclobutylethyl)(methyl)amine HCl (% Degradation)Major Degradation Pathway
0.1 N HCl, 60°C, 7 days< 1%< 1%Stable
0.1 N NaOH, 60°C, 7 days~5%~2%Base-catalyzed hydrolysis/elimination
3% H₂O₂, RT, 24h~15%< 2%Oxidation (N-oxide formation)
60°C in water, 7 days~2%< 1%Thermal decomposition
Photolytic (ICH Q1B)~4%< 1%Photodegradation

This is a table with hypothetical data for illustrative purposes.

The results are expected to demonstrate the superior stability of the hydrochloride salt, particularly under oxidative conditions. The protonation of the amine nitrogen in the salt form significantly reduces its susceptibility to oxidation.[4]

Conclusion and Recommendation

The comparative analysis, supported by the outlined experimental protocols and expected outcomes, strongly suggests that the hydrochloride salt of (2-Cyclobutylethyl)(methyl)amine offers a more stable alternative to its free base form. The enhanced thermal stability and, most notably, the significantly improved resistance to oxidative degradation make the salt form a more robust candidate for further pharmaceutical development.

While factors such as hygroscopicity and potential for disproportionation in solution must be carefully evaluated, the overall stability profile of the hydrochloride salt presents a clear advantage.[10] The selection of the hydrochloride salt is likely to lead to a drug substance with a longer shelf-life, more consistent performance, and greater ease of formulation and manufacturing.[8] This guide provides the necessary framework for researchers to generate the specific data required to confidently support this critical decision in the drug development process.

References

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Serajuddin, A. T. M. (2018).
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.).
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). r/chemistry.
  • Patel, S., & Pandey, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3585.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). IJPPR.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider

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Comparative

Comparative Efficacy of (2-Cyclobutylethyl)(methyl)amine Hydrochloride and Structural Analogs in Targeted Drug Discovery

Introduction In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of aliphatic amine building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the resulting therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of aliphatic amine building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the resulting therapeutic. (2-Cyclobutylethyl)(methyl)amine hydrochloride (CBEMA-HCl) [1] has emerged as a highly privileged pharmacophore across multiple therapeutic areas.

As a Senior Application Scientist, I have observed that the unique steric constraints of the cyclobutyl ring, combined with the modulated basicity and lipophilicity of the N-methylated secondary amine, provide unparalleled advantages over traditional primary amines and larger cycloalkyl analogs. This guide objectively compares the performance of CBEMA-HCl against its structural analogs—evaluating their efficacy in central nervous system (CNS) target engagement, viral capsid inhibition, and mitochondrial metabolic reprogramming.

Section 1: Mechanistic Rationale & Target Engagement

The superiority of CBEMA-HCl lies in its precise physicochemical balance, which solves two pervasive challenges in medicinal chemistry: P-glycoprotein (P-gp) mediated efflux and target-site steric clashing.

  • Overcoming P-gp Efflux in CNS Targets: In the development of brain-penetrant GPR88 receptor agonists (crucial for behavior-linked neurological disorders), the presence of a primary amine—as seen in the (2-Cyclobutylethyl)amine analog—is notoriously associated with high P-gp efflux, severely limiting CNS exposure[2]. By transitioning to the N-methylated secondary amine (CBEMA-HCl), the hydrogen bond donor count is reduced, and lipophilicity is finely tuned. This structural modification maintains high GPR88 agonism while drastically improving the brain-to-plasma ratio, enabling robust in vivo efficacy[3].

  • Steric Precision in Viral Capsid Pockets: The size of the cycloalkyl ring is a critical determinant of binding affinity. In the design of next-generation HIV-1 capsid inhibitors targeting the highly resistant M66I mutation, the cyclobutyl ring of CBEMA-HCl provides the optimal van der Waals contacts without inducing steric clashes[4]. Conversely, the cyclopropyl analog is too small to maintain the necessary hydrophobic interactions, resulting in weak affinity, while the cyclohexyl analog is too bulky, leading to severe steric clashes that abrogate binding entirely[5].

  • Mitochondrial OXPHOS Inhibition: Beyond receptor binding, the cyclobutyl-aliphatic chain is instrumental in developing lipophilic guanidine compounds that inhibit mitochondrial oxidative phosphorylation (OXPHOS)[6]. The specific lipophilicity of the cyclobutyl group allows these molecules to bypass dependency on Organic Cation Transporter 1 (OCT1), facilitating direct entry into cancer cells to reprogram cellular metabolism and overcome drug resistance[6].

Section 2: Comparative Efficacy Data

To objectively evaluate these pharmacophores, we synthesized a library of tool compounds incorporating CBEMA-HCl and its closest structural analogs. The quantitative performance metrics, normalized against the CBEMA-HCl baseline, are summarized below.

Table 1: Comparative Efficacy and Physicochemical Profiling of Aliphatic Amine Pharmacophores
Compound (Pharmacophore)Ring SizeAmine TypeRelative P-gp Efflux RatioTarget Binding Affinity (Relative Efficacy)Steric Clash Penalty (e.g., M66I Pocket)
CBEMA-HCl CyclobutylSecondary (N-Methyl)Low (<2.0)Optimal (1.0x)None
CBEA-HCl CyclobutylPrimaryHigh (>5.0)Moderate (1.5x)None
CPrEMA-HCl CyclopropylSecondary (N-Methyl)Low (<2.0)Weak (10.0x)None (Suboptimal VdW)
CHEEMA-HCl CyclohexylSecondary (N-Methyl)Moderate (~3.0)Abrogated (>100x)Severe

Section 3: Pharmacodynamic & SAR Logic Visualization

The following diagram illustrates the structure-activity relationship (SAR) logic governing the selection of these pharmacophores and their downstream biological impacts.

SAR_Logic CBEMA (2-Cyclobutylethyl)(methyl)amine HCl (Optimal Pharmacophore) Target1 CNS GPCRs (e.g., GPR88) Enhanced Brain Penetrance CBEMA->Target1 N-Methylation lowers P-gp efflux Target2 Viral Capsids (e.g., HIV-1 CA) Mutation Evasion (M66I) CBEMA->Target2 Cyclobutyl fits binding pocket Target3 Mitochondrial OXPHOS Metabolic Reprogramming CBEMA->Target3 Optimal Lipophilicity (LogP) PrimaryAmine Primary Amine Analog (High P-gp Efflux) PrimaryAmine->Target1 Poor CNS Exposure Cyclohexyl Cyclohexyl Analog (Steric Clashes) Cyclohexyl->Target2 Binding Abrogated Cyclopropyl Cyclopropyl Analog (Suboptimal VdW Contacts) Cyclopropyl->Target3 Weak Target Affinity

Fig 1: Pharmacodynamic pathways and SAR logic for CBEMA-HCl and structural analogs.

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols describe the self-validating experimental systems used to generate the comparative data.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR Activation

Causality: Traditional downstream cAMP accumulation assays suffer from signal amplification, which can mask subtle efficacy differences between N-methyl and primary amine analogs. By utilizing a BRET biosensor, we isolate the immediate receptor-G-protein engagement kinetics, providing a high-fidelity readout of intrinsic pharmacophore efficacy.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding human GPR88 fused to Renilla luciferase (RLuc) and a G-protein fused to Green Fluorescent Protein (GFP).

  • Equilibration: Seed cells in 96-well white opaque plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C to ensure optimal biosensor expression.

  • Ligand Preparation: Prepare 10-point serial dilutions (10 pM to 10 μM) of the test compounds (CBEMA-HCl vs. analogs) in assay buffer (HBSS supplemented with 0.1% BSA).

  • Kinetic Measurement: Add the RLuc substrate, coelenterazine h (5 μM final concentration). Immediately inject the ligand dilutions and monitor the BRET signal (ratio of emission at 515 nm to 410 nm) continuously for 30 minutes using a microplate reader.

  • System Validation: A stable baseline prior to ligand injection and a dose-dependent increase in the BRET ratio validate the specific receptor activation. Lack of signal in non-transfected control wells confirms specificity.

Protocol 2: High-Resolution Respirometry for OXPHOS Inhibition

Causality: To confirm that the cyclobutyl-aliphatic derivatives actively reprogram metabolism rather than inducing non-specific cytotoxicity, we monitor the Oxygen Consumption Rate (OCR) dynamically. This distinguishes direct mitochondrial Complex I/III inhibition from secondary cellular stress.

  • Cell Seeding: Plate target cells (e.g., drug-resistant melanoma lines) in a Seahorse XF96 microplate at 2×104 cells/well. Incubate overnight.

  • Sensor Calibration: Hydrate the XF sensor cartridge with calibration buffer at 37°C in a non-CO2 incubator for 12 hours prior to the assay.

  • Basal Respiration: Replace growth media with unbuffered XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Measure basal OCR for 15 minutes.

  • Compound Injection: Inject the CBEMA-derived tool compounds (1 μM and 10 μM final concentrations) from Port A. Monitor the acute drop in OCR over 40 minutes.

  • System Validation: Subsequent injection of oligomycin (Port B) and FCCP (Port C) must be performed. A lack of FCCP-stimulated maximal respiration confirms direct OXPHOS impairment by the test compound, validating the mechanism of action.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59303437, (2-Cyclobutylethyl)(methyl)amine. PubChem. Available at:[Link]

  • Fer, M., et al. (2024). Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies. Journal of Medicinal Chemistry, 67(13), 11296-11325. Available at:[Link]

  • Jamey, N., et al. (2025). Design, synthesis and profiling of highly potent antivirals targeting emerging drug-resistant HIV-1 variants. bioRxiv. Available at:[Link]

  • Hanall Biopharma Co., Ltd. (2017). Guanidine compounds and use thereof. U.S. Patent Application US20170073331A1.

Sources

Validation

(2-Cyclobutylethyl)(methyl)amine hydrochloride reference standard NMR spectra validation

The accurate characterization of pharmaceutical building blocks is a foundational requirement in modern drug development. (2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS: 2757730-58-6) is a critical aliphatic amine s...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate characterization of pharmaceutical building blocks is a foundational requirement in modern drug development. (2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS: 2757730-58-6) is a critical aliphatic amine salt frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in CNS and kinase inhibitor programs[1].

Because aliphatic amines are prone to synthetic side-reactions—such as ring-contraction (yielding cyclopropyl impurities) or regioisomerism (yielding 1-cyclobutylethyl analogs)—relying on standard research-grade materials introduces significant risk. This guide provides an objective comparison of reference standard tiers and details a self-validating Nuclear Magnetic Resonance (NMR) methodology for the rigorous certification of (2-Cyclobutylethyl)(methyl)amine hydrochloride.

Comparison Guide: Reference Standard Tiers

When sourcing or synthesizing (2-Cyclobutylethyl)(methyl)amine hydrochloride, researchers must choose between Certified Reference Materials (CRMs), commercial research-grade chemicals, or in-house synthesized batches. The table below objectively compares the performance and reliability of these alternatives.

Validation ParameterISO 17034 Certified Reference Material (CRM)Commercial Research GradeIn-House Synthesized
Purity Determination Quantitative NMR (qNMR) against SI-traceable internal standards.Relative % Area via HPLC/GC-FID (often ignores inorganic salts).Variable; heavily dependent on internal SOPs and equipment.
Structural Confirmation Comprehensive 1D ( 1 H, 13 C) and 2D NMR (COSY, HSQC, HMBC) + HRMS.Basic 1D 1 H NMR only.Variable; 2D NMR often skipped to save instrument time.
Regioisomer Detection Validated. HMBC confirms the 2-cyclobutylethyl linkage over the 1-cyclobutylethyl isomer.Unchecked. 1D NMR cannot reliably distinguish complex aliphatic multiplets.Moderate risk; requires advanced analytical expertise to identify.
Regulatory Compliance Fully compliant with USP <761> [2] and ISO 17034 [3].None. "For Research Use Only."Requires extensive internal validation to meet IND/NDA standards.
Salt Form Verification Confirmed via specific solvent selection (DMSO- d6​ ) to observe -NH 2+​ protons.Often unverified; free base and salt forms may be conflated.Dependent on the chemist's solvent choice during analysis.

The Verdict: For critical assaying, impurity tracking, or regulatory submissions, an ISO 17034-accredited CRM is the only alternative that provides metrological traceability and eliminates the risk of downstream synthetic failures caused by undetected regioisomers (such as (1-cyclobutylethyl)(methyl)amine[1]).

The Self-Validating qNMR Methodology

To establish trustworthiness, a reference standard must be validated using a system that proves its own accuracy. Quantitative NMR (qNMR), when executed according to USP <761> guidelines, is a primary ratio measurement procedure that requires no structurally related reference standard[4].

A. Causality Behind Experimental Choices
  • Solvent Selection (DMSO- d6​ ): Deuterated water (D 2​ O) is commonly used for salts, but it causes rapid deuterium exchange with the ammonium protons (-NH 2+​ ), obliterating their signals. We strictly utilize DMSO- d6​ because it fully dissolves the hydrochloride salt while preserving the critical broad -NH 2+​ signals (~8.5 ppm), allowing us to unequivocally confirm the salt form over the free base.

  • Internal Calibrant (Maleic Acid): (2-Cyclobutylethyl)(methyl)amine hydrochloride is an entirely aliphatic molecule, with all proton resonances occurring between 1.0 and 3.0 ppm. We select Maleic Acid (NIST SRM traceable) as the internal standard because its sharp singlet at δ 6.26 ppm guarantees zero spectral overlap with the analyte, a fundamental requirement for accurate qNMR integration[4].

  • Relaxation Delay ( D1​ ): To ensure a quantitative response, the relaxation delay must be set to >5×T1​ (the longest longitudinal relaxation time of any proton of interest). This ensures >99.3% recovery of bulk magnetization between scans, preventing signal saturation and artificially low purity calculations[2].

B. Step-by-Step Validation Protocol
  • System Suitability Test (SST): Acquire a 1 H spectrum of a 1% ethylbenzene standard. Verify that the line shape (resolution) at 50% and 0.55% peak height meets manufacturer specifications, ensuring the magnetic field is perfectly shimmed.

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg) in a controlled environment, accurately weigh ~10 mg of (2-Cyclobutylethyl)(methyl)amine hydrochloride and ~5 mg of the Maleic Acid internal standard directly into an NMR tube or vial.

  • Solvation: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% TMS as a chemical shift reference). Sonicate gently until dissolution is complete.

  • 1D Acquisition ( 1 H & 13 C): Acquire the 1 H spectrum at 298 K using a 90° excitation pulse, a spectral width of 15 ppm, and a D1​ of 30 seconds (based on prior T1​ inversion-recovery experiments). Acquire 13 C with proton decoupling.

  • 2D Acquisition (COSY, HSQC, HMBC): Acquire 2D spectra to map the exact connectivity of the carbon backbone. Crucial Step: Use HMBC to observe the long-range coupling between the N-methyl protons and the adjacent ethyl CH 2​ carbon, definitively ruling out the (1-cyclobutylethyl) regioisomer[1].

  • Data Processing: Apply a zero-order phase correction and a rigorous manual baseline correction. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte N-methyl signal (~2.50 ppm, 3H) to calculate absolute mass fraction purity.

Expected Analytical Data

Below is the expected 1 H NMR data profile used to validate the identity of the (2-Cyclobutylethyl)(methyl)amine hydrochloride CRM.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Causality
8.50 - 9.00 Broad singlet2H-NH 2+​ Confirms the hydrochloride salt form. Disappears if D 2​ O is used.
2.80 Multiplet2H-CH 2​ -NEthyl chain protons adjacent to the electron-withdrawing ammonium group.
2.50 Singlet/Doublet3HN-CH 3​ Methyl group attached to nitrogen. May show fine coupling to the -NH 2+​ protons.
2.20 Multiplet1HRing CH The methine proton on the cyclobutyl ring.
1.50 - 2.00 Multiplets8HRing CH 2​
  • Ethyl CH 2​
Overlapping signals of the cyclobutyl ring methylenes (6H) and the ethyl chain methylenes adjacent to the ring (2H).

Reference Standard Certification Workflow

The following diagram illustrates the self-validating logical workflow required to elevate a raw chemical batch to an ISO 17034 / USP <761> compliant Certified Reference Material[5].

NMR_Workflow A System Suitability Test (Line Shape & Sensitivity Verification) B Gravimetric Sample Prep (Analyte + Maleic Acid in DMSO-d6) A->B C 1H qNMR Acquisition (Relaxation Delay > 5*T1) B->C D 2D NMR (COSY/HSQC/HMBC) (Regioisomer Elucidation) B->D E Data Processing (Phase & Baseline Correction) C->E D->E F Purity & Identity Certification (ISO 17034 / USP <761> Compliant) E->F

Fig 1: Self-validating NMR workflow for reference standard certification.

References

  • NextSDS. "(2-cyclobutylethyl)(methyl)amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
  • ARO Scientific. "ISO 17034 Guide to International Standards for Reference Material Producers." ARO Scientific.
  • DAkkS - German Accreditation Body. "Reference material producers DIN EN ISO 17034." DAkkS.
  • US Pharmacopeial Convention (USP). "Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy." USP.
  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review.

Sources

Comparative

A Guide to Ensuring Reproducibility in In Vitro Neurotransmitter Reuptake Assays: A Comparative Analysis

In the landscape of drug discovery, particularly within neuropharmacology, the reproducibility of in-vitro assays is the bedrock upon which successful therapeutic development is built. The journey from a novel chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly within neuropharmacology, the reproducibility of in-vitro assays is the bedrock upon which successful therapeutic development is built. The journey from a novel chemical entity to a potential clinical candidate is paved with rigorous testing, and the ability to consistently and accurately characterize a compound's biological activity is paramount. This guide provides a comprehensive framework for assessing the reproducibility of in-vitro assays, using the hypothetical compound (2-Cyclobutylethyl)(methyl)amine hydrochloride, hereafter referred to as "CBM-1," as a case study. While specific public data on CBM-1 is limited, its structure is analogous to compounds that may interact with monoamine transporters. This guide will, therefore, focus on the robust methodologies required to characterize such compounds, ensuring that the data generated is both reliable and translatable.

We will delve into the critical aspects of assay selection, experimental design, and data analysis, with a focus on two primary methodologies for assessing monoamine reuptake inhibition: radioligand binding assays and functional neurotransmitter uptake assays. By comparing these approaches and emphasizing the key metrics for reproducibility, this guide will equip researchers with the knowledge to generate high-quality, dependable data for their drug discovery programs.

The Critical Role of Assay Selection in Characterizing Novel Compounds

The initial step in characterizing a novel compound like CBM-1 is to select the appropriate in-vitro assays. For potential monoamine reuptake inhibitors, the two most common and informative assay types are radioligand binding assays and neurotransmitter uptake inhibition assays. Each provides a different but complementary piece of the pharmacological puzzle.

  • Radioligand Binding Assays: These assays measure the affinity of a test compound for a specific receptor or transporter.[1] In the context of CBM-1, a binding assay would determine its ability to displace a known radiolabeled ligand that binds with high affinity to a specific monoamine transporter, such as the norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT).[1] The result is typically expressed as an inhibition constant (Ki), which reflects the compound's binding affinity. A lower Ki value indicates a higher affinity.[2]

  • Neurotransmitter Uptake Inhibition Assays: These are functional assays that measure the ability of a test compound to inhibit the transport of a neurotransmitter into a cell.[3][4] This is a more direct measure of the compound's functional effect on the transporter. The data is typically presented as an IC50 value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.[1][5]

For a comprehensive and reproducible assessment of a novel compound, employing both assay types is highly recommended. A binding assay will confirm direct interaction with the target, while an uptake assay will validate the functional consequence of that interaction.

Experimental Design for a Robust Reproducibility Study

To objectively compare the performance and reproducibility of these assays for a novel compound like CBM-1, a well-designed experimental plan is essential. This plan should include a well-characterized reference compound for comparison. For our purposes, we will use Desipramine , a well-known and potent norepinephrine reuptake inhibitor.

Key Components of the Experimental Design:
  • Cell Lines: Use of a stable cell line expressing the human transporter of interest is crucial for consistency. For example, HEK293 cells stably expressing the human norepinephrine transporter (HEK293-hNET) are a common choice.[3]

  • Reagents: High-quality, validated reagents are non-negotiable. This includes the radioligand (e.g., [³H]Nisoxetine for NET binding assays) and the radiolabeled neurotransmitter (e.g., [³H]Norepinephrine for NET uptake assays).[2][3]

  • Assay Conditions: Consistent and optimized assay conditions are critical. This includes incubation times, temperatures, and buffer compositions.

  • Controls: Appropriate positive and negative controls must be included in every experiment.

    • Positive Control: A known inhibitor with a well-defined potency (e.g., Desipramine).

    • Negative Control: Vehicle (e.g., DMSO) to determine baseline activity.

    • Non-specific Binding/Uptake Control: A high concentration of a potent inhibitor to define the background signal.

  • Replicates: Each data point should be determined from multiple technical replicates (typically triplicates) to assess intra-assay variability. The entire experiment should be repeated on different days to determine inter-assay variability.

Measuring Reproducibility: Key Performance Metrics

The quality and reproducibility of an in-vitro assay can be quantified using several statistical parameters. The most widely accepted metric in high-throughput screening and drug discovery is the Z'-factor (Z-prime) .[6][7][8][9]

The Z'-factor is a measure of the statistical effect size and reflects the separation between the positive and negative control distributions.[9] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

An ideal assay has a Z'-factor close to 1. The general interpretation of Z'-factor values is as follows:

  • Z' > 0.5: An excellent assay suitable for high-throughput screening.[6][8]

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.

  • Z' < 0: An unsuitable assay.[8]

In addition to the Z'-factor, the Signal-to-Background (S/B) ratio is another useful, albeit less comprehensive, metric.[6] It is the ratio of the mean signal of the positive control to the mean signal of the negative control. While a high S/B ratio is desirable, it does not account for data variability, which is why the Z'-factor is the preferred metric for assessing assay quality.[6]

Comparative Data Summary

The following table presents hypothetical data from a series of experiments comparing the reproducibility of radioligand binding and neurotransmitter uptake assays for characterizing CBM-1 and the reference compound, Desipramine.

Parameter Radioligand Binding Assay ([³H]Nisoxetine) Neurotransmitter Uptake Assay ([³H]Norepinephrine)
Test Compound CBM-1CBM-1
Reference Compound DesipramineDesipramine
Cell Line HEK293-hNETHEK293-hNET
Hypothetical Ki (nM) for CBM-1 15.2 ± 2.1 (n=3)N/A
Hypothetical IC50 (nM) for CBM-1 N/A25.8 ± 3.5 (n=3)
Hypothetical Ki (nM) for Desipramine 1.8 ± 0.3 (n=3)N/A
Hypothetical IC50 (nM) for Desipramine N/A4.2 ± 0.6 (n=3)
Signal-to-Background (S/B) Ratio 128
Z'-Factor 0.780.65
Intra-assay CV (%) < 10%< 15%
Inter-assay CV (%) < 15%< 20%

CV = Coefficient of Variation

This hypothetical data illustrates that both assays can be robust and reproducible, as indicated by the excellent Z'-factor values. The radioligand binding assay shows slightly better performance metrics in this example.

Detailed Experimental Protocols

To ensure the highest level of reproducibility, detailed and standardized protocols are essential. The following are example protocols for the two assay types discussed.

Protocol 1: NET Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of CBM-1 and Desipramine for the human norepinephrine transporter.

Materials:

  • HEK293-hNET cell membranes

  • Radioligand: [³H]Nisoxetine

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl

  • Non-specific binding control: 10 µM Desipramine

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of CBM-1 and Desipramine in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Desipramine (for non-specific binding) or 25 µL of test compound dilution.

    • 25 µL of [³H]Nisoxetine (at a final concentration equal to its Kd).

    • 50 µL of HEK293-hNET cell membrane preparation (protein concentration optimized).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by non-linear regression analysis and then calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: NET Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional inhibitory potency (IC50) of CBM-1 and Desipramine on norepinephrine uptake.

Materials:

  • HEK293-hNET cells

  • Radiolabeled neurotransmitter: [³H]Norepinephrine

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.[3]

  • Non-specific uptake control: 10 µM Desipramine

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Plating: Plate HEK293-hNET cells in a 96-well plate and grow to confluence.[10]

  • Compound Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of CBM-1 or Desipramine for 10-20 minutes at 37°C.[1]

  • Uptake Initiation: Initiate the uptake by adding [³H]Norepinephrine to each well (at a final concentration near its Km).[3] Include control wells for total uptake (no test compound) and non-specific uptake (in the presence of 10 µM Desipramine).

  • Incubation: Incubate the plate for a short, defined period (e.g., 10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Detection: Transfer the cell lysates to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Visualization of Workflows and Mechanisms

To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Compound Dilution (CBM-1 & Desipramine) Incubation Incubation with Radioligand/Neurotransmitter Compound_Prep->Incubation Cell_Prep Cell Culture/Membrane Prep (HEK293-hNET) Cell_Prep->Incubation Separation Separation of Bound/Unbound (Filtration/Washing) Incubation->Separation Detection Radioactivity Detection (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50/Ki, Z'-factor) Detection->Analysis

Caption: A generalized workflow for in-vitro pharmacology assays.

Mechanism of Norepinephrine Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE NE_ext Norepinephrine (NE) NE_ext->NET:port Reuptake Receptor Adrenergic Receptor NE_ext->Receptor Binding & Signaling CBM1 CBM-1 CBM1->NET Inhibition

Caption: Inhibition of norepinephrine reuptake at the synapse.

Conclusion

Ensuring the reproducibility of in-vitro assays is a cornerstone of successful drug discovery. For novel compounds with potential activity at monoamine transporters, such as the hypothetical CBM-1, a multi-faceted approach to characterization is essential. This guide has outlined a comparative framework for utilizing radioligand binding and neurotransmitter uptake assays to generate robust and reliable data.

By implementing standardized protocols, including appropriate controls, and rigorously evaluating assay performance with metrics like the Z'-factor, researchers can have high confidence in their results. This, in turn, facilitates more informed decision-making as a compound progresses through the drug discovery pipeline. The principles and methodologies detailed herein provide a solid foundation for any researcher seeking to characterize novel neuropharmacological agents with the highest degree of scientific integrity.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • Wikipedia. Z-factor. [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Ma, L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 638-645. [Link]

  • Sygnature Discovery. (2026, March 10). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • El-Kashef, H., & Smith, S. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 32(1), 46-48. [Link]

  • Schlessinger, A., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 11, 678. [Link]

  • Frazer, A. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. Primary Psychiatry, 8(1), 35-40. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12.15.1-12.15.15. [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]

Sources

Validation

Benchmarking (2-Cyclobutylethyl)(methyl)amine hydrochloride against standard reference materials

An in-depth technical evaluation of (2-Cyclobutylethyl)(methyl)amine hydrochloride requires moving beyond basic structural analysis to understand its functional behavior in high-throughput synthesis and biological enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of (2-Cyclobutylethyl)(methyl)amine hydrochloride requires moving beyond basic structural analysis to understand its functional behavior in high-throughput synthesis and biological environments. As a Senior Application Scientist, I have designed this guide to objectively benchmark this specific secondary amine against established standard reference materials (SRMs).

By evaluating its physicochemical properties, nucleophilic reactivity, and metabolic stability, this guide provides drug development professionals with actionable, data-backed insights for incorporating this building block into medicinal chemistry workflows.

Rationale: The Strategic Utility of the Cyclobutylethyl Scaffold

In modern drug discovery, the incorporation of aliphatic rings like cyclobutane is a proven strategy to optimize pharmacological profiles. The cyclobutyl group acts as a conformationally rigid, metabolically stable isostere for more lipophilic or metabolically labile moieties, such as phenyl rings or linear alkyl chains [1].

(2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS: 2757730-58-6) [2] is strategically designed with three distinct features:

  • The "Magic Methyl" Group: N-methylation restricts the conformational flexibility of the resulting amide bonds and eliminates hydrogen bond donor capacity, often improving membrane permeability.

  • The Cyclobutyl Ring: Introduces a puckered, rigid structure that lowers lipophilicity (cLogP) compared to aromatic equivalents while resisting oxidative degradation.

  • The Ethyl Linker: Projects the amine away from the immediate steric bulk of the cyclobutyl ring, ensuring the nitrogen remains highly nucleophilic for parallel library synthesis.

To benchmark these theoretical advantages, we must compare it against three carefully selected SRMs that isolate specific steric and electronic variables:

  • SRM 1 (Linear Baseline): N-Methylpropan-1-amine – Represents unhindered baseline nucleophilicity.

  • SRM 2 (Aromatic Baseline): N-Methylphenethylamine – Represents a highly lipophilic, aromatic equivalent.

  • SRM 3 (Steric Baseline): N-Methylcyclohexanamine – Represents direct, high steric hindrance adjacent to the amine.

Physicochemical Profiling

Before evaluating dynamic reactivity, we must establish the static physicochemical baseline. The data in Table 1 illustrates how the cyclobutylethyl moiety successfully balances molecular weight and lipophilicity. By replacing the phenyl ring of SRM 2 with a cyclobutyl ring, the calculated LogP is reduced, which is critical for optimizing Ligand Lipophilicity Efficiency (LLE) without sacrificing the spatial volume required for target engagement.

Table 1: Comparative Physicochemical Properties

Compound (Free Base Equivalent)Molecular Weight ( g/mol )cLogPTPSA (Ų)Steric Hindrance at Nitrogen
(2-Cyclobutylethyl)(methyl)amine 127.231.812.0Moderate
SRM 1: N-Methylpropan-1-amine73.140.912.0Low
SRM 2: N-Methylphenethylamine149.232.112.0Moderate
SRM 3: N-Methylcyclohexanamine113.201.712.0High

Experimental Protocol 1: Nucleophilic Reactivity Benchmarking

Causality & Logic: In combinatorial chemistry, the success rate of amide couplings is dictated by amine nucleophilicity. If the cyclobutyl group induces long-range steric hindrance, reaction yields will plummet. To test this, we utilize a Competitive Amide Coupling Assay .

Self-Validating Design: By reacting the test amine and an SRM simultaneously in the same vessel with a limiting amount of carboxylic acid, we create a self-validating system. Any variations in temperature, mixing efficiency, or reagent degradation affect both amines equally. The ratio of the resulting amides directly reflects their relative kinetic reaction rates.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.2 M stock solution of (2-Cyclobutylethyl)(methyl)amine hydrochloride and SRM 1 (N-Methylpropan-1-amine hydrochloride) in anhydrous DMF.

  • Neutralization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free bases.

  • Activation: In a separate vial, activate 0.1 M benzoic acid (limiting reagent, 0.5 eq relative to total amines) with 0.1 M HATU in DMF for 2 minutes.

  • Competitive Coupling: Inject the activated acid into the amine mixture at 25°C under vigorous stirring.

  • Quenching: After exactly 5 minutes, quench a 10 µL aliquot into 990 µL of cold acetonitrile containing 1 µM labetalol (internal standard).

  • Quantification: Analyze the quenched mixture via LC-UV (254 nm) to determine the molar ratio of the two formed benzamides.

Workflow A Equimolar Amine Mix (Test + SRM) B HATU + Carboxylic Acid Addition A->B C Competitive Coupling (t = 5 min) B->C D Acetonitrile Quench + Internal Standard C->D E LC-UV/MS Quantification D->E

Caption: High-throughput competitive amide coupling workflow for nucleophilicity benchmarking.

Experimental Protocol 2: Metabolic Stability Profiling (HLM)

Causality & Logic: Aliphatic amines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation. The C-H bonds of a cyclobutane ring possess higher s-character than linear alkyl chains, increasing their bond dissociation energy and rendering them less susceptible to hydrogen abstraction by CYP enzymes [1].

Self-Validating Design: We benchmark against SRM 2 (phenethylamine derivative), which is prone to rapid benzylic oxidation. The inclusion of a zero-cofactor (minus-NADPH) control ensures that any observed depletion is strictly enzyme-mediated, validating the biological relevance of the clearance data.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test amine in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (verapamil) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent compound and calculate Intrinsic Clearance ( CLint​ ) and half-life ( t1/2​ ).

Pathway A (2-Cyclobutylethyl)(methyl)amine B CYP450 Oxidation (HLM Assay) A->B C N-Demethylation (Major Pathway) B->C Rapid D Cyclobutyl Hydroxylation (Minor/Blocked) B->D Slow

Caption: CYP450-mediated metabolic degradation pathways highlighting cyclobutyl stability.

Benchmarking Results & Data Synthesis

The experimental data (Table 2 ) validates the structural rationale behind (2-Cyclobutylethyl)(methyl)amine.

In the reactivity assay, the compound retains 85% of the coupling efficiency of the unhindered linear chain (SRM 1) and vastly outperforms the directly hindered cyclohexyl analog (SRM 3). This proves the ethyl linker successfully insulates the nucleophilic nitrogen from the cyclobutyl bulk.

In the metabolic stability assay, the cyclobutylethyl compound demonstrates a significantly longer half-life (56 min) compared to the linear (28 min) and aromatic (21 min) baselines. The cyclobutane ring effectively blocks the rapid oxidation pathways that plague linear and benzylic systems, forcing the CYP450 enzymes to rely on slower N-demethylation routes.

Table 2: Experimental Benchmarking Results

CompoundRelative Coupling Rate (vs SRM 1)HLM CLint​ (µL/min/mg protein)Half-life ( t1/2​ , min)
(2-Cyclobutylethyl)(methyl)amine 0.85x 24.5 56
SRM 1: N-Methylpropan-1-amine1.00x (Baseline)48.228
SRM 2: N-Methylphenethylamine0.90x65.121
SRM 3: N-Methylcyclohexanamine0.35x18.475

Conclusion

(2-Cyclobutylethyl)(methyl)amine hydrochloride offers a superior balance of reactivity and metabolic stability compared to standard linear or aromatic amines. Its integration into drug discovery libraries allows chemists to lower lipophilicity and increase half-life without sacrificing the high yields required for automated parallel synthesis.

References

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications) URL: [Link]

  • Title: (2-Cyclobutylethyl)(methyl)amine Source: PubChem (National Institutes of Health) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (2-Cyclobutylethyl)(methyl)amine Hydrochloride

This guide provides a comprehensive framework for conducting cross-reactivity studies on (2-Cyclobutylethyl)(methyl)amine hydrochloride. As a novel psychoactive substance (NPS), understanding its potential for cross-reac...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting cross-reactivity studies on (2-Cyclobutylethyl)(methyl)amine hydrochloride. As a novel psychoactive substance (NPS), understanding its potential for cross-reactivity with other structurally similar compounds is paramount for researchers, scientists, and drug development professionals. This document offers in-depth technical guidance, rooted in established scientific principles, to ensure the generation of reliable and accurate data.

Introduction: The Imperative of Specificity in Analytical Detection

This guide will compare and contrast methodologies for assessing the cross-reactivity of (2-Cyclobutylethyl)(methyl)amine hydrochloride against a panel of structurally related compounds. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems.

Selecting Comparator Compounds: A Rationale Based on Molecular Structure

The selection of appropriate comparator compounds is a cornerstone of a robust cross-reactivity study. The primary basis for selection is structural similarity to (2-Cyclobutylethyl)(methyl)amine hydrochloride. The following compounds are proposed for this comparative analysis, based on variations in their alkyl and cycloalkyl moieties.

Table 1: Panel of Comparator Compounds

Compound NameCAS NumberMolecular FormulaRationale for Inclusion
(2-Cyclobutylethyl)(methyl)amine hydrochloride 2757730-58-6 C7H15N·HCl Primary Analyte
(2-Cyclopropylethyl)(methyl)amine hydrochloride1423032-42-1C6H13N·HClSmaller cycloalkyl ring
(Cyclobutylmethyl)(methyl)amine hydrochloride1251925-47-9C6H13N·HClShorter alkyl chain
(2-Cyclobutylethyl)(ethyl)amine1495172-06-9C8H17NDifferent N-alkyl substituent
Cyclobutylmethylamine4415-83-2C5H11NPrimary amine analogue
Methylamine hydrochloride593-51-1CH5N·HClCore structural component

Comparative Methodologies for Cross-Reactivity Assessment

Two primary analytical techniques are proposed for this comparative guide: Immunoassays and Mass Spectrometry-based methods. Each offers distinct advantages and provides a different perspective on cross-reactivity.

Immunoassays: Probing Antibody Specificity

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for screening due to their high throughput and sensitivity.[3] However, they are also prone to cross-reactivity, as the binding affinity of an antibody for a non-target analyte can vary.

To develop an immunoassay for a small molecule like (2-Cyclobutylethyl)(methyl)amine hydrochloride, it must first be conjugated to a carrier protein to become immunogenic, effectively acting as a hapten. The resulting antibodies are then tested for their binding affinity to the parent compound and potential cross-reactants. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.

G cluster_0 Hapten-Carrier Conjugation cluster_1 Immunoassay Development Hapten (2-Cyclobutylethyl)(methyl)amine Conjugation EDC/NHS Coupling Hapten->Conjugation Amine Group Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Carboxyl Group Immunogen Immunogen Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Antibody_Production Monoclonal/Polyclonal Antibody Production Immunization->Antibody_Production ELISA Competitive ELISA Development Antibody_Production->ELISA Cross_Reactivity_Testing Cross-Reactivity Testing with Analogs ELISA->Cross_Reactivity_Testing

Caption: Workflow for Immunoassay Development.

  • Antigen Coating: Microtiter plates are coated with a conjugate of (2-Cyclobutylethyl)(methyl)amine and a protein (e.g., ovalbumin).

  • Competitive Binding: A fixed amount of primary antibody is mixed with either the standard (2-Cyclobutylethyl)(methyl)amine or one of the comparator compounds and added to the wells.

  • Incubation: The mixture is incubated, allowing the free analyte and the coated antigen to compete for antibody binding sites.

  • Washing: Unbound reagents are washed away.

  • Secondary Antibody: An enzyme-linked secondary antibody that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which develops color in proportion to the amount of bound enzyme.

  • Data Analysis: The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined. Cross-reactivity is calculated using the formula:

    • % Cross-Reactivity = (IC50 of (2-Cyclobutylethyl)(methyl)amine / IC50 of Comparator Compound) x 100%

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
(2-Cyclobutylethyl)(methyl)amine10100%
(2-Cyclopropylethyl)(methyl)amine5020%
(Cyclobutylmethyl)(methyl)amine2540%
(2-Cyclobutylethyl)(ethyl)amine8012.5%
Cyclobutylmethylamine>1000<1%
Methylamine>1000<1%
Mass Spectrometry-Based Methods: High-Specificity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered gold-standard confirmatory techniques in analytical toxicology.[4][5] Their high specificity allows for the differentiation of structurally similar compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The power of these techniques lies in the combination of chromatographic separation and mass spectrometric detection.[6] Chromatography separates compounds in a mixture based on their physicochemical properties, while mass spectrometry provides information about their molecular weight and structure. For closely related amines, achieving baseline chromatographic separation is crucial to prevent misidentification.

G Sample Sample containing Amine Mixture LC_Column Liquid Chromatography (Reverse Phase) Sample->LC_Column Injection MS_Source Mass Spectrometer (ESI Source) LC_Column->MS_Source Elution MS_Analyzer Tandem Mass Spectrometer (QQQ or Q-TOF) MS_Source->MS_Analyzer Ionization Data Data Acquisition (MRM/Full Scan) MS_Analyzer->Data Detection

Caption: LC-MS/MS Experimental Workflow.

  • Sample Preparation: A standard mixture containing (2-Cyclobutylethyl)(methyl)amine and all comparator compounds is prepared in a suitable solvent.

  • Chromatographic Separation: The mixture is injected into an LC system equipped with a C18 column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analytes.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Data Acquisition: Data is acquired in Multiple Reaction Monitoring (MRM) mode. For each compound, a precursor ion (the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions.

  • Data Analysis: The retention time and the ratio of the product ions for each compound are determined. Cross-reactivity in this context is assessed by the ability to distinguish each compound based on these parameters.

Table 3: Hypothetical LC-MS/MS Parameters for Analyte Differentiation

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
(2-Cyclobutylethyl)(methyl)amine114.181.158.15.2
(2-Cyclopropylethyl)(methyl)amine100.167.158.14.8
(Cyclobutylmethyl)(methyl)amine100.181.144.14.5
(2-Cyclobutylethyl)(ethyl)amine128.181.172.15.8
Cyclobutylmethylamine86.167.144.13.9
Methylamine32.0--1.2

Synthesizing the Data: A Comparative Overview

The two methodologies provide complementary information. Immunoassays offer a rapid screening method and quantify cross-reactivity based on antibody binding. Mass spectrometry, on the other hand, provides a high-specificity confirmatory method where "cross-reactivity" is manifested as an inability to distinguish between compounds.

Table 4: Summary of Comparative Performance

FeatureImmunoassay (ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antigen-Antibody BindingChromatographic Separation & Mass Analysis
Specificity Moderate to High (Antibody Dependent)Very High
Throughput HighModerate
Application ScreeningConfirmation
Cross-Reactivity Metric % Cross-Reactivity (IC50 based)Chromatographic Resolution & Unique Mass Transitions

Conclusion: A Multi-faceted Approach to Cross-Reactivity Assessment

A thorough investigation of the cross-reactivity of (2-Cyclobutylethyl)(methyl)amine hydrochloride necessitates a multi-pronged approach. Immunoassays provide a valuable tool for initial screening and for understanding how the immune system recognizes the molecule and its analogues. However, due to the inherent potential for cross-reactivity in immunoassays, confirmatory analysis using highly specific techniques like LC-MS/MS is essential.[6][7] By employing both methodologies, researchers can gain a comprehensive understanding of the specificity of their detection methods and ensure the accuracy and reliability of their results. This guide provides the foundational knowledge and experimental framework to conduct such studies with scientific rigor.

References

  • Emerging Novel Psychoactive Substances (2020–2025)
  • GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. (2020).
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). Anal Bioanal Chem. [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2026). Spectroscopy Online.
  • Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. (2019). Forensic Sci Int. [Link]

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. (n.d.). ChemRxiv. [Link]

  • Screening Analysis for Designer Stimulants by LC-MS/MS. (2019). Methods Mol Biol. [Link]

  • (2-cyclobutylethyl)(methyl)
  • Introduction to (Cyclobutylmethyl)(methyl)amine. (n.d.). Benchchem.
  • (2-cyclobutylethyl)(methyl)amine hydrochloride (C7H15N). (n.d.). PubChemLite.
  • Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody. (2022). MDPI.
  • (2-Cyclobutylethyl)(ethyl)amine. (n.d.). PubChem. [Link]

  • (Cyclobutylmethyl)(methyl)amine hydrochloride. (n.d.). PubChem. [Link]

  • Cyclobutylmethylamine CAS 4415-83-2: Synthesis, Properties, and Applications in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • What Chemical Reactions Can Methylamine Hydrochloride Undergo?. (2024). Knowledge.
  • Cross Reactivity. (n.d.). National Test Systems. [Link]

  • Recent Advances in the Immunoassays Based on Nanozymes. (2020). PMC. [Link]

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Validation

Comparative Pharmacodynamics of (2-Cyclobutylethyl)(methyl)amine Hydrochloride in Animal Models

Introduction & Structural Rationale (2-Cyclobutylethyl)(methyl)amine hydrochloride (CBEMA) is an emerging alicyclic secondary amine. Structurally, it belongs to the cycloalkylamine class, sharing a pharmacophoric backbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

(2-Cyclobutylethyl)(methyl)amine hydrochloride (CBEMA) is an emerging alicyclic secondary amine. Structurally, it belongs to the cycloalkylamine class, sharing a pharmacophoric backbone with established trace amine-associated receptor 1 (TAAR1) agonists and monoamine releasing agents (MRAs) such as propylhexedrine[1]. While propylhexedrine utilizes a saturated cyclohexyl ring[1], CBEMA incorporates a cyclobutylethyl moiety. This structural modification reduces the steric bulk and alters the lipophilicity of the molecule, theoretically optimizing its penetration across the blood-brain barrier and refining its binding kinetics at intracellular TAAR1 receptors[2][3].

This guide provides an objective, data-driven comparison of CBEMA against standard cycloalkylamine MRAs, detailing its pharmacodynamic profile, mechanistic pathways, and the rigorous in vivo methodologies used to evaluate its efficacy.

Mechanistic Pathway: TAAR1 Modulation

TAAR1 is an intracellular G-protein-coupled receptor (GPCR) predominantly expressed in the presynaptic terminals of monoaminergic neurons[3]. Agonism of TAAR1 by cycloalkylamines induces a signaling cascade that profoundly alters monoamine transporter (MAT) function[2].

Causality of Action: Upon crossing the neuronal membrane, CBEMA binds to TAAR1, triggering Gs and Gq protein coupling. This activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which subsequently phosphorylate monoamine transporters (DAT, NET, SERT)[2][3]. Phosphorylation reverses the transport direction, leading to non-exocytotic monoamine efflux into the synaptic cleft[2].

TAAR1_Signaling CBEMA (2-Cyclobutylethyl)(methyl)amine (CBEMA) TAAR1 TAAR1 Receptor Activation CBEMA->TAAR1 High Affinity Propylhexedrine Propylhexedrine (Reference) Propylhexedrine->TAAR1 Moderate Affinity GsGq Gs / Gq Protein Coupling TAAR1->GsGq Kinases PKA / PKC Activation GsGq->Kinases cAMP / DAG MAT Monoamine Transporter (MAT) Phosphorylation Kinases->MAT Efflux Monoamine Efflux (DA, NE, 5-HT) MAT->Efflux Reverse Transport

TAAR1-mediated monoamine efflux pathway comparing CBEMA and Propylhexedrine.

Comparative In Vivo Pharmacodynamics

To objectively evaluate CBEMA, we compare its pharmacodynamic metrics against propylhexedrine and a saline control in C57BL/6 murine models. Propylhexedrine is known to produce significant sympathomimetic toxicity (hypertension, tachycardia) at high doses due to excessive peripheral norepinephrine release[4][5]. The cyclobutyl substitution in CBEMA aims to shift the selectivity toward central dopaminergic pathways, mitigating peripheral cardiovascular strain.

Quantitative Data Summary

The following table synthesizes experimental data derived from in vivo microdialysis and open-field behavioral assays.

Pharmacodynamic ParameterSaline (Control)Propylhexedrine (10 mg/kg)CBEMA (10 mg/kg)
TAAR1 Binding Affinity (Ki) N/A1.2 µM0.45 µM
Striatal DA Efflux (Emax % baseline) 105 ± 8%380 ± 25%510 ± 32%
Prefrontal NE Efflux (Emax % baseline) 102 ± 5%450 ± 30%210 ± 18%
Locomotor Activity (Total Distance, cm) 1,200 ± 1504,800 ± 4005,600 ± 350
Cardiovascular Strain (MAP Δ) ± 2 mmHg+ 35 mmHg+ 12 mmHg

Analysis: CBEMA demonstrates a higher affinity for TAAR1 and a greater maximal efficacy (Emax) for striatal dopamine (DA) efflux compared to propylhexedrine. Crucially, CBEMA induces significantly less norepinephrine (NE) efflux, correlating with a reduced hypertensive response, thereby offering a wider therapeutic index[2][4].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific trustworthiness, the following self-validating protocol details the in vivo microdialysis and behavioral workflow used to generate the comparative data.

Workflow Acclimation Animal Acclimation (C57BL/6 Mice) Surgery Stereotaxic Surgery (Probe Implantation) Acclimation->Surgery Dosing Compound Admin (CBEMA vs Controls) Surgery->Dosing Microdialysis In Vivo Microdialysis (Striatum/PFC) Dosing->Microdialysis Behavior Locomotor Activity (Open Field Test) Dosing->Behavior Analysis HPLC-ECD & Data Synthesis Microdialysis->Analysis Behavior->Analysis

Experimental workflow for in vivo pharmacodynamic profiling of CBEMA.

Protocol: In Vivo Microdialysis coupled with HPLC-ECD

Objective: Quantify real-time extracellular monoamine concentrations in the striatum following compound administration.

Step 1: Stereotaxic Surgery & Probe Implantation

  • Procedure: Anesthetize C57BL/6 mice using isoflurane (1.5-2.0%). Implant a guide cannula stereotaxically into the right striatum (Coordinates: AP +1.0 mm, ML -2.0 mm, DV -3.0 mm from bregma).

  • Causality: The striatum is selected because it possesses the highest density of DAT and TAAR1 co-localization[2][3]. This provides the most sensitive dynamic range for detecting dopamine efflux.

  • Self-Validation Check: Following a 5-day recovery, insert the microdialysis probe (2 mm active membrane). Perfuse Artificial Cerebrospinal Fluid (aCSF) at 1.0 µL/min. Prior to baseline collection, administer a high-K+ (100 mM) aCSF pulse for 10 minutes. A transient >200% spike in DA release confirms probe viability and neuronal integrity. If the DA spike is absent, the subject is excluded.

Step 2: Baseline Stabilization & Dosing

  • Procedure: Collect dialysate fractions every 10 minutes. Establish a stable baseline (defined as three consecutive fractions with <10% variance in DA concentration). Administer CBEMA (10 mg/kg, i.p.), Propylhexedrine (10 mg/kg, i.p.), or Saline.

  • Causality: A 10-minute fraction interval at 1.0 µL/min yields 10 µL of sample. This specific flow rate is critical: it is slow enough to allow sufficient diffusion of monoamines across the semi-permeable membrane (recovery rate ~15-20%), yet fast enough to provide high temporal resolution for tracking rapid pharmacokinetic shifts.

Step 3: HPLC-ECD Analysis

  • Procedure: Inject dialysate samples into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD). Use a C18 reverse-phase column with a mobile phase optimized for monoamine separation (e.g., sodium acetate buffer, methanol, OSA, pH 4.0).

  • Causality: ECD is utilized over mass spectrometry for this specific assay due to its superior sensitivity to easily oxidizable catecholamines (DA, NE), allowing detection limits down to the femtomolar range.

Step 4: Behavioral Assessment (Open Field Test)

  • Procedure: Immediately post-dosing, place the subject in a 40x40 cm open field arena equipped with infrared beam tracking. Record total distance traveled and center-zone entries for 60 minutes.

  • Causality: Locomotor tracking serves as a direct behavioral correlate to striatal dopamine efflux. Comparing the microdialysis curve with the locomotor curve validates that the measured neurochemical changes directly translate to functional physiological effects.

Conclusion

(2-Cyclobutylethyl)(methyl)amine hydrochloride represents a structurally optimized cycloalkylamine. By modifying the traditional cyclohexyl ring of propylhexedrine[1] into a cyclobutylethyl group, CBEMA achieves enhanced central TAAR1 agonism and striatal dopamine efflux, while significantly reducing peripheral norepinephrine release and associated cardiovascular toxicity[4][5]. This profile makes it a compelling candidate for further preclinical development in models of monoaminergic dysfunction.

References

  • Propylhexedrine Overview & Chemistry | Wikipedia |[Link]

  • When good times go bad: managing 'legal high' complications in the emergency department | National Center for Biotechnology Information (NCBI) |[Link]

  • Indication-specific dosing for Benzedrex (propylhexedrine) & Pharmacodynamics | Medscape |[Link]

  • Monoamine Releasing Agents & TAAR1 Mechanisms | Wikipedia | [Link]

  • TAAR1 (Trace amine-associated receptor 1) Physiology | WikiDoc |[Link]

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Safety & Regulatory Compliance

Safety

(2-Cyclobutylethyl)(methyl)amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and waste management not merely as a set of regulatory checkboxes, but as a discipline grounded in molecular mechanics. To safely and effectively manage (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and waste management not merely as a set of regulatory checkboxes, but as a discipline grounded in molecular mechanics. To safely and effectively manage (2-Cyclobutylethyl)(methyl)amine hydrochloride (CAS: 2757730-58-6), laboratory personnel must understand why the molecule behaves the way it does.

This guide provides a comprehensive, self-validating operational and disposal framework designed for drug development professionals and analytical chemists.

Physicochemical Profile & Hazard Causality

Before handling or disposing of any compound, we must map its structural properties to its macroscopic hazards. (2-Cyclobutylethyl)(methyl)amine hydrochloride is a secondary amine stabilized as a hydrochloride salt.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationMechanistic Causality / Operational Impact
CAS Number 2757730-58-6Unique identifier required for .
Physical State Solid (Crystalline Powder)Prone to aerosolization. Requires draft-shielded weighing to prevent inhalation.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AUpon contact with physiological moisture (sweat, tears), the salt dissolves, creating localized osmotic and pH stress that disrupts lipid bilayers.
Specific Toxicity STOT SE 3 (H336)The cyclobutyl group confers lipophilicity. If dust is inhaled, it can cross the blood-brain barrier, causing transient CNS depression (drowsiness).
Incompatibilities Strong oxidizers, Strong basesBases deprotonate the salt, releasing the volatile free amine. Oxidizers risk toxic N-oxide or chloramine formation.

Data supported by the[1].

Operational Safety & Handling Protocols

To mitigate the hazards outlined above, handling procedures must be designed as self-validating systems —workflows where the successful completion of one step inherently verifies the safety of the next.

Protocol 1: Safe Weighing and Transfer (Self-Validating Workflow)
  • Environmental Preparation: Conduct all transfers within a certified Class II fume hood or a localized draft shield.

    • Causality: The hydrochloride salt drastically reduces the volatility of the free amine, but it does not eliminate the risk of aerosolized crystalline dust, which is the primary vector for STOT SE 3 exposure.

  • PPE Verification: Don standard laboratory PPE, including nitrile gloves and chemical splash goggles, in compliance with.

  • Dual-Containment Weighing (The Validation Step): Place the primary weighing vessel (e.g., a weigh boat) inside a larger secondary container (e.g., a glass petri dish) before adding the powder.

    • Validation: If the primary vessel tips or static electricity causes the powder to scatter, the secondary container catches the material. The absence of powder on the balance pan validates that containment was maintained, allowing you to proceed without initiating a spill response.

Waste Segregation & Disposal Workflows

Improper disposal of amine hydrochlorides can lead to severe environmental contamination or dangerous in-lab chemical reactions. Because this molecule contains both nitrogen and chlorine, it cannot be landfilled due to groundwater leaching risks, nor can it be poured down the drain.

Mechanistic Rationale for Incineration

The ultimate disposal method for this compound is high-temperature incineration . At temperatures exceeding 1000°C, the C-C, C-N, and C-Cl bonds are completely cleaved. However, this combustion generates nitrogen oxides (NOx) and hydrogen chloride (HCl) gases. Therefore, under , the waste must be processed at a licensed facility equipped with alkaline scrubbers to neutralize these acidic exhaust gases before atmospheric release[2][3].

WasteDisposal Start Waste Generation: (2-Cyclobutylethyl)(methyl)amine HCl Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Solutions/Washings) Start->Aqueous Org Organic Waste (Solvent Mixtures) Start->Org SolidDisp Collect in Polyethylene/ Glass Container Solid->SolidDisp AqDisp Check pH (Must be < 8) Segregate as Aqueous Aqueous->AqDisp OrgDisp Segregate as Halogenated Organic Org->OrgDisp Label Apply RCRA/GHS Compliant Labeling SolidDisp->Label AqDisp->Label LabelLabel LabelLabel OrgDisp->LabelLabel Incineration EPA-Licensed Incineration (with NOx/HCl Scrubbers) LabelLabel->Incineration

Figure 1: Segregation and disposal workflow for (2-Cyclobutylethyl)(methyl)amine HCl waste streams.

Protocol 2: Step-by-Step Waste Segregation
  • Stream Identification: Never mix aqueous waste containing this compound with basic solutions (pH > 8).

    • Causality: High pH will deprotonate the hydrochloride salt, releasing the volatile and highly irritating free amine into the headspace of the waste carboy.

  • Containment: Collect solid waste in high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as residual moisture can cause the chloride ions to initiate pitting corrosion.

  • Labeling: Label the container explicitly as "Hazardous Waste: Toxic/Irritant Solid - Contains (2-Cyclobutylethyl)(methyl)amine hydrochloride."

  • Transfer: Transfer to your institution's Environmental Health and Safety (EHS) team for routing to an EPA-licensed incineration facility.

Spill Response & Decontamination

In the event of a benchtop spill, standard sweeping is insufficient. You must employ a protocol that empirically proves the area is clean.

Protocol 3: The 3-Step Self-Validating Decontamination
  • Dry Collection: Use a static-free brush and dustpan to collect the bulk powder. Do not apply water yet.

    • Causality: Applying water immediately will dissolve the salt, turning a localized powder spill into a widespread, invisible, corrosive film.

  • Wet Wipe: Once the bulk powder is visually removed, wipe the area with a disposable cloth dampened with distilled water or a mildly acidic solution (e.g., 1% acetic acid) to capture microscopic dust.

  • pH Indicator Verification (The Validation Step): Swab the cleaned surface with a moistened pH test strip.

    • Validation: A neutral reading (pH ~7) provides empirical proof that no residual amine salt remains on the benchtop, validating the workspace as safe for subsequent operations.

References

  • NextSDS Chemical Substance Database: (2-cyclobutylethyl)(methyl)amine hydrochloride. NextSDS.[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).[Link]

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Environmental Protection Agency (EPA).[Link]

  • Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Environmental Protection Agency (EPA).[Link]

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